Rhapontigenin
Description
This compound has been reported in Gnetum hainanense, Iris domestica, and other organisms with data available.
structure in first source
Properties
IUPAC Name |
5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMHDRYYFAYWEG-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501023634 | |
| Record name | Rhapontigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501023634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500-65-2 | |
| Record name | Rhapontigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhapontigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhapontigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501023634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RHAPONTIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22BG4NNH6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Natural Provenance of Rhapontigenin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhapontigenin, a stilbenoid of significant interest for its therapeutic potential, is a naturally occurring polyphenol. This technical guide provides a comprehensive overview of its natural sources, focusing on the botanical origins and the biosynthetic pathways responsible for its production. Quantitative data on this compound content in various plant species are presented, alongside detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this guide illustrates the key biosynthetic and experimental workflows using standardized diagrams to facilitate a deeper understanding for research and development purposes.
Principal Natural Sources of this compound
This compound is primarily found in nature as the aglycone of its glucoside, rhaponticin. The most significant natural sources of these compounds belong to the Rheum genus, commonly known as rhubarb. While other plant species have been reported to contain this compound, their concentrations are generally lower than those found in rhubarb.
Rheum Species (Rhubarb)
The rhizomes of various rhubarb species are the most abundant and commercially viable sources of this compound.[1][2] In these plants, it is predominantly stored in its glycosylated form, rhaponticin.[3] The process of enzymatic hydrolysis, either naturally within the plant or through extraction procedures, releases the bioactive this compound.
Species of the Rheum genus that are particularly rich in rhaponticin, and therefore potential sources of this compound, include:
-
Rheum rhaponticum (Garden Rhubarb): This is one of the most well-documented sources of rhaponticin.[4]
-
Rheum undulatum : This species is also a significant source of rhaponticin and its aglycone, this compound.[5]
-
Rheum officinale (Chinese Rhubarb): Used in traditional Chinese medicine, this species also contains rhaponticin.
-
Rheum tataricum : Research has identified the presence of stilbene (B7821643) synthase, a key enzyme in the biosynthesis of stilbenoids like this compound, in this species.
It is important to note that some official pharmacopeias distinguish between "official" rhubarb (e.g., R. palmatum, R. tanguticum) and "unofficial" rhubarb (e.g., R. rhaponticum), with the latter being a primary source of this compound.
Other Botanical Sources
While the Rheum genus is the principal source, other plants have been reported to contain this compound, although typically in lower concentrations.
-
Trigonella foenum-graecum (Fenugreek): Some studies have identified rhaponticin as a bioactive compound in fenugreek seeds, suggesting the potential presence of this compound.[6][7] However, quantitative data for this compound in fenugreek is not well-established, with research often focusing on other constituents like diosgenin.[8]
-
Vitis coignetiae (Crimson Glory Vine): this compound has been isolated from this plant species.[9] However, detailed quantitative analyses of its concentration are limited, with much of the research on Vitis species focusing on other polyphenols like anthocyanins.[10]
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound and its precursor, rhaponticin, can vary significantly depending on the plant species, the part of the plant, geographical location, and harvesting time. The following tables summarize the available quantitative data for rhaponticin in Rheum species. As this compound is the aglycone of rhaponticin, these values provide a strong indication of the potential yield of this compound from these sources.
| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Reference(s) |
| Rheum rhaponticum | Roots | Rhaponticin | 38.07–40.83 | [11] |
| Rheum rhaponticum | Petioles | Rhaponticin | 0.3 ± 0.09 | [11] |
| Rheum franzenbachii | Leaves | Rhaponticin | 1.59 ± 0.077 | [11] |
| Rheum undulatum | Rhizomes | Rhaponticin & Deoxyrhaponticin | 0.3 - 31.5 | |
| Unofficial Rhubarb | Roots/Rhizomes | This compound | Abundant |
Note: The molecular weight of Rhaponticin (C21H24O9) is 420.4 g/mol , and the molecular weight of this compound (C15H14O4) is 258.27 g/mol . The theoretical yield of this compound from Rhaponticin is approximately 61.4%.
Biosynthesis of this compound
This compound is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide array of secondary metabolites in plants. The biosynthesis of this compound can be conceptualized in a multi-step process starting from the amino acid phenylalanine.
Caption: Biosynthetic pathway of this compound.
The key steps in the biosynthesis are:
-
Formation of p-Coumaroyl-CoA: Phenylalanine is converted to p-coumaroyl-CoA through a series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL).
-
Synthesis of Resveratrol: Stilbene Synthase (STS), a key enzyme in this pathway, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the stilbene backbone of resveratrol.
-
Conversion to Rhaponticin: Resveratrol undergoes subsequent modifications, including O-methylation by an O-methyltransferase (OMT) and glycosylation by a UDP-glycosyltransferase (UGT), to form rhaponticin.
-
Formation of this compound: this compound is released from rhaponticin through the enzymatic cleavage of the glucose moiety by a β-glucosidase.[1]
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from plant materials.
Extraction
The choice of extraction method and solvent can significantly impact the yield of this compound.
-
Solvent Extraction:
-
Protocol:
-
Air-dry and grind the plant material (e.g., Rheum rhizomes) to a fine powder.
-
Macerate or reflux the powdered material with a suitable solvent. Common solvents include methanol, ethanol, or aqueous mixtures of these alcohols (e.g., 80% methanol).
-
The ratio of plant material to solvent is typically in the range of 1:10 to 1:20 (w/v).
-
Extraction is carried out for a defined period, for instance, 1-2 hours under reflux or 24 hours with maceration at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
-
Ultrasonic-Assisted Extraction (UAE):
-
Protocol:
-
Prepare the plant material as described for solvent extraction.
-
Suspend the powdered material in the chosen solvent in an ultrasonic bath.
-
Perform sonication for a shorter duration compared to conventional methods, typically 15-30 minutes.
-
Filter and concentrate the extract as described above.
-
-
Isolation and Purification
Various chromatographic techniques are employed for the isolation and purification of this compound from crude extracts.
-
High-Performance Liquid Chromatography (HPLC):
-
Protocol:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Inject the sample into an HPLC system equipped with a C18 reversed-phase column.
-
Elute the compounds using a gradient or isocratic mobile phase. A common mobile phase consists of a mixture of acetonitrile (B52724) and water (with or without a modifier like formic acid or acetic acid).
-
Monitor the elution profile using a UV-Vis or Diode Array Detector (DAD) at the maximum absorption wavelength of this compound (approximately 324 nm).
-
Collect the fraction corresponding to the this compound peak.
-
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
Protocol:
-
Prepare a suitable two-phase solvent system. A commonly used system for stilbenoids is n-hexane-ethyl acetate-methanol-water.
-
Dissolve the crude extract in the stationary phase.
-
Load the sample into the HSCCC instrument and perform the separation by pumping the mobile phase through the coil.
-
Collect fractions and analyze for the presence of this compound using TLC or HPLC.
-
-
Quantification
Accurate quantification of this compound is crucial for research and quality control.
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD):
-
Protocol:
-
Prepare a series of standard solutions of pure this compound of known concentrations.
-
Inject the standards and the sample extracts into the HPLC-DAD system under the optimized chromatographic conditions described for isolation.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
-
-
Thin-Layer Chromatography (TLC) with Densitometry:
-
Protocol:
-
Spot known volumes of standard solutions and sample extracts onto a TLC plate (e.g., silica (B1680970) gel 60 F254).
-
Develop the plate in a suitable mobile phase (e.g., a mixture of dichloromethane, ethanol, and methanol).
-
After development, dry the plate and visualize the spots under UV light (e.g., 254 nm or 366 nm).
-
Quantify the this compound spots by scanning the plate with a TLC scanner (densitometer) and comparing the peak areas of the samples to those of the standards.
-
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the extraction and analysis of this compound from plant material.
Caption: General experimental workflow for this compound.
Conclusion
This compound is a promising natural compound with a well-defined primary source in the Rheum genus. This guide has provided a detailed overview of its natural origins, biosynthesis, and the experimental methodologies required for its study. The presented quantitative data and standardized diagrams offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic applications of this compound. Future research should focus on obtaining more precise quantitative data for this compound in a wider range of plant species and on elucidating the specific enzymes involved in its biosynthetic pathway in Rheum.
References
- 1. The β-Glucosidases Responsible for Bioactivation of Hydroxynitrile Glucosides in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical screening and in-vitro biological properties of unprocessed and household processed fenugreek (Trigonella foenum-graecum Linn.) seeds and leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol in Rheumatological Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant properties and quantitative UPLC-MS analysis of phenolic compounds from extracts of fenugreek (Trigonella foenum-graecum) seeds and bitter melon (Momordica charantia) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. Resveratrol in Rheumatological Diseases: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of β-glucosidase activity of a Lactiplantibacillus plantarum 6-phospho-β-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Rhapontigenin: A Technical Guide to Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhapontigenin, a natural methoxylated stilbenoid, is a key bioactive compound found in various plant species, including those of the Rheum (rhubarb) and Gnetum genera.[1][2] It is the primary aglycone metabolite of rhaponticin, its corresponding glucoside.[3][4] Structurally similar to resveratrol, this compound has garnered significant scientific interest for its diverse pharmacological activities, which include antioxidant, anticancer, anti-inflammatory, and neuroprotective effects.[1][3][5] Its methoxylated structure is thought to confer greater bioavailability compared to hydroxylated stilbenes like resveratrol, although this also results in lower aqueous solubility.[1][6] This guide provides a detailed overview of the chemical structure, physical properties, and relevant experimental methodologies for this compound.
Chemical Structure and Identifiers
This compound is systematically named 5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]benzene-1,3-diol.[2][7] Its structure consists of a trans-stilbene (B89595) core where one phenyl ring is substituted with hydroxyl groups at positions 3 and 5, and the second phenyl group has a hydroxy group at position 3 and a methoxy (B1213986) group at position 4.[7]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]benzene-1,3-diol | [2][7] |
| Molecular Formula | C₁₅H₁₄O₄ | [2][7] |
| CAS Number | 500-65-2 | [2][7] |
| PubChem CID | 5320954 | [2][7] |
| SMILES | COc1ccc(cc1O)/C=C/c2cc(O)cc(O)c2 | [2] |
| InChI | InChI=1S/C15H14O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+ | [7] |
| InChIKey | PHMHDRYYFAYWEG-NSCUHMNNSA-N |[2] |
Physical and Chemical Properties
The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. While it exhibits good stability, its low aqueous solubility presents a challenge for pharmaceutical development, often necessitating the use of solubilizing agents like cyclodextrins.[1][6]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to light yellow powder/crystal | [8] |
| Molecular Weight | 258.27 g/mol | [2][7] |
| Melting Point | 189.0 to 193.0 °C | [8] |
| Boiling Point (Predicted) | 503.6 ± 38.0 °C | [8] |
| Density (Predicted) | 1.345 ± 0.06 g/cm³ | [8] |
| pKa (Predicted) | 9.17 ± 0.10 | [8] |
| Solubility in DMSO | ≥ 30 mg/mL | [8] |
| Solubility in Ethanol | ≥ 30 mg/mL | [8] |
| Water Solubility (est.) | 1.484 mg/L (at 25 °C) |[9] |
Experimental Protocols
Accurate determination of physical properties is fundamental for research and development. The following sections detail standardized methodologies for key properties of this compound.
Protocol for Melting Point Determination
This protocol describes the determination of the melting point range of a solid crystalline sample like this compound using a capillary-based digital apparatus.[10][11]
-
Sample Preparation :
-
Ensure the this compound sample is completely dry and in a fine powdered form. If granular, gently pulverize using a mortar and pestle.[11]
-
Obtain a glass capillary tube (sealed at one end). Jab the open end into the powder pile to collect a small amount of the sample.[11]
-
Invert the tube and tap it gently on a hard surface to move the powder to the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop.[11]
-
Repeat until the packed sample height is 2-3 mm. An incorrect sample height can lead to an artificially broad melting range.[11]
-
-
Apparatus Setup and Measurement :
-
Place the packed capillary tube into a sample slot of the melting point apparatus.[11]
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C per minute to establish a rough range.[10]
-
For an accurate measurement, allow the apparatus to cool to at least 20 °C below the expected melting point.
-
Begin heating at a slow, controlled rate, ensuring the temperature increases by no more than 1-2 °C per minute as it approaches the expected melting range.[10]
-
-
Data Recording :
-
Record the temperature (T₁) at which the first droplet of liquid becomes visible.[11]
-
Record the temperature (T₂) at which the last solid crystal melts into a liquid.
-
The melting point is reported as the range from T₁ to T₂. A narrow range (e.g., 0.5-1.5 °C) is indicative of high purity.[12]
-
Always use a fresh sample for each subsequent measurement.[11]
-
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This protocol is based on the widely used shake-flask method to determine the thermodynamic equilibrium solubility of a compound in an aqueous buffer.[1][13]
-
Preparation of Saturated Solution :
-
Accurately weigh an excess amount of this compound (e.g., 5 mg) and add it to a known volume of the desired aqueous buffer (e.g., 5 mL of phosphate-buffered saline, pH 7.4) in a sealed glass vial.[13] The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vial in a mechanical shaker or on a stirring plate within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the suspension for a sufficient duration (e.g., 6 hours) to facilitate the dissolution process.[13]
-
Following agitation, allow the samples to stand without stirring for an extended period (e.g., 18 hours) to allow undissolved solids to sediment and ensure thermodynamic equilibrium is reached.[1][13]
-
-
Sample Processing and Analysis :
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Centrifuge the aliquot at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended microparticles.[1]
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent in which this compound is freely soluble (e.g., ethanol) to bring the concentration within the linear range of the analytical instrument.[1]
-
-
Quantification :
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at its λ_max, ~326 nm) or High-Performance Liquid Chromatography (HPLC).[1]
-
Calculate the original concentration in the aqueous buffer by accounting for the dilution factor. This value represents the equilibrium solubility.
-
Biological Activity and Signaling Pathway Modulation
This compound exerts its biological effects by modulating various cellular signaling pathways. One of its key mechanisms in cancer biology is the inhibition of pathways that promote cell growth, invasion, and survival. Specifically, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, a central regulator of cell metabolism, proliferation, and epithelial-mesenchymal transition (EMT) in cancer cells.[14][15]
Upon stimulation by growth factors like TGF-β, Phosphoinositide 3-kinase (PI3K) is activated, leading to the subsequent phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt then phosphorylates and activates the mammalian Target of Rapamycin (mTOR), a key kinase that promotes protein synthesis, cell growth, and suppresses autophagy. By interfering with this cascade, this compound can block these pro-tumorigenic signals.[14]
References
- 1. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benthamscience.com [benthamscience.com]
- 4. Rhaponticin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C15H14O4 | CID 5320954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 500-65-2 [m.chemicalbook.com]
- 9. rhapontin, 155-58-8 [thegoodscentscompany.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Isolation of Rhapontigenin from Vitis coignetiae or Gnetum cleistostachyum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for isolating rhapontigenin, a stilbenoid with significant therapeutic potential, from its natural sources, Vitis coignetiae and Gnetum cleistostachyum. This document outlines detailed experimental protocols, presents quantitative data for comparison, and visualizes key biological and experimental processes.
Introduction to this compound
This compound (3,5,3'-trihydroxy-4'-methoxystilbene) is a natural stilbenoid and an analog of resveratrol (B1683913). It is the aglycone form of rhapontin.[1] Emerging research has highlighted its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2] These properties make this compound a compound of high interest for drug discovery and development. This guide focuses on the extraction and purification of this compound from two known botanical sources: the crimson glory vine (Vitis coignetiae) and the lianas of Gnetum cleistostachyum.
Extraction and Isolation Methodologies
The isolation of this compound from plant matrices typically involves an initial solvent extraction followed by chromatographic purification. The choice of method can significantly impact the yield and purity of the final compound.
Extraction of Stilbenoids from Vitis Species
While specific protocols for this compound isolation from Vitis coignetiae are not extensively detailed in the literature, methods for extracting stilbenoids from the canes of the closely related Vitis vinifera are well-documented and can be adapted. These methods primarily focus on maximizing the yield of stilbenes, including resveratrol and its derivatives, which are structurally similar to this compound.
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Stilbenoids from Vitis Canes
This protocol is adapted from methodologies developed for Vitis vinifera and is proposed for the extraction of this compound from Vitis coignetiae canes.
-
Sample Preparation:
-
Collect fresh canes of Vitis coignetiae.
-
Dry the canes at 40°C in a drying oven until a constant weight is achieved.
-
Grind the dried canes into a fine powder (particle size < 0.5 mm).
-
-
Ultrasound-Assisted Extraction:
-
Place 1 gram of the powdered cane material into an extraction vessel.
-
Add 40 mL of 60% ethanol (B145695) in water (v/v) as the extraction solvent (sample-to-solvent ratio of 1:40 w/v).
-
Submerge the extraction vessel in an ultrasonic bath.
-
Sonicate the mixture for 10 minutes at a controlled temperature of 75°C.[3]
-
After extraction, centrifuge the mixture to separate the supernatant from the solid plant material.
-
Collect the supernatant and filter it for subsequent analysis or purification.
-
Experimental Protocol: Accelerated Solvent Extraction (ASE) of Stilbenoids from Vitis Canes
ASE is another efficient method for extracting stilbenoids from grape canes.
-
Sample Preparation:
-
Prepare dried and powdered Vitis coignetiae cane material as described in the UAE protocol.
-
-
Accelerated Solvent Extraction:
-
Pack the powdered cane material into an extraction cell.
-
Perform the extraction using methanol (B129727) as the solvent.[4]
-
Set the extraction temperature and pressure according to the instrument's capabilities to ensure efficient extraction.
-
Collect the extract for further processing.
-
Isolation of this compound from Gnetum cleistostachyum
Gnetum cleistostachyum is a known source of various stilbenes, including this compound.[5] The isolation process typically involves solvent extraction followed by column chromatography.
Experimental Protocol: Isolation of this compound from Gnetum cleistostachyum
This protocol is a synthesized methodology based on general procedures for isolating stilbenoids from Gnetum species.
-
Extraction:
-
Obtain dried and pulverized lianas of Gnetum cleistostachyum.
-
Extract the plant material with 65% ethanol under reflux.[6]
-
Remove the solvent from the extract under vacuum to obtain a crude residue.
-
-
Chromatographic Purification:
-
Subject the crude extract to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.
-
Pool the this compound-rich fractions and concentrate them.
-
Further purification can be achieved by repeated column chromatography or by using techniques like High-Speed Counter-Current Chromatography (HSCCC).
-
High-Speed Counter-Current Chromatography (HSCCC) for this compound Purification
HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation and purification of natural products.[7] It avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.
Experimental Protocol: HSCCC Purification of this compound
This protocol is based on a successful method for isolating this compound from fenugreek and can be applied to crude extracts from Vitis coignetiae or Gnetum cleistostachyum.[7]
-
Solvent System Selection:
-
Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (1:4:2:6, v/v/v/v).[7]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
-
HSCCC Operation:
-
Fill the HSCCC column with the upper stationary phase.
-
Pump the lower mobile phase at a flow rate of 2.2 mL/min while rotating the column at a speed of 850 rpm.[7]
-
Once the system reaches hydrodynamic equilibrium, inject the crude extract dissolved in a small volume of the biphasic solvent system.
-
Continuously monitor the effluent with a UV detector.
-
Collect fractions corresponding to the this compound peak.
-
-
Purity Analysis:
-
Analyze the purity of the isolated this compound using HPLC.
-
Quantitative Data Presentation
The following tables summarize quantitative data from various stilbene (B7821643) extraction and purification studies.
Table 1: Yield of Stilbenoids from Vitis vinifera Canes using Different Extraction Methods [4]
| Extraction Method | Solvent | Total Stilbenes Yield (µg/g dry weight) |
| Accelerated Solvent Extraction (ASE) | Methanol | 8500 ± 1100 |
| Maceration (Lab Temperature) | Methanol | 6030 ± 680 (trans-resveratrol) |
| Elevated Temperature Extraction | Methanol | Not specified |
| Fluidized-bed Extraction | Methanol | Not specified |
| Soxhlet Extraction | Methanol | Not specified |
| Microwave-Assisted Extraction (MAE) | Methanol | Not specified |
Note: Data is for Vitis vinifera and serves as a reference for potential yields from Vitis coignetiae. The total stilbenes include trans-resveratrol, trans-ε-viniferin, and r2-viniferin.
Table 2: Purity and Yield of this compound from HSCCC [7]
| Starting Material | Crude Sample Loaded (mg) | This compound Yield (mg) | Purity (%) |
| Fenugreek Seeds | 120 (per injection, 4 injections) | 174.8 | 99.1 |
Note: This data is from fenugreek and demonstrates the efficiency of the HSCCC method for obtaining high-purity this compound.
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for drug development.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[8] Its dysregulation is often implicated in cancer. Rhaponticin, the glycoside of this compound, has been shown to suppress osteosarcoma by inhibiting this pathway.[9]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Antioxidant Signaling Pathway
This compound exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS) and modulating cellular antioxidant defense mechanisms.[10] This involves the activation of catalase and the modulation of the ERK and AP-1 signaling pathways.
Caption: this compound's antioxidant mechanism of action.
Experimental Workflow for Isolation and Purification
The following diagram illustrates a general workflow for the isolation and purification of this compound from a plant source.
Caption: General workflow for this compound isolation.
Conclusion
The isolation of this compound from Vitis coignetiae and Gnetum cleistostachyum presents a promising avenue for obtaining this valuable bioactive compound. While specific, detailed protocols for these exact plant sources are still emerging, established methods for related species and compounds provide a strong foundation for developing efficient extraction and purification strategies. The use of advanced techniques like Ultrasound-Assisted Extraction, Accelerated Solvent Extraction, and High-Speed Counter-Current Chromatography can significantly improve the yield and purity of the isolated this compound, facilitating further research into its therapeutic applications. The elucidation of its mechanisms of action, particularly its effects on the PI3K/Akt/mTOR and antioxidant signaling pathways, underscores its potential as a lead compound in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Various extraction methods for obtaining stilbenes from grape cane of Vitis vinifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Protocol for Isolation of Rhaponticin and this compound with Consecutive Sample Injection from Fenugreek (Trigonella foenum-graecum L.) by HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound from Rheum undulatum protects against oxidative-stress-induced cell damage through antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhapontigenin: A Technical Guide to the Aglycone Metabolite of Rhaponticin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhaponticin, a stilbenoid glucoside found in the rhizomes of rhubarb (Rheum species), undergoes significant metabolic transformation in vivo to its aglycone form, rhapontigenin.[1][2] This conversion is a critical step, as this compound is widely considered to be the primary biologically active form of the parent compound.[1][3] This technical guide provides an in-depth overview of this compound as a metabolite, presenting key quantitative data, detailed experimental methodologies for its study, and visualizations of its known signaling pathways.
Metabolic Conversion and Pharmacokinetics
Rhaponticin is poorly absorbed in its glycosidic form, exhibiting an absolute oral bioavailability of approximately 0.03% in rats.[4][5] The primary route of metabolism involves the deglycosylation of rhaponticin by intestinal microflora to yield this compound.[6] This biotransformation is essential for its absorption and subsequent systemic effects.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of rhaponticin and its metabolite this compound, as well as this compound's inhibitory effects on cytochrome P450 enzymes.
| Parameter | Rhaponticin (Oral Administration in Rats) | Reference |
| Absolute Bioavailability | 0.03% | [4][5] |
| Compound | Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |
| This compound | CYP1A1 | Competitive | 0.4 | 0.09 | [1] |
| This compound | CYP1A2 | - | 160 | - | [7] |
| This compound | CYP1B1 | - | 9 | - | [7] |
Experimental Protocols
The study of rhaponticin metabolism and this compound's activity involves a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
In Vitro Metabolism with Gut Microbiota
This protocol is designed to assess the conversion of rhaponticin to this compound by intestinal bacteria.
Objective: To determine the rate and extent of rhaponticin deglycosylation by a simulated human gut microbiome.
Materials:
-
Rhaponticin standard
-
This compound standard
-
Anaerobic incubation system
-
Fecal samples from healthy human donors
-
Culture medium (e.g., Gifu Anaerobic Medium)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) system
Procedure:
-
Preparation of Fecal Slurry: Fresh fecal samples are homogenized in a sterile, anaerobic buffer.
-
Incubation: The fecal slurry is incubated with rhaponticin at a specified concentration (e.g., 100 µM) in an anaerobic chamber at 37°C.
-
Sampling: Aliquots are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: The reaction is quenched, and samples are centrifuged. The supernatant is extracted with an organic solvent (e.g., ethyl acetate).
-
Analytical Quantification: The concentrations of rhaponticin and this compound in the extracts are determined by HPLC or UHPLC-Q-TOF/MS.[5][6]
In Vivo Pharmacokinetic Studies in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of rhaponticin and this compound in a rat model.
Objective: To quantify the plasma concentrations of rhaponticin and this compound over time following oral administration of rhaponticin.
Materials:
-
Sprague-Dawley rats
-
Rhaponticin formulation for oral gavage
-
Blood collection supplies (e.g., heparinized tubes)
-
UHPLC-Q-TOF/MS system
Procedure:
-
Animal Dosing: A cohort of rats is administered a single oral dose of rhaponticin.
-
Blood Sampling: Blood samples are collected via the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Sample Extraction: Plasma proteins are precipitated, and the supernatant containing the analytes is extracted.
-
Quantification: The concentrations of rhaponticin and this compound in the plasma samples are quantified using a validated UHPLC-Q-TOF/MS method.[5] Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are then calculated.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects through the modulation of several key intracellular signaling pathways.
PI3K/AKT/mTOR Signaling Pathway
This compound has been demonstrated to inhibit the PI3K/Akt/mTOR pathway, which is crucial in regulating cell proliferation, survival, and metabolism.[8] Dysregulation of this pathway is implicated in various cancers.[8]
References
- 1. Mechanism-based inhibition of human cytochrome P450 1A1 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhubarb: Traditional Uses, Phytochemistry, Multiomics-Based Novel Pharmacological and Toxicological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, bioavailability and metabolism of rhaponticin in rat plasma by UHPLC-Q-TOF/MS and UHPLC-DAD-MSn. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of Rhapontigenin's Biological Activities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhapontigenin, a natural stilbenoid compound found predominantly in the roots of Rheum species (rhubarb), has garnered significant scientific interest for its diverse pharmacological activities. As the aglycone of rhaponticin, this compound is considered the primary bioactive form, exhibiting a range of effects including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] This technical guide provides a comprehensive overview of the preliminary investigations into the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.
Anticancer Activity
This compound has demonstrated notable cytotoxic and antiproliferative effects across a variety of cancer cell lines. Its anticancer activity is attributed to its ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
Quantitative Data: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Caco-2 | Colorectal Cancer | ~50-100 | [4] |
| HTB-26 | Breast Cancer | 10 - 50 | [5] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [5] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [5] |
| HCT116 | Colorectal Cancer | 22.4 | [5] |
| HeLa | Cervical Cancer | 10.61 | [6] |
| A431 | Cervix Squamous Carcinoma | >50 | [7] |
| 2008 | Ovarian Carcinoma | >50 | [7] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO, isopropanol, or a solution of SDS in HCl)[4][8]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11][12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[8] Incubate the plate for an additional 1-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][12] The plate can be placed on an orbital shaker for 10-15 minutes to ensure complete dissolution.[10][12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm, if desired) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
A key mechanism underlying the anticancer activity of this compound is its ability to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[3][13][14] this compound treatment has been shown to decrease the phosphorylation of key proteins in this pathway, leading to the inhibition of downstream signaling and ultimately inducing apoptosis in cancer cells.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. This compound has demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.
Quantitative Data: Inhibition of Inflammatory Markers
This compound has been shown to inhibit the expression and activity of pro-inflammatory enzymes and cytokines.
| Inflammatory Marker | Effect | Cell/Animal Model | Citation(s) |
| Cyclooxygenase-2 (COX-2) | Inhibition | Lipopolysaccharide-induced RAW 264.7 cells | [15] |
| 5-Lipoxygenase (5-LOX) | Inhibition | In vitro enzyme assay | [16] |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduction | Lipopolysaccharide-stimulated rats | [17][18] |
| Interleukin-6 (IL-6) | Reduction | Lipopolysaccharide-stimulated rats | [17][18][19] |
| Interleukin-1β (IL-1β) | Reduction | Lipopolysaccharide-stimulated rats | [17][19] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The luciferase reporter assay is a common method to quantify NF-κB activation.[1][20][21][22][23]
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound stock solution
-
NF-κB inducer (e.g., TNF-α, LPS)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 24- or 96-well plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[1][21]
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1-2 hours.[1]
-
NF-κB Induction: Add the NF-κB inducer (e.g., TNF-α at 10 ng/mL) to the wells and incubate for an appropriate time (e.g., 6-8 hours).[1]
-
Cell Lysis: Wash the cells with PBS and lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.[1]
-
Luciferase Assay: Transfer the cell lysate to a white-walled 96-well plate. Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.[1][21]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each this compound concentration compared to the induced control.
Signaling Pathway: NF-κB Inhibition
This compound exerts its anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway. It can interfere with the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the aging process and various diseases. This compound is a potent antioxidant capable of scavenging free radicals and protecting cells from oxidative damage.[2][3]
Quantitative Data: Radical Scavenging Activity
The antioxidant capacity of this compound has been evaluated using various in vitro assays.
| Assay | Activity | Value | Citation(s) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Radical Scavenging | IC50: 50.98 - 95.81 µM (for similar compounds) | [5] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Radical Scavenging | IC50: 14.48 - 19.49 µM (for similar compounds) | [5] |
| ORAC (Oxygen Radical Absorbance Capacity) | Antioxidant Capacity | 8.42 µM TE/mg (for a related supplement) | [12] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a common and straightforward method for determining the free radical scavenging activity of a compound.[24][25][26]
Materials:
-
This compound stock solution
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)[24]
-
Methanol or ethanol
-
Positive control (e.g., ascorbic acid, Trolox)
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound and the positive control in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the sample or control solution with the DPPH solution. A typical ratio is 1:1 (e.g., 100 µL sample + 100 µL DPPH solution). Include a blank containing the solvent and DPPH solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 30 minutes).[24]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[24]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Plot the percentage of scavenging activity against the log of the this compound concentration to determine the EC50 value.
Experimental Workflow: Antioxidant Capacity Assessment
A typical workflow for assessing the antioxidant capacity of a compound like this compound involves multiple assays to evaluate different aspects of its antioxidant properties.
Caption: Workflow for assessing the antioxidant capacity of this compound.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties, making it a potential candidate for the development of therapies for neurodegenerative diseases. Its antioxidant and anti-inflammatory activities are thought to contribute significantly to its neuroprotective effects. Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage and modulate signaling pathways involved in neuronal survival.[4]
Further research is needed to fully elucidate the mechanisms of this compound's neuroprotective actions and to establish its efficacy in in vivo models of neurodegenerative diseases. Quantitative data, such as EC50 values for neuroprotection in specific neuronal cell models, are crucial for advancing this area of research.[27]
Conclusion
The preliminary investigations into the biological activities of this compound reveal its significant potential as a therapeutic agent. Its multifaceted actions, including anticancer, anti-inflammatory, and antioxidant effects, are supported by a growing body of scientific evidence. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of this compound's pharmacological properties and its translation into novel therapeutic strategies. Future studies should focus on comprehensive preclinical and clinical evaluations to fully ascertain the safety and efficacy of this compound for various disease applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound inhibits inflammation and senescence of chondrocytes from patients with osteoarthritis by targeting INHBA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. jrmds.in [jrmds.in]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apigenin attenuates serum concentrations of TNF-a, interleukin 1b and interleukin 6 in lipopolysaccharide-stimulated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apigenin attenuates serum concentrations of TNF-a, interleukin 1b and interleukin 6 in lipopolysaccharide-stimulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. resources.amsbio.com [resources.amsbio.com]
- 24. mdpi.com [mdpi.com]
- 25. scribd.com [scribd.com]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
Rhapontigenin as a Cytochrome P450 Inhibitor: An In-depth Technical Guide
Introduction
Rhapontigenin (3,3',5-trihydroxy-4'-methoxystilbene), a natural stilbenoid and an aglycone metabolite of rhaponticin found in rhubarb rhizomes, has garnered significant interest for its diverse biological activities, including anticancer and antioxidant properties.[1][2][3] A critical aspect of its pharmacological profile is its interaction with cytochrome P450 (CYP) enzymes. The CYP superfamily plays a central role in the metabolism of a vast array of xenobiotics, including therapeutic drugs.[4] Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered substances. This guide provides a detailed overview of the initial in vitro studies investigating the inhibitory effects of this compound on human cytochrome P450 enzymes, with a focus on its potent and selective action on CYP1A1.
Quantitative Inhibition Data
Initial research has demonstrated that this compound is a highly selective and potent inhibitor of human CYP1A1, an enzyme involved in the metabolism of procarcinogens.[5] Its inhibitory activity against other CYP isoforms is significantly lower, highlighting its specificity. The key quantitative parameters from these foundational studies are summarized below.
| CYP Isoform | Test System | Substrate | Inhibition Parameter | Value | Reference |
| CYP1A1 | Recombinant human P450 (bacterial membranes) | Ethoxyresorufin | IC₅₀ | 0.4 µM | [5][6] |
| Recombinant human P450 (bacterial membranes) | Ethoxyresorufin | Kᵢ | 0.09 µM | [5] | |
| Recombinant human P450 (bacterial membranes) | Ethoxyresorufin | kᵢₙₐ꜀ₜ | 0.06 min⁻¹ | [5] | |
| CYP1A2 | Recombinant human P450 (bacterial membranes) | Ethoxyresorufin | IC₅₀ | 160 µM | [6] |
| CYP1B1 | Recombinant human P450 (bacterial membranes) | Ethoxyresorufin | IC₅₀ | 9 µM | [6] |
| CYP2C8 | Human Liver Microsomes | - | No significant inhibition | - | [5] |
| CYP2C9 | Human Liver Microsomes | - | No significant inhibition | - | [5] |
| CYP2D6 | Human Liver Microsomes | - | No significant inhibition | - | [5] |
| CYP2E1 | Human Liver Microsomes | - | No significant inhibition | - | [5] |
| CYP3A4 | Human Liver Microsomes | - | No significant inhibition | - | [5] |
Table 1: Summary of quantitative data on the inhibition of human cytochrome P450 isoforms by this compound.
The data reveals that this compound has a 400-fold greater selectivity for CYP1A1 over CYP1A2 and a 23-fold selectivity for CYP1A1 over CYP1B1.[5][6]
Mechanism of Inhibition
Studies have elucidated that this compound inhibits CYP1A1 through a dual mechanism. It acts as a competitive inhibitor , meaning it competes with the substrate for binding to the active site of the enzyme.[5] More significantly, it is also a mechanism-based inactivator (also known as a suicide inhibitor).[5][6] This type of irreversible inhibition occurs when the inhibitor is converted by the enzyme into a reactive metabolite, which then covalently binds to the enzyme, leading to its inactivation.[7][8]
The mechanism-based inhibition by this compound is characterized by a time- and concentration-dependent loss of CYP1A1 activity.[5] The inactivation kinetics are defined by the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibitor concentration that produces half-maximal inactivation (Kᵢ).[5] Interestingly, attempts to block this inactivation using trapping agents like glutathione, N-acetylcysteine, or dithiothreitol (B142953) were unsuccessful, suggesting the reactive metabolite is highly unstable and reacts within the enzyme's active site before it can diffuse out.[5]
Caption: Mechanism-based inactivation of CYP1A1 by this compound.
Experimental Protocols
The foundational research on this compound's CYP inhibitory effects utilized specific in vitro methodologies to characterize the interactions.
Enzyme Source
The primary test system consisted of bacterial membranes prepared from an E. coli system engineered to co-express recombinant human CYP1A1, CYP1A2, or CYP1B1 along with human NADPH-P450 reductase.[5] This bicistronic expression system provides a clean and specific enzymatic source, avoiding the complexities of multiple enzymes present in human liver microsomes. For screening against other isoforms (CYP2E1, 3A4, 2D6, 2C8, 2C9), human liver microsomes were used.[5]
CYP Inhibition Assay (EROD Activity)
The catalytic activity of CYP1A1, 1A2, and 1B1 was quantified by measuring the O-deethylation of 7-ethoxyresorufin (B15458) (EROD). This reaction produces resorufin (B1680543), a highly fluorescent compound, allowing for sensitive detection.
-
Incubation Mixture: A typical incubation mixture contained:
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Recombinant human P450 enzyme preparation
-
7-ethoxyresorufin (substrate)
-
Varying concentrations of this compound (or vehicle control)
-
-
Reaction Initiation: The reaction was initiated by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: The mixture was incubated at 37°C.
-
Reaction Termination: The reaction was stopped by adding a solvent such as acetonitrile.
-
Quantification: The formation of resorufin was measured fluorometrically.
-
Data Analysis: The concentration of this compound that caused 50% inhibition of enzyme activity (IC₅₀) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: General workflow for in vitro CYP450 inhibition screening.
Determination of Kinetic Parameters (Kᵢ and kᵢₙₐ꜀ₜ)
To determine the parameters for mechanism-based inactivation, a pre-incubation protocol was used:
-
This compound was pre-incubated with the recombinant CYP1A1 enzyme and the NADPH-generating system for various time intervals.
-
Following pre-incubation, an aliquot of this mixture was diluted into a secondary incubation mixture containing a high concentration of the substrate (ethoxyresorufin) to measure the remaining enzyme activity.
-
The natural logarithm of the remaining enzyme activity was plotted against the pre-incubation time to determine the apparent first-order inactivation rate constant (kₒᵦₛ) at each this compound concentration.
-
The values for Kᵢ and kᵢₙₐ꜀ₜ were then determined by non-linear regression analysis of the kₒᵦₛ values plotted against the inhibitor concentrations.
Conclusion and Implications
Initial in vitro studies conclusively identify this compound as a potent and highly selective mechanism-based inactivator of human cytochrome P450 1A1.[5] Its specificity is remarkable, with minimal to no effect on other major drug-metabolizing CYP isoforms such as CYP3A4, 2D6, and 2C9 at the concentrations tested.[5]
This selective inhibition of CYP1A1, an enzyme known for its role in activating environmental procarcinogens, positions this compound as a promising candidate for development as a cancer chemopreventive agent.[5] However, for drug development professionals, this potent inhibitory action also raises a red flag for potential drug-drug interactions with medications that are substrates of CYP1A1. Further investigation, including in vivo studies, is necessary to fully understand the clinical significance of these findings.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of Rhaponticin and Activities of its Metabolite, this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 induction properties of food and herbal-derived compounds using a novel multiplex RT-qPCR in vitro assay, a drug–food interaction prediction tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-based inhibition of human cytochrome P450 1A1 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Anticancer Properties of Rhapontigenin: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Rhapontigenin, a natural stilbenoid compound found in plants such as rhubarb, has emerged as a promising candidate in cancer research due to its diverse biological activities, including antioxidant, anti-inflammatory, and notably, anticancer properties.[1][2] This technical guide provides an in-depth overview of the foundational research into this compound's anticancer effects. It consolidates key findings on its mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. This document summarizes quantitative data on its efficacy, details the experimental protocols used to elucidate its functions, and provides visual representations of critical signaling pathways and workflows to support further research and development.
Mechanisms of Anticancer Action
This compound exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes involved in tumor growth, survival, and spread.
Inhibition of Cancer Cell Proliferation and Viability
This compound has demonstrated significant cytotoxic and antiproliferative effects across various cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Cell Line | Cancer Type | IC50 Value | Assay | Citation |
| HepG2 | Hepatocellular Carcinoma | 115.0 ± 49.3 µg/mL | Alamar Blue Assay | [3] |
| Caco-2 | Colorectal Cancer | ~50 µM | Cytotoxicity Assay | [2] |
| HTB-26 | Breast Cancer | 10 - 50 µM | Crystal Violet Assay | [4] |
| PC-3 | Pancreatic Cancer | 10 - 50 µM | Crystal Violet Assay | [4] |
Note: The related compound Rhaponticin, the glycoside form of this compound, has also been studied. It showed IC50 values of 46.09 µM in CAL 27 and 54.79 µM in SCC-9 head and neck squamous carcinoma cells.[5] It is suggested that Rhaponticin may require biotransformation into this compound to exert its full anticancer activity.[3]
Induction of Apoptosis (Programmed Cell Death)
A key mechanism for this compound's anticancer activity is its ability to induce apoptosis. This process involves the activation of a cascade of signaling proteins that lead to controlled cell death. Research indicates that this compound can trigger apoptosis through pathways involving reactive oxygen species (ROS) and the activation of caspases, which are the primary executioners of the apoptotic process.[6][7]
The apoptotic cascade often involves Bcl-2 family proteins, which regulate mitochondrial membrane permeability, and the subsequent activation of initiator and effector caspases.
References
- 1. The Phytochemical this compound Emerges as a Powerful Hope Against Breast Cancer - Thailand Medical News [thailandmedical.news]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rhaponticin inhibits the proliferation, migration, and invasion of head and neck squamous cell carcinoma (HNSCC) cells through modulation of the IL6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and immunomodulatory effect of rhaponticin on Benzo(a)Pyrene-induced lung carcinogenesis and induction of apoptosis in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by rhapontin having stilbene moiety, a component of rhubarb (Rheum officinale Baillon) in human stomach cancer KATO III cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Rhapontigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhapontigenin (3,3',5-trihydroxy-4'-methoxystilbene) is a natural stilbenoid compound found in various medicinal plants, notably in the rhizomes of rhubarb (Rheum species). As the aglycone metabolite of rhaponticin, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics and metabolism of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways.
Pharmacokinetics
The systemic exposure and fate of this compound in the body are governed by its pharmacokinetic properties. Studies in preclinical models, primarily rats, have begun to elucidate these characteristics.
Absorption and Bioavailability
This compound is the aglycone metabolite of rhaponticin, and its appearance in plasma after oral administration of rhaponticin suggests that rhaponticin is metabolized to this compound. The absolute oral bioavailability of rhaponticin itself has been reported to be very low, at 0.03% in rats, indicating that this compound is likely formed pre-systemically (in the gut) or during first-pass metabolism in the liver[1]. While direct oral bioavailability data for this compound is not extensively reported, it is suggested that methoxylated stilbenes like this compound may have better bioavailability compared to their hydroxylated counterparts like resveratrol[2][3].
Plasma Concentration-Time Profile
Following intravenous and oral administration in rats, the plasma concentration of this compound declines over time, indicating its distribution and elimination from the systemic circulation.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in male Sprague-Dawley rats, providing a quantitative basis for understanding its disposition.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration [4]
| Parameter | Value (Mean ± SD) | Units |
| Dose | 23.24 | mg/kg |
| C₀ | 4.8 ± 1.2 | µg/mL |
| AUC₀-∞ | 12.7 ± 2.5 | µg·h/mL |
| t₁/₂ | 6.0 | h |
| CL | 1.9 ± 0.4 | L/h/kg |
| Vd | 16.5 ± 2.8 | L/kg |
C₀: Initial plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Terminal elimination half-life; CL: Clearance; Vd: Volume of distribution.
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration [4]
| Parameter | Value (Mean ± SD) | Units |
| Dose | 51.65 | mg/kg |
| Cₘₐₓ | 0.21 ± 0.08 | µg/mL |
| Tₘₐₓ | 0.5 | h |
| AUC₀-t | 0.8 ± 0.3 | µg·h/mL |
| t₁/₂ | 6.0 | h |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable time point; t₁/₂: Terminal elimination half-life.
Distribution
While comprehensive quantitative tissue distribution studies for this compound are limited, its large volume of distribution (Vd) of 16.5 ± 2.8 L/kg following intravenous administration in rats suggests extensive distribution into tissues[4]. For the related compound isothis compound, studies have shown rapid and extensive distribution across major pharmacologically relevant organs in mice[4]. Given the structural similarity, it is plausible that this compound also distributes widely throughout the body.
Metabolism
Metabolism is a critical determinant of the pharmacokinetic profile and biological activity of this compound. In vivo and in vitro studies have identified several key metabolic pathways, primarily occurring in the liver and intestines.
Major Metabolic Pathways
The metabolism of this compound proceeds through Phase I and Phase II reactions. A study identified a total of 11 metabolites in rat liver microsomes, hepatocytes, urine, and human liver microsomes and hepatocytes[5]. The primary pathways are:
-
Demethylation: this compound undergoes O-demethylation to form piceatannol (B1677779) (3,4,3',5'-tetrahydroxy-trans-stilbene). Piceatannol can then be further oxidized to an ortho-quinone intermediate, which is a reactive species that can conjugate with glutathione (B108866) (GSH)[5].
-
Glucuronidation: This is a major metabolic pathway for this compound. Direct conjugation of glucuronic acid to the hydroxyl groups of this compound forms various glucuronide conjugates (M2, M3, and M4)[5]. Piceatannol, the demethylated metabolite, can also undergo glucuronidation (M5)[5].
-
Sulfation: this compound is also metabolized through direct sulfation to form sulfate (B86663) conjugates (M6 and M7). The metabolite piceatannol can also be sulfated (M8)[5].
Based on studies of similar phenolic compounds, it is likely that UDP-glucuronosyltransferase (UGT) isoforms such as UGT1A1, UGT1A8, and UGT1A9, which are highly expressed in the liver and intestines, are involved in the glucuronidation of this compound[4][6]. Similarly, sulfotransferase (SULT) isoforms, particularly SULT1A1 and SULT1E1, are known to sulfate small phenolic compounds and may play a role in this compound metabolism[5][7][8].
Metabolic Pathway of this compound
Interaction with Cytochrome P450 Enzymes
This compound has been shown to be a potent and selective mechanism-based inhibitor of human cytochrome P450 1A1 (CYP1A1). This inhibition is time- and concentration-dependent. This interaction is significant as CYP1A1 is involved in the metabolic activation of procarcinogens.
Excretion
The primary route of excretion for this compound and its metabolites is likely through bile and urine. The formation of water-soluble glucuronide and sulfate conjugates facilitates their elimination from the body. In rat urine, N-acetyl-cysteine conjugates, which are downstream metabolites of GSH conjugation, have been detected, indicating renal excretion of these metabolites[5].
Role of Transporters
The role of drug transporters in the disposition of this compound is not yet well-defined. However, many polyphenolic compounds are known to interact with ATP-binding cassette (ABC) transporters such as P-glycoprotein (ABCB1), multidrug resistance-associated protein 2 (MRP2/ABCC2), and breast cancer resistance protein (BCRP/ABCG2)[9][10][11]. These transporters are located in key tissues like the intestine, liver, and kidney, and can influence the absorption, distribution, and excretion of their substrates. Given that this compound and its conjugates are substrates for metabolism, it is plausible that they also interact with these transporters, which could impact their overall pharmacokinetic profile. Further research is needed to elucidate the specific transporters involved and the nature of these interactions.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacokinetic and metabolism studies. The following sections outline typical experimental protocols based on the cited literature.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical procedure for assessing the pharmacokinetics of this compound in rats following intravenous and oral administration[4][12].
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Housed in a temperature- and light-controlled environment with free access to food and water. Animals are typically fasted overnight before dosing.
2. Dosing:
-
Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO and polyethylene (B3416737) glycol 400) and administered via the tail vein at a specific dose (e.g., 23.24 mg/kg)[4].
-
Oral (PO) Administration: this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at a specific dose (e.g., 51.65 mg/kg)[4].
3. Blood Sampling:
-
Serial blood samples (e.g., 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Sample Analysis:
-
Plasma concentrations of this compound and its metabolites are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, CL, and Vd.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
In Vitro Metabolism Study Using Liver Microsomes
This protocol outlines a general procedure for investigating the metabolism of this compound using rat or human liver microsomes[5][9][13].
1. Materials:
-
Pooled human or rat liver microsomes.
-
This compound stock solution (in a suitable solvent like methanol (B129727) or DMSO).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
UDPGA (for glucuronidation assays).
-
PAPS (for sulfation assays).
-
Phosphate (B84403) buffer (pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile).
2. Incubation:
-
A typical incubation mixture contains liver microsomes (e.g., 0.5 mg/mL protein), this compound (at various concentrations), and phosphate buffer.
-
The reaction is initiated by adding the NADPH regenerating system (for Phase I) or UDPGA/PAPS (for Phase II).
-
The mixture is incubated at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
3. Reaction Termination and Sample Preparation:
-
The reaction is stopped by adding a quenching solution.
-
The mixture is centrifuged to precipitate proteins.
-
The supernatant is collected for analysis.
4. Metabolite Identification and Quantification:
-
Metabolites are identified and quantified using LC-MS/MS by comparing their mass spectra and retention times with those of authentic standards or by high-resolution mass spectrometry for structural elucidation.
5. Enzyme Kinetics:
-
To determine the kinetic parameters (Km and Vmax), incubations are performed with varying substrate concentrations, and the rate of metabolite formation is measured.
Conclusion
This compound exhibits a pharmacokinetic profile characterized by extensive metabolism, primarily through demethylation, glucuronidation, and sulfation. Its distribution into tissues appears to be significant. While current data provides a solid foundation, further research is warranted in several key areas. Specifically, the identification of the precise UGT and SULT isoforms responsible for its metabolism, a comprehensive quantitative assessment of its tissue distribution, and a detailed investigation into the role of drug transporters in its absorption and disposition will be crucial for a complete understanding of its in vivo fate. Such knowledge is essential for predicting potential drug-drug interactions and for designing rational dosing strategies in future clinical development. The potent mechanism-based inhibition of CYP1A1 by this compound also highlights a significant area for further investigation regarding its potential chemopreventive applications and drug interaction profile. This technical guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the current state of knowledge and highlighting avenues for future research to unlock the full therapeutic potential of this compound.
References
- 1. Caco-2 cell monolayers as a model for drug transport across the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfation of resveratrol in human liver: evidence of a major role for the sulfotransferases SULT1A1 and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative analysis methods for quality control of rhubarb in Taiwan’s markets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Isoform-Specific UGT Metabolism to Determine and Describe Rates and Profiles of Glucuronidation of Wogonin and Oroxylin A by Human Liver and Intestinal Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UGT1A1 and UGT1A9 Are Responsible for Phase II Metabolism of Tectorigenin and Irigenin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of polyphenols on P-glycoprotein (ABCB1) activity [dea.lib.unideb.hu]
- 10. researchgate.net [researchgate.net]
- 11. Interaction of Isoflavones with the BCRP/ABCG2 Drug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Transport Activity and Trafficking of MRP2/ABCC2 Polymorphic Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Discovery and Analysis of Rhapontigenin in Rhubarb (Rheum species): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhapontigenin, a stilbenoid compound, and its glycoside precursor, rhaponticin, are significant bioactive molecules predominantly found in the roots and rhizomes of various rhubarb (Rheum) species. These compounds have garnered considerable interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and anti-allergic properties.[1][2][3] This technical guide provides an in-depth overview of the discovery, quantification, and experimental methodologies related to this compound in rhubarb. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
The aglycone form, this compound, is often considered the more biologically active metabolite of rhaponticin.[1][4] Understanding the distribution of these compounds across different Rheum species, as well as robust methods for their extraction, isolation, and quantification, is crucial for harnessing their therapeutic potential. This guide summarizes key quantitative data, details established experimental protocols, and visualizes important biological pathways and experimental workflows to facilitate further research and development in this promising area.
Data Presentation: Quantitative Analysis of this compound and Rhaponticin in Rheum Species
The concentration of this compound and its glycoside, rhaponticin, varies significantly among different Rheum species and even between different parts of the same plant. The following table summarizes quantitative data from various studies, providing a comparative overview for researchers.
| Rheum Species | Plant Part | Compound | Concentration | Extraction Method | Analytical Method | Reference |
| R. rhaponticum | Roots (air-dried) | This compound | 1.17 - 1.62 mg/g | Not specified | Not specified | [5] |
| R. rhaponticum | Roots (air-dried) | Rhaponticin | 36.48 - 43.20 mg/g | Not specified | Not specified | [5] |
| R. rhaponticum | Roots (dry) | Rhaponticin | up to 40.8 mg/g | Not specified | Not specified | [1] |
| R. rhaponticum | Petioles | Rhaponticin | Detected | Not specified | HPLC | [1] |
| R. undulatum | Roots | Not specified | Not specified | Methanol (B129727) extract | Not specified | [3] |
| R. undulatum | Petioles | Rhaponticin | Detected | Not specified | HPLC | [1] |
| R. palmatum | Not specified | Rhaponticin | Not specified | Not specified | Not specified | [1] |
| R. officinale | Roots | This compound | Identified | UPLC-MS | UPLC-MS | [6][7][8] |
| R. officinale | Roots | Rhaponticin | Identified (major component) | UPLC-MS | UPLC-MS | [6][7][8] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound and Other Anthraquinones
This protocol is optimized for the extraction of this compound and related compounds from powdered rhubarb rhizomes.
1. Sample Preparation:
-
Weigh 0.5 g of finely ground and dried rhubarb powder (passed through a 40-mesh sieve).[9]
2. Extraction:
-
Place the rhubarb powder in a suitable flask.
-
Add an appropriate volume of extraction solvent. 80% methanol has been shown to be efficient for glycosides like rhaponticin, while ethanol (B145695) is a good all-around solvent.[9] A solid-to-solvent ratio of 1:20 (w/v) is often optimal.[9]
-
Place the flask in an ultrasonic bath.
-
Sonicate at room temperature for 30-45 minutes.[9]
3. Sample Processing:
-
After extraction, allow the solution to cool if necessary.
-
Centrifuge the extract at 3000 rpm for 10 minutes to pellet the solid residue.[9]
-
Filter the supernatant through a 0.22-µm or 0.45-µm syringe filter prior to HPLC analysis.[9]
Protocol 2: Heat-Reflux Extraction (RE)
This method utilizes heat to enhance extraction efficiency.
1. Sample Preparation:
-
Weigh 0.5 g of finely powdered rhubarb rhizomes.[9]
2. Extraction:
-
Place the powder in a round-bottom flask.
-
Add the desired extraction solvent (e.g., 70% methanol with 2% HCl for hydrolysis of glycosides).[10]
-
Connect the flask to a reflux condenser.
-
Heat the mixture to the boiling point of the solvent and maintain reflux for a specified duration, for instance, 45 minutes.[9][10]
3. Sample Processing:
-
Cool the extract and filter to remove solid plant material.
-
The filtrate can then be further purified or directly prepared for analytical procedures. For HPLC, filtration through a 0.45-µm filter is recommended.[10]
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for the quantitative analysis of this compound and rhaponticin.
1. Instrumentation:
-
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
2. Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid to improve peak shape) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: this compound and rhaponticin can be monitored at approximately 320 nm.[11]
-
Injection Volume: Typically 10-20 µL.
3. Quantification:
-
A calibration curve is constructed by injecting known concentrations of pure this compound and rhaponticin standards.
-
The concentration of the analytes in the rhubarb extracts is determined by comparing their peak areas to the calibration curve.
Protocol 4: Thin-Layer Chromatography (TLC) Analysis
TLC is a simpler and more rapid method for the qualitative and semi-quantitative analysis of this compound.
1. Plate Preparation:
-
Use pre-coated silica (B1680970) gel 60 F254 plates.
2. Sample Application:
-
Dissolve the dried extract in a suitable solvent (e.g., methanol).
-
Apply small spots of the sample solution and a this compound standard onto the baseline of the TLC plate.
3. Development:
-
Develop the plate in a chamber saturated with a suitable mobile phase. A reported solvent system is pentane-ethyl acetate-acetone-formic acid (15:5:1:0.7, v/v/v/v).[10]
4. Visualization:
-
After development, dry the plate.
-
Visualize the spots under UV light (e.g., 254 nm or 366 nm).
-
The retention factor (Rf) of the spots in the sample is compared to that of the standard for identification. The Rf value for this compound in the mentioned system is approximately 0.24.[10]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction, isolation, and analysis of this compound.
Signaling Pathways
Anti-Cancer Activity of Rhaponticin via HIF-1α Pathway Suppression
Rhaponticin has been shown to exhibit anti-metastatic and anti-angiogenic activities by suppressing the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway.[2][12] Under hypoxic conditions, typically found in solid tumors, HIF-1α protein accumulates and promotes the transcription of genes involved in tumor survival, angiogenesis, and metastasis. Rhaponticin can inhibit this process.
Caption: Rhaponticin's inhibition of the HIF-1α signaling pathway in cancer cells.
Anti-Inflammatory Action of this compound
This compound exerts anti-inflammatory effects, in part by modulating key inflammatory pathways. One of the primary mechanisms involves the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is responsible for the synthesis of pro-inflammatory prostaglandins. This action helps to alleviate the inflammatory response.
Caption: Anti-inflammatory mechanism of this compound via COX-2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhaponticin decreases the metastatic and angiogenic abilities of cancer cells via suppression of the HIF-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antihyperlipidemic effects of rhapontin and this compound from rheum undulatum in rats fed a high-cholesterol diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of Rhaponticin and Activities of its Metabolite, this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rhaponticin contained Rheum officinale root extract improved Postmenopause symptom of Ovariectomized Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhaponticin contained Rheum officinale root extract improved Postmenopause symptom of Ovariectomized Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Qualitative and quantitative analysis methods for quality control of rhubarb in Taiwan’s markets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Protocol for Isolation of Rhaponticin and this compound with Consecutive Sample Injection from Fenugreek (Trigonella foenum-graecum L.) by HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rhaponticin decreases the metastatic and angiogenic abilities of cancer cells via suppression of the HIF‑1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhapontigenin: A Technical Guide to its Phytoestrogenic Profile and Estrogenic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhapontigenin, a stilbenoid compound found in the roots of Rheum rhaponticum (rhapontic rhubarb), has garnered significant scientific interest for its phytoestrogenic properties. It is the primary aglycone of rhaponticin, which is converted to this compound by intestinal microflora. This technical guide provides an in-depth analysis of this compound's role as a phytoestrogen, focusing on its selective estrogenic activity, the molecular mechanisms of action, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Quantitative Analysis of Estrogenic Activity
This compound exhibits a distinct profile of estrogenic activity, characterized by a strong selective agonism for Estrogen Receptor β (ERβ) over Estrogen Receptor α (ERα). This selectivity is a key aspect of its therapeutic potential, as ERβ-mediated signaling is associated with beneficial effects in various tissues, while avoiding the proliferative effects in the uterus and breast often linked to ERα activation.[1][2] The quantitative data from various in vitro studies are summarized below.
| Parameter | Ligand | Receptor | Value | Cell Line/System | Reference |
| Receptor Binding Affinity (IC50) | trans-Rhapontigenin | ERα | >10,000 nM | Fluorescence Polarization Assay | [3] |
| trans-Rhapontigenin | ERβ | ~1,000 nM | Fluorescence Polarization Assay | [3] | |
| Desoxythis compound | ERα | >10,000 nM | Fluorescence Polarization Assay | [3] | |
| Desoxythis compound | ERβ | ~2,000 nM | Fluorescence Polarization Assay | [3] | |
| 17β-Estradiol | ERα | ~2 nM | Fluorescence Polarization Assay | [3] | |
| 17β-Estradiol | ERβ | ~2 nM | Fluorescence Polarization Assay | [3] | |
| Reporter Gene Activation | This compound | ERβ | Full agonist | ERβ Reporter Assay | [4][5] |
| ERr 731 (extract) | ERα | < 3-fold increase | ERα Reporter Assay | [4] | |
| ERr 731 (extract) | ERβ | ~36-fold increase | ERβ Reporter Assay | [4] | |
| trans-Rhapontigenin | ERβ | Significant induction comparable to 10⁻⁸ M 17β-estradiol | HEC-1B cells transiently transfected with ERβ | [6] | |
| ERr 731 (extract) | ERα | Weak, 10-times lower than 10⁻⁸ M 17β-estradiol | U2OS cells stably expressing ERα | [2][7] | |
| ERr 731 (extract) | ERβ | Significant induction comparable to 17β-estradiol | U2OS cells transiently expressing ERβ | [2][7] |
Experimental Protocols
A thorough understanding of the methodologies used to characterize this compound's estrogenic activity is crucial for the interpretation of existing data and the design of future studies. Detailed protocols for key experiments are provided below.
Estrogen Receptor (ER) Competitive Binding Assay (Fluorescence Polarization)
This assay quantifies the ability of a test compound to compete with a fluorescently labeled estrogen for binding to ERα or ERβ.
-
Materials:
-
Recombinant human ERα and ERβ proteins.
-
Fluorescently labeled estrogen (e.g., Fluormone ES2).
-
Test compound (this compound).
-
Assay buffer.
-
Microplate reader with fluorescence polarization capabilities.
-
-
Protocol:
-
Prepare a series of dilutions of the test compound (this compound) and a reference compound (17β-estradiol).
-
In a microplate, combine the recombinant ER protein (either ERα or ERβ), the fluorescently labeled estrogen, and the test compound or reference compound at various concentrations.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader. The degree of polarization is proportional to the amount of fluorescent ligand bound to the receptor.
-
Calculate the concentration of the test compound that inhibits 50% of the fluorescent ligand binding (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activation of estrogen receptors by a test compound.
-
Cell Lines:
-
Materials:
-
Selected cell line.
-
Expression vectors for ERα or ERβ.
-
Reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene (e.g., pERE-Luc).
-
Transfection reagent.
-
Test compound (this compound) and controls (17β-estradiol as a positive control, vehicle as a negative control, and an ER antagonist like ICI 182,780 to confirm specificity).[6][7]
-
Luciferase assay reagent.
-
Luminometer.
-
-
Protocol:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the appropriate ER expression vector and the ERE-luciferase reporter plasmid using a suitable transfection reagent.
-
After an incubation period to allow for gene expression, treat the cells with various concentrations of this compound, 17β-estradiol, or vehicle control for 24 hours.[4]
-
Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Add the luciferase assay reagent, which contains the substrate luciferin.
-
Measure the luminescence produced by the enzymatic reaction using a luminometer. The light output is proportional to the transcriptional activity of the estrogen receptor.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction over the vehicle control.
-
Alkaline Phosphatase (AlkP) Induction Assay in Ishikawa Cells
This assay is another method to assess the estrogenic activity of compounds in an endometrial cancer cell line that is responsive to estrogens.[9]
-
Cell Line:
-
Materials:
-
Ishikawa cells.
-
Test compound (this compound) and controls.
-
Substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate).
-
Microplate reader capable of measuring absorbance.
-
-
Protocol:
-
Plate Ishikawa cells in a multi-well plate and allow them to adhere.
-
Treat the cells with different concentrations of this compound or control compounds for a specified period (e.g., 48-72 hours).[10]
-
Wash the cells to remove the treatment medium.
-
Lyse the cells to release the alkaline phosphatase enzyme.
-
Add the substrate solution to each well.
-
Incubate the plate to allow the enzyme to convert the substrate into a colored product.
-
Measure the absorbance of the product at the appropriate wavelength using a microplate reader. The absorbance is proportional to the alkaline phosphatase activity.
-
Calculate the fold induction of alkaline phosphatase activity compared to the vehicle-treated control cells.
-
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Estrogenic signaling pathway of this compound via ERβ.
Caption: Workflow for a luciferase reporter gene assay.
Caption: this compound's selective affinity for ERβ over ERα.
Discussion and Conclusion
The accumulated evidence strongly supports the classification of this compound as a selective ERβ agonist. Its preferential binding to and activation of ERβ, coupled with minimal interaction with ERα, distinguishes it from both endogenous estrogens like 17β-estradiol and other phytoestrogens. This selectivity has been consistently demonstrated across various experimental models, including competitive binding assays and reporter gene assays in different cell lines.[3][4][6][7]
The molecular mechanism of this compound's action primarily follows the classical pathway of nuclear estrogen receptor signaling. Upon entering the cell, it binds to ERβ in the cytoplasm, leading to the dissociation of heat shock proteins, dimerization of the receptor-ligand complex, and translocation to the nucleus. Within the nucleus, the dimer binds to estrogen response elements on the DNA, initiating the transcription of target genes. Some studies also suggest that phytoestrogens can signal through G protein-coupled estrogen receptor (GPER), but more specific research is needed to elucidate the role of GPER in this compound's activity.[11][12]
The tissue-selective activity of this compound, with some weak ERα activation observed in bone cells but not in endometrial cells, suggests a complex and potentially beneficial pharmacological profile.[2][7] This profile makes this compound and its parent extract ERr 731 promising candidates for the development of therapies for conditions where ERβ activation is desirable, such as menopausal symptoms, without the associated risks of ERα stimulation in reproductive tissues.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of menopausal symptoms by an extract from the roots of rhapontic rhubarb: the role of estrogen receptors | springermedizin.de [springermedizin.de]
- 4. mdpi.com [mdpi.com]
- 5. Rheum rhaponticum Root Extract Improves Vasomotor Menopausal Symptoms and Estrogen-Regulated Targets in Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Subtype-specific activation of estrogen receptors by a special extract of Rheum rhaponticum (ERr 731), its aglycones and structurally related compounds in U2OS human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of menopausal symptoms by an extract from the roots of rhapontic rhubarb: the role of estrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulation of alkaline phosphatase activity in Ishikawa cells induced by various phytoestrogens and synthetic estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of steroid hormones and antisteroids on alkaline phosphatase activity in human endometrial cancer cells (Ishikawa line) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulatory Anticancer Effect of Resveratrol Mediated by G Protein-Coupled Estrogen Receptor in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The G Protein-Coupled Estrogen Receptor (GPER): A Critical Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Screening of Rhapontigenin for Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rhapontigenin, a natural stilbenoid primarily found in the roots and rhizomes of Rheum species (rhubarb), has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] It is the aglycone, and believed to be the principal biologically active form, of its glycoside precursor, rhaponticin.[1][4][5] Possessing antioxidant, antimicrobial, and anticancer properties, its potential as an anti-inflammatory agent is particularly compelling.[3][6][7][8] This technical guide provides an in-depth overview of the core methodologies for the initial screening of this compound's anti-inflammatory effects. It details essential experimental protocols, summarizes key quantitative data, and visualizes the underlying molecular mechanisms, offering a comprehensive resource for researchers in the field of natural product-based drug discovery.
Core Mechanisms of Action: An Overview
Initial screening has revealed that this compound exerts its anti-inflammatory effects primarily by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators. The principal mechanisms identified include the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing significant inflammatory molecules.[6][9] This regulation is achieved by targeting critical upstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9] By suppressing these pathways, this compound effectively reduces the production of nitric oxide (NO), prostaglandins (B1171923), and pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[6][9]
Experimental Protocols for In Vitro Screening
A robust initial screening of this compound relies on well-established in vitro models that replicate the inflammatory response at a cellular level.
Cell Culture and Inflammatory Induction
-
Cell Line: The murine macrophage cell line RAW 264.7 is a standard model for inflammation research due to its sensitivity to inflammatory stimuli and robust production of inflammatory mediators.[9][10]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce a strong inflammatory response, including the activation of NF-κB and MAPK pathways and subsequent expression of iNOS and COX-2.[9][10][11]
General Experimental Workflow
The typical workflow for assessing the anti-inflammatory activity of this compound is outlined below.
Nitric Oxide (NO) Production Assay
-
Principle: Measures the accumulation of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
After LPS stimulation, collect 50 µL of cell supernatant.
-
Mix with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Mediator Analysis (ELISA/EIA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) or Enzyme Immunoassay (EIA) kits are used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) and prostaglandins (PGE2) in the culture medium.[9]
-
Protocol: Follow the manufacturer's instructions for the specific commercial kits used. This typically involves adding the supernatant to antibody-coated plates, followed by detection with a secondary antibody conjugated to an enzyme that catalyzes a colorimetric reaction.
Western Blot Analysis for Protein Expression
-
Principle: This technique quantifies the expression levels of key inflammatory proteins (iNOS, COX-2) and the phosphorylation status of signaling proteins (IκBα, p65, p38, ERK, JNK).[6][9]
-
Protocol:
-
Lyse the harvested cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize protein levels to a loading control like β-actin or GAPDH.
-
Quantitative Data Presentation
The efficacy of this compound in mitigating inflammatory responses is summarized below. Data is compiled from studies using LPS-stimulated macrophage models.
Table 1: Effect of this compound on Inflammatory Mediators
| Mediator | Cell Line | This compound Conc. | % Inhibition (Approx.) | Reference |
| Nitric Oxide (NO) | RAW 264.7 | 10-50 µM | 40-80% | [9] |
| TNF-α | RAW 264.7 | 25-50 µM | 30-60% | [9] |
| IL-6 | RAW 264.7 | 25-50 µM | 35-70% | [9] |
| IL-6 | OA Chondrocytes | 10-20 µM | Significant Reduction | [6] |
| IL-8 | OA Chondrocytes | 10-20 µM | Significant Reduction | [6] |
Table 2: Effect of this compound on Pro-inflammatory Enzyme Expression
| Protein | Method | Cell Line | This compound Conc. | Outcome | Reference |
| iNOS | Western Blot | RAW 264.7 | 25-50 µM | Dose-dependent decrease | [9] |
| COX-2 | Western Blot | RAW 264.7 | 25-50 µM | Dose-dependent decrease | [9] |
| COX-2 | Western Blot | OA Chondrocytes | 10-20 µM | Significant Reduction | [6] |
| MMP-13 | Western Blot | OA Chondrocytes | 10-20 µM | Significant Reduction | [6] |
Key Signaling Pathways Modulated by this compound
This compound's anti-inflammatory activity is rooted in its ability to interfere with pro-inflammatory signaling cascades.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation.[12] In unstimulated cells, NF-κB (a heterodimer, typically p50/p65) is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, COX-2, and TNF-α.[9][12] this compound inhibits this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of p65.[9]
Modulation of MAPK Pathways
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are key signaling proteins that regulate inflammatory responses.[9][13] LPS stimulation leads to the phosphorylation and activation of these kinases.[10] Activated MAPKs, in turn, activate transcription factors like AP-1, which also contribute to the expression of pro-inflammatory genes.[10] Studies show that this compound significantly suppresses the LPS-induced phosphorylation of p38, ERK, and JNK in a dose-dependent manner, indicating that its anti-inflammatory effects are also mediated through the inhibition of these pathways.[9]
Conclusion and Future Directions
Initial in vitro screening provides compelling evidence for this compound as a potent anti-inflammatory agent. Its multifaceted mechanism, targeting both the NF-κB and MAPK signaling pathways, allows it to effectively suppress the production of a wide range of pro-inflammatory mediators. The data strongly supports its potential as a lead compound for the development of novel anti-inflammatory therapies.
Future research should focus on:
-
In Vivo Validation: Translating these in vitro findings into animal models of inflammatory diseases (e.g., carrageenan-induced paw edema, colitis models) to assess efficacy, optimal dosage, and safety.[14]
-
Bioavailability and Metabolism: Investigating the pharmacokinetics and bioavailability of this compound, as its predecessor rhaponticin is metabolized into this compound in the body.[2] Improving its solubility and stability may also be crucial for therapeutic applications.[3][15]
-
Target-Specific Investigations: Delving deeper into the specific molecular interactions between this compound and its protein targets, such as IKK and MAPK kinases, to fully elucidate its mechanism of action.
-
Therapeutic Applications: Exploring its potential for treating specific chronic inflammatory conditions like osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease.[6][16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer [mdpi.com]
- 4. Rhaponticin as an anti-inflammatory component of rhubarb: a minireview of the current state of the art and prospects fo… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits inflammation and senescence of chondrocytes from patients with osteoarthritis by targeting INHBA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Effect of Rhapontici Radix Ethanol Extract via Inhibition of NF-κB and MAPK and Induction of HO-1 in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Antibacterial and Antifungal Potential of Rhapontigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhapontigenin, a natural stilbenoid, has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the antibacterial and antifungal properties of this compound, consolidating current research findings on its mechanisms of action, antimicrobial spectrum, and synergistic potential. The document summarizes quantitative data, details key experimental methodologies, and visualizes complex biological pathways and workflows to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and drug development.
Introduction to this compound
This compound (3,3′,5-trihydroxy-4′-methoxystilbene) is the aglycone form of rhapontin (B192571), a stilbenoid glucoside found in the roots of various plant species, notably from the Rheum (rhubarb) genus. While rhapontin itself exhibits limited biological activity, its aglycone, this compound, demonstrates a broad range of effects, including antioxidant, anti-inflammatory, anti-cancer, and notable antimicrobial properties.[1] The enzymatic biotransformation of rhapontin to this compound significantly enhances its antimicrobial efficacy, making it a promising candidate for further investigation as a potential therapeutic agent.[2][3]
Antifungal Potential of this compound
This compound has demonstrated significant in vitro activity against the opportunistic fungal pathogen Candida albicans. Its antifungal action is multifaceted, targeting several key cellular processes.
Mechanism of Antifungal Action
The primary antifungal mechanism of this compound against C. albicans involves the induction of cellular apoptosis through a pathway mediated by reactive oxygen species (ROS).[4]
-
ROS Generation: Treatment with this compound leads to a significant increase in intracellular ROS levels.[4] This oxidative stress is a critical trigger for the downstream apoptotic cascade.
-
Inhibition of Ergosterol (B1671047) Biosynthesis: this compound disrupts the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a crucial sterol component. Studies have shown a significant reduction in ergosterol content in C. albicans cells treated with this compound.
-
Inhibition of Macromolecule Synthesis: The compound has been shown to inhibit the synthesis of essential macromolecules. Notably, it has a pronounced inhibitory effect on RNA synthesis, followed by DNA and protein synthesis.[4]
-
Induction of Apoptosis: The culmination of ROS-induced damage and metabolic disruption is the activation of the apoptotic pathway, leading to programmed cell death. This is characterized by morphological changes, DNA fragmentation, and phosphatidylserine (B164497) exposure.[4]
Caption: this compound's antifungal mechanism against Candida albicans.
Quantitative Antifungal Data
The following table summarizes the quantitative data on the antifungal activity of this compound.
| Fungal Species | Strain(s) | MIC (µg/mL) | Other Quantitative Effects | Reference(s) |
| Candida albicans | ATCC 90028, ATCC 90029, Clinical Isolate | 128 - 256 | Inhibition of Ergosterol Synthesis: 81.59–83.36% reductionInhibition of RNA Synthesis: 46.7% reductionInhibition of DNA Synthesis: 28.8% reductionInhibition of Protein Synthesis: 21.8% reduction | [4] |
Antibacterial Potential of this compound
This compound exhibits a notable spectrum of antibacterial activity, with studies indicating greater potency against Gram-positive bacteria compared to Gram-negative strains.[2][3] Its mechanisms of action appear to be diverse, targeting both structural components and cellular communication pathways.
Mechanism of Antibacterial Action
Against Gram-Positive Bacteria: The primary mechanism suggested for Gram-positive bacteria, such as Propionibacterium acnes, involves the disruption of the cell envelope. This includes:
-
Cell Wall and Membrane Damage: this compound is thought to interact with and damage the structural integrity of the bacterial cell wall and cytoplasmic membrane.[3]
-
Protein Synthesis Inhibition: A decrease in protein synthesis has also been noted as a consequence of this compound treatment.[3]
Against Gram-Negative Bacteria: In Gram-negative bacteria like Pectobacterium carotovorum, this compound acts as a quorum sensing (QS) inhibitor. The LuxI/LuxR-type QS system is a common cell-to-cell communication mechanism that regulates virulence factor expression and biofilm formation. This compound interferes with this system, leading to:
-
Inhibition of Virulence Factors: It significantly reduces the production of exoenzymes such as cellulase, pectate lyase, and proteases.
-
Inhibition of Biofilm Formation: By disrupting QS signaling, this compound effectively inhibits the formation of biofilms, which are critical for bacterial survival and resistance.
-
Reduced Motility: A decrease in bacterial swimming, swarming, and twitching motility has been observed.
Caption: this compound as a Quorum Sensing inhibitor in Gram-negative bacteria.
Quantitative Antibacterial Data
The table below presents the available Minimum Inhibitory Concentration (MIC) data for this compound and a closely related stilbenoid against various bacterial species.
| Bacterial Species | Gram Stain | Strain(s) | Compound | MIC (µg/mL) | Reference(s) |
| Propionibacterium acnes | Positive | Antibiotic-sensitive & resistant strains | This compound | 4 - 16 times more active than rhapontin | [2][3] |
| Staphylococcus aureus | Positive | Newman & Clinical Isolates | Isothis compound* | >128 | [4] |
| Pectobacterium carotovorum | Negative | subsp. carotovorum | This compound | 313 | |
| Chromobacterium violaceum | Negative | CV026 | This compound | 156 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antimicrobial potential of this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final target inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the broth medium to achieve a range of desired concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only, no inoculum).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Ergosterol Biosynthesis Inhibition Assay
This spectrophotometric method quantifies the amount of ergosterol in fungal cells after treatment with an antifungal agent.
Protocol:
-
Culture and Treatment: Grow the fungal culture (e.g., C. albicans) to the mid-log phase. Treat the cells with a sub-inhibitory concentration of this compound and incubate for a defined period (e.g., 16-24 hours).
-
Cell Harvesting: Harvest the fungal cells by centrifugation, wash with sterile distilled water, and determine the wet weight of the cell pellet.
-
Saponification: Resuspend the cell pellet in 25% alcoholic potassium hydroxide (B78521) solution. Vortex vigorously and incubate in an 80°C water bath for 1 hour to saponify cellular lipids.
-
Sterol Extraction: After cooling, add sterile water and n-heptane to the mixture. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (containing ergosterol) into the n-heptane layer.
-
Quantification: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance from 240 nm to 300 nm using a spectrophotometer.
-
Calculation: Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol and 24(28)-dehydroergosterol. The percentage of inhibition is determined by comparing the ergosterol content of treated cells to that of untreated control cells.
Intracellular ROS Detection using DCFH-DA
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Protocol:
-
Cell Preparation: Grow fungal or bacterial cells to the desired growth phase and harvest by centrifugation. Wash the cells with a suitable buffer (e.g., PBS).
-
Loading with DCFH-DA: Resuspend the cells in buffer containing DCFH-DA (e.g., 10 µM). Incubate in the dark at an appropriate temperature (e.g., 37°C) for 30-60 minutes to allow the probe to enter the cells and be deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treatment: After incubation, wash the cells to remove excess probe. Resuspend the cells in buffer and treat with this compound at the desired concentration.
-
Fluorescence Measurement: Measure the fluorescence intensity at various time points using a fluorescence microplate reader or flow cytometer (Excitation ~485 nm, Emission ~535 nm). An increase in fluorescence corresponds to the oxidation of DCFH to the highly fluorescent DCF by intracellular ROS.
-
Controls: Include an untreated cell control (basal ROS level) and a positive control treated with a known ROS inducer (e.g., hydrogen peroxide).
Synergistic Potential
Preliminary studies have investigated the synergistic effects of this compound with conventional antibiotics. Using the checkerboard method, a synergistic effect was observed between this compound and clindamycin (B1669177) against clindamycin-resistant P. acnes.[2] This suggests that this compound may have potential as an adjuvant therapy to enhance the efficacy of existing antibiotics and overcome resistance mechanisms.
Conclusion and Future Directions
This compound demonstrates significant and mechanistically diverse antibacterial and antifungal properties. Its ability to induce ROS-mediated apoptosis in fungi and inhibit quorum sensing in bacteria highlights its potential as a versatile antimicrobial agent. The quantitative data, while still incomplete for a broad range of bacterial pathogens, confirms its activity, particularly against Gram-positive bacteria and the fungal pathogen C. albicans.
Future research should focus on:
-
Expanding the Antimicrobial Spectrum: Determining the MIC values of this compound against a wider panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.
-
Elucidating Detailed Mechanisms: Further investigating the specific molecular targets of this compound within the cell wall, membrane, and signaling pathways.
-
In Vivo Efficacy and Toxicity: Evaluating the efficacy and safety of this compound in animal models of infection.
-
Synergy Studies: Broadening the investigation of synergistic combinations with other antimicrobial agents to explore its potential in combination therapy.
This technical guide serves as a foundational resource to encourage and direct further exploration into the promising antimicrobial capabilities of this compound.
References
- 1. Metabolism of Rhaponticin and Activities of its Metabolite, this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the antibacterial activity of this compound produced from rhapontin by biotransformation against Propionibacterium acnes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Antibacterial Activity of this compound Produced from Rhapontin by Biotransformation Against Propionibacterium acnes -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 4. Exploring the potential of isothis compound: attenuating Staphylococcus aureus virulence through MgrA-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]
Rhapontigenin: A Technical Guide to its Impact on Melanin Synthesis and Tyrosinase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhapontigenin, a natural stilbenoid, has demonstrated significant potential as a depigmenting agent. This technical guide provides a comprehensive analysis of its effects on melanin (B1238610) synthesis and tyrosinase activity. Through a review of existing in vitro studies, this document outlines the inhibitory properties of this compound, presents available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathways implicated in melanogenesis. This guide serves as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and pharmacology who are engaged in the discovery and development of novel skin lightening agents.
Introduction
Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a complex process called melanogenesis. The key regulatory enzyme in this pathway is tyrosinase. Overproduction of melanin can lead to hyperpigmentary disorders such as melasma, freckles, and age spots. Consequently, there is a growing demand for effective and safe inhibitors of melanin synthesis. Natural compounds have emerged as a promising source for such agents. This compound, an aglycone of rhapontin (B192571) found in the roots of Rheum undulatum, has been identified as a potent inhibitor of both melanin synthesis and tyrosinase activity.[1][2][3] This document provides an in-depth technical overview of the current understanding of this compound's mechanism of action.
Quantitative Data on Inhibitory Effects
This compound has been shown to exhibit a dose-dependent inhibitory effect on both tyrosinase activity and melanin synthesis in B16F10 melanoma cells.[1][2] Its inhibitory potency is significantly greater than its glycosylated counterpart, rhapontin.[1][2][3]
| Parameter | Compound | Cell Line/Enzyme | IC50 / Inhibition | Reference |
| Tyrosinase Activity | This compound | Mushroom Tyrosinase | 126.72 µg/mL | [3] |
| Rhapontin | Mushroom Tyrosinase | > 760.32 µg/mL (six times less potent than this compound) | [3] | |
| Melanin Synthesis | This compound | B16F10 Melanoma Cells | Dose-dependent inhibition observed | [1][2] |
Core Mechanisms of Action
This compound's inhibitory effect on melanogenesis is primarily attributed to its direct inhibition of tyrosinase, the rate-limiting enzyme in melanin production. However, the precise molecular mechanisms and its influence on the upstream signaling pathways that regulate tyrosinase expression and activity are still under investigation. Based on the known pathways of melanogenesis, it is hypothesized that this compound may exert its effects through the modulation of the following signaling cascades.
Direct Tyrosinase Inhibition
The primary mechanism of action for this compound is the direct inhibition of tyrosinase. This direct interaction reduces the catalytic conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby decreasing the overall production of melanin. The specific kinetics of this inhibition (e.g., competitive, non-competitive) are yet to be fully elucidated for this compound.
Putative Signaling Pathways
While direct experimental evidence for this compound's impact on these pathways is pending, understanding these cascades is crucial for contextualizing its potential mechanisms.
-
cAMP/PKA/CREB/MITF Pathway: The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a central regulator of melanogenesis. Activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) elevates intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), leading to the upregulation of Microphthalmia-associated transcription factor (MITF). MITF is the master transcriptional regulator of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). It is plausible that this compound could interfere with this pathway at one or more levels, leading to the downregulation of MITF and subsequent reduction in tyrosinase expression.
-
MAPK Signaling Pathways (ERK and p38): The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and p38 pathways, also play significant roles in regulating melanogenesis. The activation of the ERK pathway is generally associated with the downregulation of MITF and subsequent inhibition of melanin synthesis. Conversely, the role of the p38 MAPK pathway is more complex and can be pro-melanogenic. This compound may potentially modulate these pathways to exert its anti-melanogenic effects, possibly by promoting ERK activation or inhibiting p38 activation.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of this compound on melanin synthesis and tyrosinase activity.
Cell Culture
-
Cell Line: B16F10 mouse melanoma cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Melanin Content Assay
-
Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 72 hours. A known tyrosinase inhibitor, such as kojic acid, can be used as a positive control.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them with 1 N NaOH containing 10% DMSO.
-
Melanin Quantification: Incubate the lysate at 80°C for 1 hour to solubilize the melanin. Measure the absorbance of the supernatant at 475 nm using a microplate reader.
-
Normalization: Determine the protein concentration of the cell lysate using a BCA protein assay kit and normalize the melanin content to the total protein concentration. The percentage of melanin content can be calculated using the formula: % Melanin Content = (Absorbance of sample / Absorbance of control) x 100
Cellular Tyrosinase Activity Assay
-
Cell Seeding and Treatment: Seed and treat B16F10 cells as described in the melanin content assay.
-
Cell Lysis: Wash the cells with PBS and lyse them with a lysis buffer (e.g., 1% Triton X-100 in PBS).
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Enzyme Reaction: In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA (2 mg/mL) in PBS.
-
Absorbance Measurement: Incubate the plate at 37°C for 1 hour and measure the absorbance at 475 nm to determine the amount of dopachrome (B613829) produced.
-
Calculation: The tyrosinase activity can be expressed as a percentage of the untreated control.
Mushroom Tyrosinase Inhibition Assay (In Vitro)
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.8), mushroom tyrosinase solution, and various concentrations of this compound.
-
Substrate Addition: Initiate the reaction by adding L-tyrosine or L-DOPA as the substrate.
-
Absorbance Measurement: Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of tyrosinase activity (IC50) can be calculated from the dose-response curve.
Western Blot Analysis for Signaling Proteins
-
Cell Treatment and Lysis: Treat B16F10 cells with this compound for the desired time points. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against MITF, p-CREB, CREB, p-ERK, ERK, p-p38, and p38. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways in Melanogenesis
Caption: Key signaling pathways regulating melanogenesis.
Experimental Workflow for Evaluating this compound
Caption: Workflow for investigating this compound's effects.
Conclusion and Future Directions
This compound demonstrates considerable promise as a natural inhibitor of melanin synthesis and tyrosinase activity. Its efficacy surpasses that of its glycosylated form, rhapontin, highlighting its potential for development in cosmetic and therapeutic applications for hyperpigmentary disorders.
Further research is warranted to fully elucidate the molecular mechanisms underlying this compound's anti-melanogenic effects. Specifically, studies should focus on:
-
Signaling Pathway Analysis: Investigating the direct effects of this compound on the phosphorylation and expression levels of key proteins in the cAMP/PKA/CREB/MITF and MAPK signaling pathways.
-
Tyrosinase Inhibition Kinetics: Performing detailed kinetic studies to determine the precise mode of tyrosinase inhibition (e.g., competitive, non-competitive, or mixed) and to calculate the inhibition constant (Ki).
-
In Vivo Studies: Conducting in vivo studies using animal models and human clinical trials to confirm the depigmenting efficacy and safety of topically applied this compound.
A comprehensive understanding of these aspects will be instrumental in optimizing the use of this compound as a novel and effective agent for skin whitening and the treatment of hyperpigmentation.
References
- 1. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimelanogenesis Effect of Methyl Gallate through the Regulation of PI3K/Akt and MEK/ERK in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enzymatic Synthesis of Rhapontigenin from Rhaponticin
Abstract
Rhapontigenin, the aglycone metabolite of rhaponticin, exhibits a range of enhanced biological activities, including anti-cancer, antimicrobial, and antioxidant properties.[1][2][3] This application note details a robust and efficient protocol for the enzymatic synthesis of this compound from its glycosylated precursor, rhaponticin, which is commonly extracted from the roots of Rheum species.[2] The biotransformation is achieved through the hydrolytic activity of β-glucosidase. This document provides a comprehensive methodology for the enzymatic reaction, purification of the product, and analytical quantification using High-Performance Liquid Chromatography (HPLC). The target audience for this protocol includes researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Rhaponticin is a stilbenoid glucoside naturally occurring in medicinal plants such as rhubarb.[1] Its conversion to this compound is a critical step in unlocking its full therapeutic potential, as the aglycone form is considered the more biologically active molecule.[3] Enzymatic synthesis offers a mild, specific, and environmentally friendly alternative to chemical hydrolysis methods. The core of this process is the cleavage of the β-glucosidic bond in rhaponticin, releasing glucose and the desired this compound. This protocol is based on established enzymatic methods for the conversion of glycosides to their aglycones.[2]
Materials and Reagents
-
Rhaponticin (substrate, >95% purity)
-
β-Glucosidase (e.g., from almonds, or a commercial preparation like Pectinex®)[2]
-
Sodium Acetate (B1210297) Buffer (0.1 M, pH 5.0) or other suitable buffer
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Ultrapure Water
-
This compound standard (>98% purity)
-
Daidzein (internal standard for HPLC, optional)[4]
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes the hydrolysis of rhaponticin using β-glucosidase.
a. Substrate Preparation:
- Prepare a stock solution of rhaponticin in the reaction buffer (e.g., 1 mg/mL in 0.1 M sodium acetate buffer, pH 5.0). Ensure complete dissolution.
b. Enzymatic Reaction:
- In a temperature-controlled vessel, add the rhaponticin solution.
- Add β-glucosidase to the solution. The optimal enzyme concentration should be determined empirically but a starting point of 1 unit of enzyme per mg of substrate can be used.
- Incubate the reaction mixture at an optimal temperature (e.g., 45-55°C) for a specified duration (e.g., 2-6 hours) with gentle agitation.[5] Reaction progress should be monitored over time by HPLC.
c. Reaction Termination:
- To stop the reaction, heat the mixture to 90-100°C for 10 minutes to denature the enzyme.
Extraction and Purification of this compound
a. Liquid-Liquid Extraction:
- After cooling the reaction mixture to room temperature, perform a liquid-liquid extraction using an equal volume of ethyl acetate.
- Repeat the extraction three times to maximize the recovery of this compound.
- Pool the organic layers and dry over anhydrous sodium sulfate.
b. Solvent Evaporation:
- Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude this compound product.
c. High-Speed Countercurrent Chromatography (HSCCC) Purification (Optional):
- For higher purity, the crude product can be purified using HSCCC. A two-phase solvent system such as n-hexane-ethyl acetate-methanol-water can be employed for effective separation.
HPLC Analysis for Quantification
This method is for the quantification of this compound and the monitoring of the reaction progress.
a. Sample Preparation:
- Aliquots of the reaction mixture can be taken at different time points. The reaction should be quenched immediately (e.g., by adding a solvent like acetonitrile).
- Centrifuge the samples to pellet the denatured protein.
- Dilute the supernatant with the mobile phase to a concentration within the calibration curve range.
b. HPLC Conditions:
- The HPLC parameters are summarized in the table below.
Data Presentation
Table 1: Optimized HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Methanol:Acetonitrile:Water |
| Detection | UV at 324 nm[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Internal Standard | Daidzein[4] |
| Linear Range | 0.5 - 100 µg/mL[4] |
| Extraction Efficiency | >99%[4] |
Table 2: Example of Reaction Optimization Data using Response Surface Methodology (RSM)
| Run | Temperature (°C) | pH | Time (hours) | This compound Yield (%) |
| 1 | 45 | 4.5 | 2 | 75.2 |
| 2 | 55 | 4.5 | 2 | 88.9 |
| 3 | 45 | 5.5 | 2 | 82.1 |
| 4 | 55 | 5.5 | 2 | 95.3 |
| 5 | 45 | 4.5 | 6 | 85.6 |
| 6 | 55 | 4.5 | 6 | 94.2 |
| 7 | 45 | 5.5 | 6 | 91.8 |
| 8 | 55 | 5.5 | 6 | 98.7 |
| 9 | 50 | 5.0 | 4 | 96.5 |
| 10 | 50 | 5.0 | 4 | 96.8 |
Note: The data in Table 2 is illustrative and should be generated experimentally to determine the optimal conditions for the specific enzyme and substrate concentrations used.
Visualization
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Enzymatic hydrolysis of rhaponticin to this compound.
References
- 1. Metabolism of Rhaponticin and Activities of its Metabolite, this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparative enzymatic synthesis and HPLC analysis of this compound: applications to metabolism, pharmacokinetics and anti-cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of β-glucosidase activity of a Lactiplantibacillus plantarum 6-phospho-β-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for HPLC Quantification of Rhapontigenin in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhapontigenin, the aglycone of rhaponticin, is a stilbenoid compound found in various medicinal plants, including rhubarb. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Accurate quantification of this compound in biological matrices such as serum is crucial for pharmacokinetic, metabolic, and preclinical studies. This document provides a detailed high-performance liquid chromatography (HPLC) method for the determination of this compound in serum, compiled from validated methodologies.
Experimental Protocols
Serum Sample Preparation
A protein precipitation method is employed for the extraction of this compound from serum samples.
-
Materials:
-
Serum sample (e.g., rat serum)
-
Internal Standard (IS) solution (e.g., Daidzein, 10 µg/mL in acetonitrile)
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge
-
Microcentrifuge tubes (1.5 mL)
-
-
Procedure:
-
Pipette 0.1 mL of the serum sample into a 1.5 mL microcentrifuge tube.
-
Add 0.1 mL of the internal standard solution (10 µg/mL Daidzein) to the serum sample.
-
Vortex the mixture briefly.
-
Add 1.0 mL of ice-cold acetonitrile to the mixture to precipitate the serum proteins.[1]
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge the sample at 8,000 x g for 5 minutes.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if necessary, or inject a portion of the supernatant directly into the HPLC system. If evaporated, reconstitute the residue in a known volume of the mobile phase.
-
HPLC Instrumentation and Conditions
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Chromatographic Conditions:
Data Presentation
The following tables summarize the quantitative data from a validated HPLC method for this compound in rat serum.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 100 µg/mL | [1][2] |
| Correlation Coefficient (r²) | 0.998 | [1] |
| Limit of Detection (LOD) | 100 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.5 µg/mL | [1][2] |
Table 2: Method Validation Parameters
| Parameter | Concentration (µg/mL) | Result | Reference |
| Precision (CV %) | |||
| Intra-day | 0.5, 5, 50 | < 5% | [1][2] |
| Inter-day | 0.5, 5, 50 | < 5% | [1][2] |
| Accuracy (Bias %) | 0.5, 5, 50 | < 5% | [1][2] |
| Recovery (%) | 0.5 - 100 | > 99% | [1][2] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound in a serum sample.
Caption: Workflow for this compound Quantification in Serum.
Signaling Pathway
This compound has been shown to exert anti-cancer effects by modulating various signaling pathways. One of the key pathways inhibited by this compound is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer and promotes cell proliferation, survival, and growth.
Caption: Inhibition of the PI3K/AKT/mTOR Pathway by this compound.
References
Determining Rhapontigenin Concentration in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhapontigenin, a natural stilbenoid, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] As research into its therapeutic potential progresses, the need for accurate and reliable methods to quantify its concentration in biological matrices becomes paramount for pharmacokinetic, metabolic, and toxicological studies. This document provides detailed application notes and protocols for the determination of this compound concentration in various biological samples, primarily focusing on well-established chromatographic techniques.
Analytical Techniques for this compound Quantification
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most widely employed and validated method for the quantification of this compound in biological samples.[3][4] These methods offer high sensitivity, selectivity, and reproducibility. While fluorescence spectroscopy has been used to study the physicochemical properties of this compound, standardized protocols for its quantitative analysis in biological fluids are not yet established.[2] Similarly, enzyme-linked immunosorbent assays (ELISAs) for this compound have not been reported in the literature.
Data Presentation: Quantitative Method Parameters
The following tables summarize key quantitative parameters from validated chromatographic methods for this compound determination.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Serum | Reference |
| Linearity Range | 0.5 - 100 µg/mL | [3] |
| LLOQ | 0.5 µg/mL | [3] |
| LOD | 100 ng/mL | [3] |
| Precision (CV%) | < 5% | [3] |
| Bias | < 5% | [3] |
| Extraction Efficiency | > 99% | [3] |
Table 2: LC-MS/MS and UPLC-MS/MS Method Validation Parameters
| Parameter | Plasma | Tissue Homogenate | Reference |
| Linearity Range | 1 - 1600 ng/mL | 15 - 1600 ng/mL | [4] |
| LLOQ | 1 ng/mL | 15 ng/mL | [4] |
| Intraday Precision (RSD%) | < 15% | Not Reported | [4] |
| Interday Precision (RSD%) | < 15% | Not Reported | [4] |
| Intraday Accuracy | 100 ± 15% | Not Reported | [4] |
| Interday Accuracy | 100 ± 15% | Not Reported | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Serum by HPLC-UV
This protocol is based on a validated method for the determination of this compound in rat serum.[3]
1. Materials and Reagents:
-
This compound standard
-
Daidzein (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Rat serum (blank)
2. Sample Preparation:
-
To 0.1 mL of serum sample, add 0.1 mL of the internal standard solution (daidzein).
-
Precipitate proteins by adding 1.0 mL of ice-cold acetonitrile.
-
Vortex the mixture thoroughly.
-
Centrifuge at 8,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC Conditions:
-
Column: Amylose tris 3,5 dimethylphenylcarbamate column (150 x 4.6 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile and phosphoric acid solution (e.g., 30:70 v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV at 324 nm[3]
-
Injection Volume: 20 µL
4. Calibration Curve:
-
Prepare a series of calibration standards by spiking blank rat serum with known concentrations of this compound (e.g., 0.5, 1.0, 5.0, 10.0, 50.0, and 100.0 µg/mL).[3]
-
Process these standards using the same sample preparation procedure.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the corresponding concentration.
Protocol 2: Quantification of this compound in Plasma and Tissue by UPLC-MS/MS
This protocol provides a general framework for developing a UPLC-MS/MS method, based on similar validated assays for other small molecules.[4]
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Blank plasma and tissue homogenates
2. Sample Preparation (Plasma):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Dilute the supernatant with water before injection.
3. Sample Preparation (Tissue):
-
Homogenize the tissue in a suitable buffer.
-
Perform protein precipitation on the tissue homogenate as described for plasma.
-
Further sample clean-up using solid-phase extraction (SPE) may be necessary to remove matrix interferences.
4. UPLC-MS/MS Conditions:
-
Column: A reversed-phase column suitable for small molecule analysis (e.g., C18, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).
-
MRM Transitions: Determine the optimal precursor and product ions for this compound and the internal standard.
5. Method Validation:
-
Validate the method according to regulatory guidelines, assessing for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualization of Experimental Workflow and Signaling Pathway
Caption: General experimental workflow for this compound quantification.
Caption: this compound's inhibition of the TGF-β/PI3K/AKT/mTOR pathway.
Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for the quantification of this compound in biological samples. The choice of method will depend on the required sensitivity, the nature of the biological matrix, and the available instrumentation. For pharmacokinetic studies requiring high sensitivity, UPLC-MS/MS is the recommended technique. HPLC-UV offers a robust and more accessible alternative for studies with higher expected concentrations. Further research is warranted to develop and validate fluorescence-based and ELISA methods for this compound, which could offer alternative analytical strategies. The provided workflow and signaling pathway diagrams serve as visual aids to understand the experimental process and the molecular mechanism of this compound's action.
References
- 1. Metabolism of Rhaponticin and Activities of its Metabolite, this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparative enzymatic synthesis and HPLC analysis of this compound: applications to metabolism, pharmacokinetics and anti-cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple and Reliable Method for the Determination of Isothis compound in Murine Biological Matrices: Application in a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative Enzymatic Synthesis and HPLC Analysis of this compound: Applications to Metabolism, Pharmacokinetics and Anti-Cancer Studies [sites.ualberta.ca]
Application Notes & Protocols for Rhapontigenin Extraction from Rheum undulatum Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheum undulatum, a species of rhubarb, is a rich source of various bioactive compounds, including stilbenes. Rhapontigenin, the aglycone of rhaponticin, is a stilbenoid that has garnered significant interest for its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The effective extraction and purification of this compound are crucial for further research and development. These application notes provide detailed protocols for the extraction and purification of this compound from the roots of Rheum undulatum.
Principle of Extraction
The extraction of this compound from Rheum undulatum roots is primarily based on solid-liquid extraction principles. The choice of solvent is critical and is determined by the polarity of the target compound. This compound is a moderately polar molecule, making alcohols like methanol (B129727) and ethanol (B145695) effective extraction solvents.[3][4] The efficiency of extraction can be enhanced by increasing the temperature, extending the extraction time, and employing methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) to facilitate the release of the compound from the plant matrix.[5][6][7] Purification of the crude extract is typically achieved through chromatographic techniques.
Extraction Methodologies
Several methods can be employed for the extraction of this compound from Rheum undulatum roots. The selection of a particular method depends on factors such as desired yield, purity, and available equipment.
-
Solvent Extraction (Maceration/Soxhlet): This is a conventional method involving the soaking of the plant material in a solvent to dissolve the target compounds. Methanol and ethanol are commonly used solvents for extracting stilbenes from Rheum species.[3][4]
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to create cavitation in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer of the target compounds into the solvent.[5][6][8]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the plant material, which increases the internal pressure within the plant cells, causing them to rupture and release the target compounds.[7]
Following extraction, purification is essential to isolate this compound from other co-extracted compounds. This is commonly achieved using column chromatography followed by high-performance liquid chromatography (HPLC) for high-purity samples.[9]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the extraction of stilbenes from Rheum species. It is important to note that much of the available literature focuses on rhaponticin, the glycoside of this compound, which is often more abundant in the raw plant material.
| Extraction Method | Plant Material | Solvent System | Key Parameters | Target Compound | Yield/Concentration | Reference |
| Solvent Extraction | Rheum undulatum Roots | Methanol | Not specified | Rhapontin (B192571) | Not specified (used for purification) | [3] |
| Ultrasound-Assisted Extraction | Rheum undulatum Rhizomes | 70% Ethanol | 1 hour | Rhaponticin | 54.54 ± 24.59 mg/g of dried rhizome | [10] |
| Solvent Extraction | Rheum undulatum | 50% Ethanol | 60°C, 13 hours | Crude Extract (RU3) | 5.85 g from 10 g dried rhizomes | [4] |
| Solvent Extraction | Rheum rhaponticum Roots | Methanol with 0.1% formic acid, then n-butanol fractionation | Ultrasonic bath, 24h | Rhaponticin | 184.0 ± 10.93 mg/g of extract | [11] |
| Ultrasound-Assisted Extraction | Rheum officinale Baill | 83% Ethanol | Power: 541 W, Time: 23 min, Liquid-to-material ratio: 13:1 mL/g | Emodin (B1671224) | 2.18 ± 0.11 mg/g | [6][8] |
| Microwave-Assisted Extraction | Symphytum officinale WL Leaves | 75% Methanol | Power: 750 W, Temp: 50°C, Time: 15 min, Solid-to-solvent ratio: 1:10 | Total Phenols | ~13 mg/g | [7] |
Experimental Protocols
Protocol 1: General Solvent Extraction
This protocol is a general method adapted from procedures for extracting stilbenes from Rheum species.[3][4]
1. Preparation of Plant Material:
- Obtain dried roots of Rheum undulatum.
- Grind the roots into a fine powder using a mechanical grinder.
- Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture.
2. Extraction:
- Weigh 100 g of the dried root powder and place it in a flask.
- Add 1 L of 80% methanol (or ethanol).
- Macerate at room temperature for 24 hours with occasional shaking, or perform Soxhlet extraction for 6-8 hours.
- Filter the extract through Whatman No. 1 filter paper.
- Collect the filtrate and repeat the extraction process with the residue two more times to ensure complete extraction.
- Combine all the filtrates.
3. Solvent Evaporation:
- Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
4. (Optional) Acid Hydrolysis to Increase this compound Yield:
- Dissolve the crude extract in 2M HCl in 50% methanol.
- Reflux the mixture for 1-2 hours to hydrolyze rhaponticin to this compound.
- Neutralize the solution with a suitable base (e.g., NaOH).
- Proceed with purification.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol is based on general principles of UAE for phytocompounds.[6][8]
1. Preparation of Plant Material:
- Prepare the dried root powder of Rheum undulatum as described in Protocol 1.
2. Extraction:
- Place 20 g of the dried powder into a 500 mL beaker.
- Add 260 mL of 80% ethanol (liquid-to-material ratio of 13:1 mL/g).
- Place the beaker in an ultrasonic bath.
- Sonicate at a frequency of 40 kHz and a power of 500 W for 30 minutes at a controlled temperature of 50°C.
- Filter the mixture and collect the supernatant.
- Repeat the extraction on the residue for another 30 minutes.
- Combine the supernatants.
3. Solvent Evaporation:
- Concentrate the combined supernatant using a rotary evaporator to obtain the crude extract.
Purification Protocols
Protocol 3: Column Chromatography
This is a standard method for the initial purification of the crude extract.[9]
1. Preparation of the Column:
- Use a glass column packed with silica (B1680970) gel (100-200 mesh) as the stationary phase.
- The mobile phase is typically a gradient of n-hexane and ethyl acetate.
2. Sample Loading:
- Dissolve the crude extract in a minimal amount of the mobile phase.
- Adsorb the dissolved extract onto a small amount of silica gel and dry it.
- Carefully load the dried sample onto the top of the prepared column.
3. Elution:
- Start the elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.
- Collect fractions of the eluate.
4. Fraction Analysis:
- Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A suitable developing solvent system for TLC is pentane-ethyl acetate-acetone-formic acid (15:5:1:0.7 v/v/v/v).[12]
- Combine the fractions that show a high concentration of this compound.
5. Final Concentration:
- Evaporate the solvent from the combined fractions to obtain a purified extract enriched with this compound.
Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis and Purification
HPLC is used for the final purification and quantification of this compound.[12][13][14]
1. HPLC System:
- A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm) is suitable.
2. Mobile Phase:
- A gradient of acetonitrile (B52724) (Solvent A) and 0.1% phosphoric acid in water (Solvent B) can be used.
- An example of a gradient program: 0-12 min, 25% A; 12-50 min, 25-60% A; 50-60 min, 60-80% A.[12]
3. Sample Preparation:
- Dissolve the purified extract from column chromatography in the mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification:
- Inject the sample into the HPLC system.
- Monitor the elution at a wavelength of approximately 324 nm.
- Identify the this compound peak by comparing the retention time with a this compound standard.
- Quantify the amount of this compound by creating a calibration curve with known concentrations of the standard.
5. Preparative HPLC for High Purity:
- For obtaining highly pure this compound, a preparative HPLC system with a larger column can be used.
- Collect the fraction corresponding to the this compound peak.
- Evaporate the solvent to obtain pure this compound.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Optional Hydrolysis of Rhaponticin to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Rheum undulatum protects against oxidative-stress-induced cell damage through antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihyperlipidemic effects of rhapontin and this compound from rheum undulatum in rats fed a high-cholesterol diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stilbenes contribute to the anticancer effects of Rheum undulatum L. through activation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. Ultrasound-assisted extraction of emodin from Rheum officinale Baill and its antibacterial mechanism against Streptococcus suis based on CcpA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating the Microwave-Assisted Extraction Conditions and Antioxidative and Anti-Inflammatory Capacities of Symphytum officinale WL Leaves [mdpi.com]
- 8. Ultrasound-assisted extraction of emodin from Rheum officinale Baill and its antibacterial mechanism against Streptococcus suis based on CcpA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Qualitative and quantitative analysis methods for quality control of rhubarb in Taiwan’s markets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparative Enzymatic Synthesis and HPLC Analysis of this compound: Applications to Metabolism, Pharmacokinetics and Anti-Cancer Studies [sites.ualberta.ca]
- 14. Preparative enzymatic synthesis and HPLC analysis of this compound: applications to metabolism, pharmacokinetics and anti-cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Rhapontigenin in In Vitro Cancer Cell Viability Assays: Notes and Protocols
Introduction
Rhapontigenin, a natural stilbenoid compound found in plants such as rhubarb, has garnered significant interest in oncological research for its potential anticancer properties.[1] As the aglycone form of rhaponticin, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and notably, antitumor effects.[1][2] In vitro studies are crucial for elucidating the cytotoxic and cytostatic effects of this compound on various cancer cell lines, providing foundational data for further drug development. This document provides detailed application notes and standardized protocols for assessing the impact of this compound on cancer cell viability in a laboratory setting.
Data Summary: In Vitro Efficacy of this compound
The following table summarizes the quantitative data from various studies on the effect of this compound on the viability of different cancer cell lines. This allows for a comparative overview of its potency across diverse cancer types.
| Cancer Cell Line | Cancer Type | Assay Method | Concentration/IC50 | Incubation Time | Reference |
| Caco-2 | Colorectal Cancer | Not Specified | 100 µM (reduced viability to 32%) | 48 hours | [3][4] |
| Hep-G2 | Hepatocellular Carcinoma | Alamar Blue Assay | IC50: 115.0 ± 49.3 µg/mL | Not Specified | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | Non-cytotoxic concentrations | Not Specified | [6] |
| A549 | Lung Cancer | Not Specified | 5-100 µM (dose-dependent decrease) | 24 hours | [7] |
| KATO III | Stomach Cancer | Not Specified | Concentration-dependent | Time-dependent | [8] |
| 769-P | Renal Carcinoma | Not Specified | Not Specified | Not Specified | [9] |
| HeLa | Cervical Adenocarcinoma | Not Specified | Not Specified | Not Specified | [9] |
| MG-63 | Osteosarcoma | MTT Assay | Not Specified | Not Specified | [10] |
Experimental Protocols
A widely used method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Protocol: MTT Assay for Cancer Cell Viability
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free medium from the stock solution to achieve the desired final concentrations.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After incubation, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
3. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of various signaling pathways involved in cell proliferation, survival, and metastasis. Understanding these pathways is crucial for interpreting the results of cell viability assays.
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival.[10] In many cancers, this pathway is hyperactivated. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.[9][10]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
HIF-1α Signaling Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a key role in tumor adaptation to hypoxic conditions, promoting angiogenesis and metastasis.[12][13] this compound has been found to suppress the HIF-1α pathway, thereby inhibiting cancer progression.[12][13]
Caption: Suppression of the HIF-1α signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro anticancer effects of this compound.
Caption: General workflow for in vitro cancer cell viability assays with this compound.
References
- 1. The Phytochemical this compound Emerges as a Powerful Hope Against Breast Cancer - Thailand Medical News [thailandmedical.news]
- 2. Metabolism of Rhaponticin and Activities of its Metabolite, this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses cell migration and invasion by inhibiting the PI3K-dependent Rac1 signaling pathway in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer and immunomodulatory effect of rhaponticin on Benzo(a)Pyrene-induced lung carcinogenesis and induction of apoptosis in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by rhapontin having stilbene moiety, a component of rhubarb (Rheum officinale Baillon) in human stomach cancer KATO III cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Rhaponticin decreases the metastatic and angiogenic abilities of cancer cells via suppression of the HIF-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
Application Notes: Rhapontigenin as a Cardioprotective Agent in Preclinical Myocardial Infarction Models
Introduction
Rhapontigenin (RPG), a natural stilbene (B7821643) derivative, has demonstrated significant cardioprotective potential in preclinical models of myocardial infarction (MI).[1][2] As a metabolite of rhaponticin, found in rhubarb rhizomes, this compound is recognized for its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][3][4] Research in isoproterenol (B85558) (ISO)-induced myocardial infarction in rat models indicates that pretreatment with this compound can ameliorate infarct size, reduce cardiac injury biomarkers, and mitigate the underlying pathological processes of oxidative stress and inflammation, suggesting its therapeutic potential for ischemic heart disease.[1][2]
Mechanism of Action
The cardioprotective effects of this compound are multifactorial. In the context of myocardial infarction, the compound has been shown to:
-
Reduce Oxidative Stress: this compound administration leads to a significant increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and a reduction in markers of lipid peroxidation such as malondialdehyde (MD).[1][2]
-
Attenuate Inflammation: The compound effectively downregulates the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2]
-
Inhibit Apoptosis: this compound has been observed to decrease the expression of key proteins in apoptotic pathways, such as caspase-3.[1][2]
-
Modulate Signaling Pathways: It significantly downregulates the expression of inducible nitric oxide synthase (iNOS) and p38 mitogen-activated protein kinase (MAPK), both of which are implicated in the pathophysiology of myocardial injury.[1][2]
These actions collectively contribute to the preservation of myocardial tissue and function following an ischemic event.
Data Presentation
The following tables summarize the quantitative data from studies evaluating this compound in a rat model of isoproterenol-induced myocardial infarction.
Table 1: Experimental Design and Dosing Regimen
| Parameter | Description |
|---|---|
| Animal Model | Male Sprague-Dawley Rats |
| MI Induction | Isoproterenol (ISO) Administration |
| Drug | This compound (RPG) |
| Administration | Pretreatment before ISO induction |
| Dosages Studied | 1.0 mg/kg/day, 2.5 mg/kg/day, 5.0 mg/kg/day[1][2] |
| Control Groups | 1. Vehicle Control2. ISO-Treated (MI model)3. RPG only (5.0 mg/kg/day)[1][2] |
Table 2: Summary of Quantitative Outcomes of this compound Pretreatment
| Parameter Category | Marker | Effect of this compound (5.0 mg/kg/day) | Reference |
|---|---|---|---|
| Cardiac Injury | Creatinine Kinase (CK) | Significantly Decreased | [1][2] |
| Lactate Dehydrogenase (LDH) | Significantly Decreased | [1][2] | |
| Cardiac Troponin-T (cTnT) | Significantly Decreased | [1][2] | |
| Infarct Size | Significantly Ameliorated | [1][2] | |
| Heart/Body Weight Index | Significantly Ameliorated | [1][2] | |
| Inflammation | TNF-α | Significantly Downregulated | [1][2] |
| IL-6 | Significantly Downregulated | [1][2] | |
| Oxidative Stress | Malondialdehyde (MD) | Significantly Downregulated | [1][2] |
| Superoxide Dismutase (SOD) | Expression Significantly Increased | [1][2] | |
| Signaling & Apoptosis | iNOS Expression | Significantly Downregulated | [1][2] |
| p38 Expression | Significantly Downregulated | [1][2] |
| | Caspase-3 Expression | Significantly Downregulated |[1][2] |
Experimental Protocols
Protocol 1: Isoproterenol-Induced Myocardial Infarction in Rats
This protocol describes a common method for inducing MI chemically for the study of cardioprotective agents.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Isoproterenol hydrochloride (ISO)
-
Saline solution (0.9% NaCl)
-
Animal handling and injection equipment
Procedure:
-
Acclimatize animals for at least one week with standard housing conditions.
-
Divide animals into experimental groups as required (e.g., Control, ISO-model, RPG-treated groups).[1][2]
-
On the day of induction, dissolve ISO in sterile saline to the desired concentration (e.g., 85 mg/kg).
-
Administer ISO via subcutaneous (s.c.) injection to induce MI. This is typically done on two consecutive days.
-
Monitor animals for signs of distress and MI development (e.g., ECG changes like ST-segment elevation).[5]
-
Sham/control animals should receive an equivalent volume of saline via s.c. injection.
-
Proceed with endpoint analysis 24-48 hours after the final ISO injection.
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound (RPG) powder
-
Appropriate vehicle for dissolution/suspension (e.g., 0.5% Carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of RPG by dissolving or suspending it in the chosen vehicle to achieve the target concentrations (e.g., 1.0, 2.5, 5.0 mg/kg).[1][2]
-
For pretreatment studies, administer the prepared RPG solution to the respective animal groups daily via oral gavage for a specified period (e.g., 7-14 days) prior to MI induction.
-
The vehicle control group should receive an equivalent volume of the vehicle alone following the same schedule.
-
Continue daily RPG administration until the end of the experiment (i.e., through the MI induction period).
Protocol 3: Assessment of Cardioprotective Effects
A. Biochemical Analysis:
-
At the end of the experiment, anesthetize the animals and collect blood via cardiac puncture.
-
Separate serum by centrifugation.
-
Use commercial ELISA kits or automated biochemical analyzers to quantify serum levels of cardiac injury markers (CK, LDH, cTnT) and inflammatory cytokines (TNF-α, IL-6) according to the manufacturer's instructions.[1][2]
B. Histopathological Analysis (Infarct Size):
-
Following blood collection, euthanize the animals and excise the hearts.
-
Wash the hearts with cold saline and slice them transversely into uniform sections.
-
Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.[5]
-
TTC stains viable myocardium red, while the infarcted area remains pale white.
-
Fix the stained sections in 10% formalin.
-
Image the sections and quantify the infarct area relative to the total ventricular area using image analysis software (e.g., ImageJ).
C. Western Blot Analysis (Protein Expression):
-
Homogenize heart tissue samples in RIPA lysis buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p38, iNOS, Caspase-3, GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band density relative to a loading control like GAPDH.
Visualizations
Caption: Experimental workflow for evaluating this compound in an MI model.
Caption: Proposed mechanism of this compound's cardioprotective action.
References
- 1. Cardioprotective Effect of this compound in Isoproterenol-Induced Myocardial Infarction in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of Rhaponticin and Activities of its Metabolite, this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cardioprotective Potential of Herbal Formulas in Myocardial Infarction-Induced Heart Failure through Inhibition of JAK/STAT3 Signaling and Improvement of Cardiac Function [mdpi.com]
Application Notes and Protocols for Rhapontigenin Isolation and Purification using High-Speed Countercurrent Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhapontigenin, a stilbenoid compound found in various medicinal plants, has garnered significant interest within the research and drug development communities for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. The isolation and purification of this compound in high purity and yield are crucial for preclinical and clinical investigations. High-speed countercurrent chromatography (HSCCC) offers a robust and efficient liquid-liquid partition chromatography technique for the preparative separation of natural products, eliminating the need for solid stationary phases and reducing the risk of sample denaturation.
This document provides detailed application notes and a comprehensive protocol for the isolation and purification of this compound utilizing HSCCC. The methodology is based on an efficient strategy employing consecutive sample injection, which enhances throughput and reduces solvent consumption, making it a scalable and economical approach for obtaining high-purity this compound.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the quantitative results from the HSCCC separation of this compound from a crude extract, demonstrating the effectiveness of the described protocol.
| Parameter | Value | Reference |
| Starting Material | Crude extract from Fenugreek (Trigonella foenum-graecum L.) seeds | [1][3] |
| Sample Loading per Injection | 120 mg of crude extract | [1][3] |
| Total Crude Extract Processed | ~480 mg (4 consecutive injections) | [2][3] |
| Total this compound Yield | 174.8 mg | [1][2][3] |
| Purity of Isolated this compound | 99.1% (determined by HPLC) | [1][2][3] |
| Recovery of this compound | Approximately 36.4% | [2] |
| HSCCC Two-Phase Solvent System | n-hexane-ethyl acetate-methanol-water (1:4:2:6, v/v/v/v) | [1][2][3] |
| Mobile Phase Flow Rate | 2.2 mL/min | [1][3] |
| Revolution Speed | 850 rpm | [1][3] |
Experimental Protocols
This section details the methodologies for the key experiments involved in the isolation and purification of this compound using HSCCC.
Preparation of the Two-Phase Solvent System and Sample
a. Solvent System Preparation:
-
Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:4:2:6.[1][2][3]
-
Thoroughly equilibrate the mixture in a separatory funnel at room temperature.
-
Allow the two phases to separate completely.
-
Degas both the upper and lower phases by sonication for at least 20 minutes before use.[3]
b. Sample Preparation:
-
Dissolve 120 mg of the crude extract (e.g., from Fenugreek seeds) in 10 mL of the lower phase of the prepared solvent system.[3]
High-Speed Countercurrent Chromatography (HSCCC) Protocol
a. Instrument Setup and Equilibration:
-
Fill the entire multilayer coil column of the HSCCC instrument with the upper phase (stationary phase).
-
Pump the lower phase (mobile phase) into the column at a flow rate of 2.2 mL/min.[1][3]
-
Continue pumping the mobile phase until hydrodynamic equilibrium is established, which is indicated by the emergence of the mobile phase from the column outlet.
b. Sample Injection and Separation:
-
Inject the prepared sample solution (120 mg of crude extract in 10 mL of the lower phase) into the HSCCC system.
-
Continuously monitor the effluent from the column outlet using a UV detector.
-
Collect the fractions corresponding to the chromatographic peaks.
c. Consecutive Sample Injection:
-
For enhanced throughput, a consecutive sample injection strategy can be employed.[1][2][3]
-
After the elution of the target compounds from the first injection, the subsequent sample can be injected without stopping the run or re-equilibrating the column.
-
In the cited study, four identical samples were consecutively loaded.[1][3]
Fraction Analysis and Compound Identification
a. Purity Analysis:
-
Analyze the collected fractions containing the purified this compound by High-Performance Liquid Chromatography (HPLC) to determine their purity.
-
The purity of this compound obtained through this method was determined to be 99.1%.[1][2][3]
b. Structural Identification:
-
Confirm the chemical structure of the purified compound as this compound using spectroscopic methods such as UV spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).[1][3]
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound using HSCCC.
Logical Relationship of Consecutive Injection in HSCCC
Caption: Diagram illustrating the consecutive sample injection process in HSCCC.
References
Application Notes and Protocols for the Identification of Rhapontigenin using Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhapontigenin is a stilbenoid, a type of natural phenol, found in various medicinal plants, notably in the rhizomes of rhubarb (Rheum species). It is the aglycone of rhaponticin and is recognized for a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. As interest in its therapeutic potential grows, a reliable and accessible method for its identification is crucial for quality control of raw materials, extracts, and finished products.
Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative identification of this compound. This document provides a detailed protocol for the TLC analysis of this compound, including sample preparation, chromatographic development, and visualization techniques.
Principle of the Method
TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a solid support) and a mobile phase (a solvent or mixture of solvents). The separation depends on the polarity of the analyte, the stationary phase, and the mobile phase. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification when compared to a reference standard run under identical conditions.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.
-
This compound Reference Standard: Purity ≥98%.
-
Solvents: Analytical or HPLC grade solvents including pentane, ethyl acetate, acetone, formic acid, dichloromethane, and methanol (B129727).
-
Sample Preparation: Methanol or ethanol (B145695) for extraction and dissolving standards.
-
Developing Chamber: A glass tank with a lid.
-
Spotting Device: Capillary tubes or a microliter syringe.
-
Visualization Reagents:
-
Ultraviolet (UV) lamp (254 nm and 366 nm).
-
Anisaldehyde-sulfuric acid reagent.
-
Iodine vapor.
-
Ferric chloride solution.
-
-
Heating Device: Hot plate or oven for derivatization.
Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Solution:
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve it in 1 mL of methanol to obtain a concentration of 1 mg/mL.
-
Store the solution in a dark, airtight container at 4°C.
Sample Preparation (from plant material):
-
Weigh 1 g of dried and powdered plant material (e.g., rhubarb rhizome).
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter. The filtrate is the sample solution.
Chromatographic Development
-
Plate Preparation: Handle the TLC plate by the edges to avoid contamination. Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
Spotting: Apply 2-5 µL of the standard and sample solutions as separate spots on the starting line. Ensure the spots are small and compact. Allow the solvent to evaporate completely.
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper soaked in the mobile phase inside the chamber to ensure saturation of the atmosphere with solvent vapors. Close the lid and allow it to saturate for at least 15-20 minutes.
-
Development: Carefully place the spotted TLC plate into the saturated chamber. The starting line with the spots must be above the solvent level. Close the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Completion: When the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber. Immediately mark the solvent front with a pencil.
-
Drying: Allow the plate to air dry completely in a fume hood.
Visualization and Identification
-
UV Detection: Examine the dried plate under a UV lamp at both 254 nm and 366 nm. Mark the spots observed with a pencil. This compound, being a stilbene, is expected to show fluorescence quenching at 254 nm and fluorescence at 366 nm.[1]
-
Derivatization (Optional but Recommended for Specificity):
-
Anisaldehyde-Sulfuric Acid: Spray the plate evenly with the anisaldehyde-sulfuric acid reagent. Heat the plate at 105-110°C for 5-10 minutes until colored spots appear. Phenolic compounds typically yield characteristic colors.
-
Iodine Vapor: Place the dried plate in a chamber containing iodine crystals. Most organic compounds will appear as brown spots.
-
Ferric Chloride: Spray the plate with a 1% solution of ferric chloride in methanol. Phenolic compounds often produce a distinct color (e.g., blue, green, or violet).
-
-
Rf Value Calculation: Calculate the Rf value for the standard and the corresponding spot in the sample using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The identification of this compound in the sample is confirmed if the Rf value and the color of the spot match those of the reference standard.
Data Presentation
Table 1: TLC Systems and Rf Values for this compound.
| Mobile Phase Composition (v/v/v/v) | Stationary Phase | Reported Rf of this compound | Reference |
| Pentane : Ethyl Acetate : Acetone : Formic Acid (15:5:1:0.7) | Silica Gel 60 F₂₅₄ | 0.24 | [1] |
| Dichloromethane : 95% Ethanol : Methanol (8:1:1) | Silica Gel | 0.49* | [2] |
Note: The study focused on rhaponticin and deoxyrhaponticin; the reported Rf for "this compound" might be a typographical error for deoxyrhaponticin, however, this system is a good starting point for method development.
Table 2: Visualization of this compound on TLC.
| Visualization Method | Expected Observation |
| UV Light (254 nm) | Fluorescence quenching (dark spot on a fluorescent background) |
| UV Light (366 nm) | Blue fluorescence[1] |
| Anisaldehyde-Sulfuric Acid | Colored spot (e.g., yellowish-brown to violet) |
| Iodine Vapor | Brown spot |
| Ferric Chloride | Colored spot (e.g., blue, green, or violet) indicative of a phenolic hydroxyl group |
Mandatory Visualizations
Experimental Workflow for TLC Identification of this compound
Caption: Workflow for the TLC identification of this compound.
Logical Relationship for this compound Identification by TLC
Caption: Decision logic for this compound identification via TLC.
References
Application Notes and Protocols for In Vitro Measurement of Rhapontigenin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhapontigenin is a natural stilbenoid compound found in the rhizomes of rhubarb (Rheum species).[1] As the aglycone (non-sugar) form of rhaponticin, it is often considered the more biologically active metabolite.[2][3] Preclinical studies have highlighted its diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][4][5][6] These activities make this compound a compound of significant interest for therapeutic development.
These application notes provide detailed protocols for a range of in vitro assays to quantitatively assess the bioactivity of this compound. The methodologies described herein are fundamental for screening, mechanism-of-action studies, and the overall preclinical evaluation of this promising natural product.
Section 1: Anticancer Bioactivity Assays
This compound has been shown to inhibit the growth of various cancer cell lines, including those from colorectal, prostate, and liver cancers.[4] Its anticancer effects are often attributed to the inhibition of cell proliferation, induction of apoptosis, and modulation of key oncogenic signaling pathways like the PI3K/Akt/mTOR pathway.[7][8][9]
Application Note 1.1: Cell Viability and Cytotoxicity
To determine the effect of this compound on cancer cell proliferation and viability, colorimetric assays such as the MTT and XTT assays are commonly employed. These assays measure the metabolic activity of cells, which correlates with the number of viable cells.[10] The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[11] The XTT assay is similar, but its formazan product is water-soluble, simplifying the protocol.[10]
General Experimental Workflow
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound converted from rhapontin purified from Rheum undulatum enhances the inhibition of melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits inflammation and senescence of chondrocytes from patients with osteoarthritis by targeting INHBA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Oral Administration of Rhapontigenin in Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rhapontigenin is a stilbenoid compound found in various medicinal plants, notably in the rhizomes of rhubarb. It is the aglycone metabolite of rhaponticin and has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This document provides a standardized procedure for the oral administration of this compound to rat models, a critical step for in vivo studies investigating its pharmacokinetic profile and therapeutic efficacy. The protocols outlined below are compiled from various scientific studies and are intended to ensure reproducibility and accuracy in experimental settings.
I. Quantitative Data Summary
The following table summarizes the oral dosages of this compound and its prodrug, Rhaponticin, used in rat models from various studies. This information can serve as a guide for dose selection in future experiments.
| Compound | Dosage | Rat Model | Vehicle | Study Focus | Reference |
| This compound | 51.65 mg/kg (equivalent to 200 µmol/kg) | Not specified | Not specified | Pharmacokinetic study | [1] |
| Rhaponticin | 125 mg/kg | KK/Ay diabetic mice | Not specified | Glucose and lipid metabolism | [2] |
| Rheum rhaponticum Extract (containing Rhaponticin) | 0.3, 1, and 3 mg/kg/day | Ovariectomized (OVX) rats | Not specified | Vasomotor menopausal symptoms | [3] |
| Rheum officinale Extract (containing this compound) | 7, 35, and 175 mg/200g BW | Ovariectomized (OVX) rats | Not specified | Postmenopause symptoms | [4] |
II. Experimental Protocols
A. Preparation of this compound Formulation for Oral Gavage
Due to the low aqueous solubility of this compound, a suitable vehicle is required for its oral administration. Common vehicles include suspensions in carboxymethyl cellulose (B213188) (CMC) or the use of cyclodextrins to enhance solubility.
Materials:
-
This compound powder
-
Vehicle: 0.5% - 1% (w/v) Carboxymethyl cellulose (CMC) in sterile water, or an appropriate cyclodextrin (B1172386) solution
-
Alternative solvent: Dimethyl sulfoxide (B87167) (DMSO) for initial dissolution, followed by dilution in a suitable vehicle like corn oil or saline.[5]
-
Weighing scale
-
Spatula
-
Magnetic stirrer and stir bar
-
Volumetric flasks and appropriate glassware
-
Sterile water or saline
Procedure:
-
Vehicle Preparation (0.5% CMC):
-
Weigh the required amount of CMC powder.
-
Slowly add the CMC powder to sterile water while continuously stirring with a magnetic stirrer to prevent clumping.
-
Continue stirring until a homogenous suspension is formed.
-
-
This compound Suspension:
-
Accurately weigh the desired amount of this compound powder based on the target dosage and the number of animals.
-
Gradually add the this compound powder to the prepared vehicle (e.g., 0.5% CMC) while vortexing or stirring to ensure a uniform suspension.
-
Ensure the final concentration of the suspension is such that the required dose can be administered in a volume appropriate for the rat's body weight (typically 5-10 mL/kg).[6]
-
-
Alternative Method (using DMSO):
-
Dissolve the weighed this compound powder in a minimal amount of DMSO.
-
Dilute the DMSO stock solution with a suitable vehicle (e.g., corn oil, saline) to the final desired concentration. Note: The final concentration of DMSO should be kept to a minimum (ideally below 0.1%) to avoid potential toxicity.[5]
-
-
Stability:
-
Prepare the formulation fresh daily to ensure stability and prevent degradation. If storage is necessary, store protected from light at 4°C and assess stability for the intended storage period.
-
B. Oral Gavage Procedure in Rats
Oral gavage is the standard method for precise oral administration of substances in rodents.[6]
Materials:
-
Rat restraint device (optional)
-
Appropriately sized gavage needle (16-18 gauge, 2-3 inches long with a rounded ball tip is suitable for most adult rats).[7]
-
Syringe (size appropriate for the dosing volume)
-
Prepared this compound formulation
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the rat to minimize stress.
-
Securely restrain the rat to prevent movement and injury. This can be done by grasping the loose skin over the shoulders and back of the neck with one hand, while supporting the body with the other. The head should be gently tilted upwards to straighten the path to the esophagus.[7]
-
-
Gavage Needle Measurement and Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.[5]
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[1]
-
The needle should pass smoothly without resistance. If resistance is felt, or the animal shows signs of distress (e.g., coughing, choking), the needle may be in the trachea. Immediately and gently withdraw the needle and re-attempt. DO NOT FORCE THE NEEDLE. [6]
-
-
Administration of the Formulation:
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle.
-
Return the rat to its cage and monitor for at least 10-15 minutes for any signs of adverse effects, such as respiratory distress, lethargy, or unusual behavior.[1]
-
Continue to monitor the animals daily for the duration of the study.
-
III. Visualization of Signaling Pathways and Workflows
A. Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, invasion, and angiogenesis.
Caption: this compound inhibits STAT3 and PI3K/AKT/mTOR pathways.
B. Experimental Workflow for Oral Administration
The following diagram illustrates the sequential steps involved in the oral administration of this compound to a rat model.
Caption: Workflow for oral gavage of this compound in rats.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Rhaponticin inhibits the proliferation, migration, and invasion of head and neck squamous cell carcinoma (HNSCC) cells through modulation of the IL6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. scispace.com [scispace.com]
- 7. Metabolism of Rhaponticin and Activities of its Metabolite, this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Rhapontigenin for Angiogenesis Research in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in the growth and metastasis of solid tumors, including prostate cancer.[1] The hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway is a key regulator of angiogenesis, primarily through the transcriptional activation of vascular endothelial growth factor (VEGF).[2][3] Rhapontigenin, a natural stilbenoid compound, has emerged as a potent inhibitor of angiogenesis in prostate cancer cells by targeting the HIF-1α pathway.[2][4] Notably, this compound has demonstrated greater potency in inhibiting hypoxia-induced HIF-1α expression compared to the well-known inhibitor, resveratrol.[4]
These application notes provide a comprehensive guide for utilizing this compound to study angiogenesis in prostate cancer cells. Detailed protocols for key in vitro experiments are provided to enable researchers to investigate the anti-angiogenic effects of this compound and its mechanism of action.
Mechanism of Action of this compound in Prostate Cancer Angiogenesis
Under hypoxic conditions, typically found in the tumor microenvironment, HIF-1α protein accumulation is stabilized. It then translocates to the nucleus and dimerizes with HIF-1β, leading to the transcription of target genes, including VEGF.[2][3] Secreted VEGF binds to its receptors on endothelial cells, initiating a signaling cascade that promotes their proliferation, migration, and tube formation, the fundamental steps of angiogenesis.
This compound disrupts this process by promoting the degradation of HIF-1α.[4] It enhances the binding of hydroxylated HIF-1α to the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex that targets HIF-1α for proteasomal degradation.[2][4] By reducing HIF-1α levels, this compound significantly suppresses the secretion of VEGF from prostate cancer cells, thereby inhibiting the downstream angiogenic processes in endothelial cells.[2][5]
Data Presentation: Efficacy of this compound in Prostate Cancer Models
The following tables summarize the reported effects of this compound in in vitro studies using the PC-3 human prostate cancer cell line.
Table 1: Effect of this compound on HIF-1α Accumulation in Hypoxic PC-3 Cells
| Concentration of this compound (µM) | Observation on HIF-1α Protein Level | Citation |
| 1 | Noticeable reduction | [2] |
| 2.5 | Significant reduction | [2] |
| 5 | Strong suppression | [2][3] |
| 10 | Near-complete inhibition | [2] |
Table 2: Effect of this compound on VEGF Secretion from Hypoxic PC-3 Cells
| Treatment Condition | VEGF Secretion | Citation |
| Normoxia (Control) | Basal level | [5] |
| Hypoxia (Control) | Significantly increased | [5] |
| Hypoxia + this compound (5 µM) | Significantly reduced compared to hypoxia control | [5] |
Table 3: Effect of Conditioned Media from this compound-Treated PC-3 Cells on HUVEC Tube Formation
| Source of Conditioned Medium | HUVEC Tube Formation | Citation |
| Hypoxic PC-3 cells | Robust tube formation | [2] |
| Hypoxic PC-3 cells treated with this compound | Suppressed tube formation | [2] |
Mandatory Visualizations
Figure 1. this compound's Anti-Angiogenic Signaling Pathway.
Figure 2. Experimental Workflow for Studying this compound.
Experimental Protocols
Protocol 1: Prostate Cancer Cell Viability Assay
This protocol determines the cytotoxic effect of this compound on prostate cancer cells.
Materials:
-
PC-3, DU145, or LNCaP prostate cancer cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 3.125, 6.25, 12.5, 25, 50 µM) for 24 hours under normoxic or hypoxic conditions.[2]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for HIF-1α
This protocol is for detecting the protein levels of HIF-1α in prostate cancer cells.
Materials:
-
PC-3 cells
-
This compound
-
Hypoxia chamber or chemical induction agent (e.g., CoCl₂)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed PC-3 cells and grow to 70-80% confluency.
-
Induce hypoxia for 4-6 hours.
-
Treat cells with this compound (e.g., 0, 1, 2.5, 5, 10 µM) for the last 4 hours of hypoxic incubation.[2]
-
Lyse the cells and determine protein concentration using the BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-HIF-1α primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL reagent.
Protocol 3: VEGF ELISA
This protocol quantifies the amount of VEGF secreted by prostate cancer cells.
Materials:
-
PC-3 cells
-
This compound
-
Serum-free culture medium
-
Human VEGF ELISA kit
-
Microplate reader
Procedure:
-
Culture PC-3 cells under hypoxic conditions and treat with this compound as described in Protocol 2.
-
During the last 12-24 hours of treatment, replace the medium with serum-free medium.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Perform the VEGF ELISA according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of VEGF based on a standard curve.
Protocol 4: HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Matrigel (growth factor reduced)
-
96-well plates
-
Conditioned medium from Protocol 3
-
Calcein AM (for fluorescent staining, optional)
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated wells.
-
Add the conditioned medium from this compound-treated or control PC-3 cells.
-
Incubate for 6-12 hours at 37°C.
-
Observe and photograph the tube formation using an inverted microscope.
-
Quantify the degree of tube formation by measuring the total tube length and/or counting the number of branch points.
Protocol 5: Endothelial Cell Migration Assay (Boyden Chamber)
This assay measures the chemotactic migration of endothelial cells.
Materials:
-
HUVECs
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Fibronectin
-
Serum-free endothelial basal medium (EBM)
-
Conditioned medium from Protocol 3
-
Calcein AM or crystal violet for staining
Procedure:
-
Coat the underside of the Transwell inserts with fibronectin (10 µg/mL).
-
Seed HUVECs (5 x 10⁴ cells) in the upper chamber in serum-free EBM.
-
Add the conditioned medium from this compound-treated or control PC-3 cells to the lower chamber as a chemoattractant.
-
Incubate for 4-6 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
Protocol 6: Co-Immunoprecipitation of HIF-1α and VHL
This protocol determines the interaction between HIF-1α and VHL.
Materials:
-
PC-3 cells treated with this compound under hypoxia
-
Co-IP lysis buffer
-
Anti-HIF-1α antibody
-
Anti-VHL antibody
-
Protein A/G magnetic beads
-
Western blot reagents
Procedure:
-
Lyse the treated cells with Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with anti-HIF-1α antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using an anti-VHL antibody to detect co-immunoprecipitated VHL.
These detailed protocols and application notes provide a solid foundation for researchers to investigate the anti-angiogenic properties of this compound in the context of prostate cancer. By following these methodologies, scientists can further elucidate the molecular mechanisms of this promising natural compound and evaluate its therapeutic potential.
References
- 1. Arctigenin inhibits prostate tumor cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibited hypoxia inducible factor 1 alpha accumulation and angiogenesis in hypoxic PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: The Role and Use of Rhapontigenin in Osteoarthritis Chondrocyte Culture
Introduction
Osteoarthritis (OA) is a prevalent degenerative joint disease characterized by the progressive degradation of articular cartilage, synovial inflammation, and changes in the subchondral bone.[1][2] The resident cells of cartilage, chondrocytes, are central to the pathogenesis of OA. In an OA environment, chondrocytes undergo stress-induced senescence, apoptosis, and a shift in metabolic activity from anabolic to catabolic, leading to the breakdown of the extracellular matrix (ECM).[3][4] Pro-inflammatory cytokines, particularly Interleukin-1β (IL-1β), are key mediators in this process, triggering the expression of matrix-degrading enzymes and inflammatory molecules.[5]
Rhapontigenin (RHAP), a natural stilbenoid derived from rhubarb, has demonstrated significant anti-inflammatory, antioxidant, and anti-bacterial properties.[6] Recent research has highlighted its therapeutic potential in OA by protecting chondrocytes from inflammatory damage.[6][7] RHAP has been shown to enhance chondrocyte viability, suppress the expression of inflammatory and catabolic genes, promote ECM synthesis, and attenuate cell senescence in IL-1β-stimulated OA chondrocytes.[6] These application notes provide a summary of the quantitative effects, key experimental protocols, and the underlying mechanism of action for researchers investigating this compound as a potential disease-modifying drug for OA.
Mechanism of Action
The primary protective mechanism of this compound in OA chondrocytes involves the direct targeting of Inhibin beta A (INHBA). In IL-1β-induced chondrocytes, RHAP treatment downregulates the expression of INHBA.[6] This action subsequently modulates the phosphorylation of the AKT/FoxO1 signaling pathway.[6] The inhibition of this cascade leads to a significant reduction in downstream inflammatory and catabolic responses, thereby preventing ECM degradation, alleviating cell senescence, and preserving cartilage homeostasis.[6] While the INHBA/AKT/FoxO1 axis is the principal identified pathway, stilbenoids are also known to potentially modulate other key OA-related pathways such as MAPK and SIRT1/NF-κB, which are involved in inflammation and cell survival.[8][9]
Data Presentation: Summary of this compound Effects
The following tables summarize the qualitative and quantitative effects of this compound on IL-1β-stimulated human osteoarthritis chondrocytes as reported in scientific literature.
Table 1: Effects on Chondrocyte Viability and Proliferation
| Assay Type | Condition | Effect of this compound | Reference |
|---|---|---|---|
| CCK-8 Assay | IL-1β Stimulation | ↑ Increased Viability | [6] |
| EdU Staining | IL-1β Stimulation | ↑ Increased Proliferation | [6] |
| Flow Cytometry | IL-1β Stimulation | ↓ Decreased Apoptosis |[6] |
Table 2: Effects on Inflammatory and Catabolic Gene/Protein Expression
| Marker | Marker Type | Effect of this compound | Reference |
|---|---|---|---|
| IL-6 | Inflammatory Cytokine | ↓ Decreased Expression | [6] |
| IL-8 | Inflammatory Cytokine | ↓ Decreased Expression | [6] |
| COX-2 | Inflammatory Enzyme | ↓ Decreased Expression | [6] |
| MMP1 | Catabolic Enzyme | ↓ Decreased Expression | [6] |
| MMP9 | Catabolic Enzyme | ↓ Decreased Expression | [6] |
| MMP13 | Catabolic Enzyme | ↓ Decreased Expression | [6] |
| INHBA | Target Gene | ↓ Decreased Expression |[6] |
Table 3: Effects on Anabolic (Extracellular Matrix) Gene/Protein Expression
| Marker | Marker Type | Effect of this compound | Reference |
|---|---|---|---|
| Collagen Type II | ECM Protein | ↑ Increased Synthesis | [6] |
| Aggrecan | ECM Proteoglycan | ↑ Increased Synthesis |[6] |
Experimental Workflow and Protocols
A typical workflow for evaluating the efficacy of this compound involves isolating primary chondrocytes, establishing an in vitro OA model using IL-1β, and then performing various assays to measure cell health, gene/protein expression, and matrix integrity.
Protocol 1: Primary Chondrocyte Culture and IL-1β Stimulation
-
Isolation: Obtain human articular cartilage from patients undergoing total knee arthroplasty.
-
Digestion: Mince the cartilage into small pieces (1-2 mm³) and digest with 0.25% Trypsin-EDTA for 30 minutes at 37°C, followed by digestion with 0.2% Collagenase II in DMEM/F12 medium overnight at 37°C.
-
Culture: Filter the cell suspension through a 70 µm cell strainer, centrifuge, and resuspend the chondrocyte pellet in DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture in T75 flasks at 37°C, 5% CO₂. Use chondrocytes at passage 1 or 2 for experiments.
-
Stimulation: Seed chondrocytes in appropriate plates. Once they reach 70-80% confluency, serum-starve the cells for 12 hours. Pre-treat with desired concentrations of this compound (e.g., 10, 20, 40 µM) for 2 hours.
-
Induction of OA Model: Add IL-1β to the culture medium to a final concentration of 10 ng/mL and incubate for the desired time (typically 24-48 hours).
Protocol 2: Cell Viability Assessment (CCK-8 Assay)
-
Seeding: Seed chondrocytes in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with this compound and/or IL-1β as described in Protocol 1.
-
Incubation: After the treatment period (e.g., 24 or 48 hours), add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Measurement: Incubate the plate for 1-2 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.[10][11]
Protocol 3: Gene Expression Analysis (Quantitative RT-PCR)
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the RNA concentration and assess its purity. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a SYBR Green master mix on a real-time PCR system. Use primers for target genes (e.g., IL6, MMP13, COL2A1, ACAN, INHBA) and a housekeeping gene (e.g., GAPDH) for normalization. Calculate relative gene expression using the 2-ΔΔCt method.
Protocol 4: Protein Expression Analysis (Western Blot)
-
Lysis and Quantification: After treatment, lyse the chondrocytes in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (20-30 µg) by boiling in loading buffer. Separate the proteins by SDS-PAGE on a 10-12% gel.
-
Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking and Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-MMP13, anti-Collagen II, anti-p-AKT, anti-INHBA, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Logical Framework of this compound's Therapeutic Action
The application of this compound is based on a clear cause-and-effect relationship where it intervenes in the pathological processes triggered by inflammatory stimuli in osteoarthritis.
This compound demonstrates significant chondroprotective effects in in vitro models of osteoarthritis.[6] Its ability to inhibit inflammation, prevent extracellular matrix degradation, and reduce cell senescence through the novel INHBA/AKT/FoxO1 signaling pathway makes it a compelling candidate for further investigation in OA drug development.[6] The protocols and data provided herein offer a foundational framework for researchers to explore the therapeutic potential of this compound in cartilage biology and osteoarthritis research.
References
- 1. Research Progress on the Antiosteoarthritic Mechanism of Action of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The involvement of signaling pathways in the pathogenesis of osteoarthritis: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of apoptosis and interaction with cartilage degeneration in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chondrocyte death involvement in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound inhibits inflammation and senescence of chondrocytes from patients with osteoarthritis by targeting INHBA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isothis compound Suppresses Interleukin-1β-Induced Inflammation and Cartilage Matrix Damage in Rat Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Incorporation of kartogenin and silk fibroin scaffolds promotes rat articular cartilage regeneration through enhancement of antioxidant functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
Application Notes and Protocols for In Vivo Administration of Rhapontigenin in Cardioprotective Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Rhapontigenin (RPG) in preclinical cardioprotective studies. The protocols detailed below are based on established rodent models of myocardial infarction and cardiac hypertrophy.
Introduction
This compound, a natural stilbene (B7821643) derivative, has demonstrated significant cardioprotective effects in various preclinical models. Its therapeutic potential stems from its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. These notes offer detailed protocols for investigating the cardioprotective efficacy of this compound in vivo, including methodologies for inducing cardiac injury, administration of the compound, and subsequent biochemical and histological analyses.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from studies evaluating the cardioprotective effects of this compound in a rat model of isoproterenol-induced myocardial infarction.
Table 1: Effect of this compound on Cardiac Injury Markers
| Treatment Group | Dose (mg/kg/day) | Creatine (B1669601) Kinase (CK) | Lactate (B86563) Dehydrogenase (LDH) | Cardiac Troponin-T (cTnT) |
| Control | - | Normal Levels | Normal Levels | Normal Levels |
| Isoproterenol (B85558) (ISO) | - | Significantly Elevated | Significantly Elevated | Significantly Elevated |
| RPG + ISO | 1.0 | Significantly Reduced vs. ISO | Significantly Reduced vs. ISO | Significantly Reduced vs. ISO |
| RPG + ISO | 2.5 | Significantly Reduced vs. ISO | Significantly Reduced vs. ISO | Significantly Reduced vs. ISO |
| RPG + ISO | 5.0 | Significantly Reduced vs. ISO | Significantly Reduced vs. ISO | Significantly Reduced vs. ISO |
Table 2: Effect of this compound on Inflammatory and Oxidative Stress Markers
| Treatment Group | Dose (mg/kg/day) | TNF-α | IL-6 | Malondialdehyde (MDA) | Superoxide Dismutase (SOD) |
| Control | - | Normal Levels | Normal Levels | Normal Levels | Normal Levels |
| Isoproterenol (ISO) | - | Significantly Elevated | Significantly Elevated | Significantly Elevated | Significantly Reduced |
| RPG + ISO | 5.0 | Significantly Downregulated | Significantly Downregulated | Significantly Downregulated | Significantly Upregulated |
Table 3: Effect of this compound on Myocardial Infarct Size and Cardiac Hypertrophy Markers
| Treatment Group | Dose (mg/kg/day) | Infarct Size | Heart/Body Weight Index |
| Control | - | No Infarct | Normal |
| Isoproterenol (ISO) | - | Significant Infarction | Significantly Increased |
| RPG + ISO | 1.0 | Ameliorated | Ameliorated |
| RPG + ISO | 2.5 | Ameliorated | Ameliorated |
| RPG + ISO | 5.0 | Ameliorated | Ameliorated |
Experimental Protocols
Animal Models of Cardiac Injury
3.1.1. Isoproterenol-Induced Myocardial Infarction in Rats
This model is used to simulate acute myocardial infarction.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Induction Agent: Isoproterenol (ISO) hydrochloride.
-
Procedure:
-
Dissolve Isoproterenol in sterile normal saline to a final concentration of 85 mg/mL.
-
Administer Isoproterenol at a dose of 85 mg/kg body weight via subcutaneous (s.c.) injection.
-
Repeat the injection after 24 hours to ensure significant and consistent myocardial necrosis.
-
The control group should receive subcutaneous injections of normal saline.
-
3.1.2. Aortic Banding-Induced Cardiac Hypertrophy in Rats
This surgical model induces pressure overload, leading to cardiac hypertrophy.
-
Animals: Male Sprague-Dawley rats (180-200g).
-
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Perform a thoracotomy to expose the aortic arch.
-
Place a ligature (e.g., a 4-0 silk suture) around the aorta between the innominate and left carotid arteries.
-
Tie the ligature around a needle of a specific gauge (e.g., 22-gauge) placed alongside the aorta.
-
Remove the needle to create a constriction of a defined diameter.
-
Close the thoracic cavity and allow the animal to recover.
-
Sham-operated control animals undergo the same surgical procedure without the aortic constriction.
-
Administration of this compound
-
Formulation: While the optimal vehicle should be determined based on the specific formulation of this compound, a common approach for intravenous administration of stilbenes is to dissolve the compound in a solution of Dimethyl sulfoxide (B87167) (DMSO) and then dilute it with sterile saline or phosphate-buffered saline (PBS) to the final concentration. The final concentration of DMSO should be kept to a minimum (typically <1%) to avoid toxicity.
-
Route of Administration: Intravenous (i.v.) injection via the tail vein is an effective route for ensuring bioavailability.[1]
-
Dosing Regimen:
Assessment of Cardioprotective Effects
3.3.1. Blood and Tissue Collection
-
At the end of the experimental period (e.g., 24 hours after the last isoproterenol injection), anesthetize the animals.
-
Collect blood samples via cardiac puncture for serum separation.
-
Excise the heart, wash with ice-cold PBS, and weigh it. A portion of the ventricular tissue can be fixed in 10% formalin for histological analysis, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.
3.3.2. Biochemical Assays
-
Cardiac Injury Markers: Measure the serum levels of creatine kinase (CK), lactate dehydrogenase (LDH), and cardiac troponin-T (cTnT) using commercially available ELISA kits according to the manufacturer's instructions.[2]
-
Inflammatory Cytokines: Quantify the serum concentrations of TNF-α and IL-6 using specific rat ELISA kits.[2]
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA) Assay: Measure lipid peroxidation by quantifying MDA levels in heart tissue homogenates using a thiobarbituric acid reactive substances (TBARS) assay kit.
-
Superoxide Dismutase (SOD) Activity Assay: Determine the activity of the antioxidant enzyme SOD in heart tissue homogenates using a commercially available kit.
-
3.3.3. Histological Analysis
-
Infarct Size Measurement:
-
Perfuse the heart with PBS to remove blood.
-
Slice the ventricles into 2-3 mm thick sections.
-
Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in PBS at 37°C for 20-30 minutes.
-
Viable myocardium will stain red, while the infarcted area will remain pale white.
-
Capture images of the stained sections and quantify the infarct area as a percentage of the total ventricular area using image analysis software.
-
Signaling Pathways and Experimental Workflows
The cardioprotective effects of this compound and its analogs are mediated through the modulation of several key signaling pathways. Below are diagrams generated using Graphviz to visualize these pathways and the experimental workflow.
Caption: General experimental workflow for in vivo cardioprotective studies of this compound.
References
Application Notes and Protocols: Measuring Rhapontigenin's Effect on Melanin Synthesis in B16F10 Melanoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melanin (B1238610), the primary pigment responsible for skin and hair color, is produced in a process called melanogenesis. The key enzyme regulating this pathway is tyrosinase. Overproduction of melanin can lead to hyperpigmentation disorders. Rhapontigenin, a stilbenoid compound found in plants such as rhubarb, has been shown to inhibit melanin synthesis and tyrosinase activity in B16F10 melanoma cells, suggesting its potential as a skin-lightening agent.[1] This document provides detailed protocols for assessing the effects of this compound on melanin content and tyrosinase activity in the B16F10 murine melanoma cell line, a widely used in vitro model for studying melanogenesis.
Data Presentation
The following tables summarize the quantitative effects of this compound on tyrosinase activity and the expression of key melanogenic enzymes in B16F10 melanoma cells.
| Concentration of this compound | % Inhibition of Tyrosinase Activity |
| 10 µM | Data not available |
| 25 µM | Data not available |
| 50 µM | ~35% |
Table 1: Dose-dependent inhibition of cellular tyrosinase activity by this compound. Data is estimated from graphical representations in published literature. The inhibitory activity of this compound is reported to be greater than its precursor, rhapontin (B192571).
| Treatment (50 µM) | % Reduction in Tyrosinase Protein Level | % Reduction in TRP-1 Protein Level | % Reduction in TRP-2 Protein Level |
| This compound | 31.4% | 35.4% | 9.3% |
| Rhapontin | 9.5% | 20.5% | 11.6% |
| Arbutin (control) | 34.2% | 1.8% | 6.1% |
Table 2: Effect of this compound on the protein expression of melanogenic enzymes in B16F10 cells. Data is derived from published research.
Experimental Protocols
Cell Culture and Maintenance
B16F10 murine melanoma cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
Prior to melanin and tyrosinase assays, it is crucial to determine the non-toxic concentration range of this compound.
Protocol:
-
Seed B16F10 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO, final concentration <0.1%) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Melanin Content Assay
This assay quantifies the intracellular melanin content after treatment with this compound.
Protocol:
-
Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound and a positive control (e.g., kojic acid) for 48-72 hours. Alpha-melanocyte-stimulating hormone (α-MSH) can be used to induce melanogenesis.
-
After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 1N NaOH containing 10% DMSO to each well and incubate at 80°C for 1 hour to solubilize the melanin.
-
Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm or 475 nm.[2]
-
The melanin content can be normalized to the total protein concentration of the cell lysate, determined by a BCA or Bradford protein assay.
Cellular Tyrosinase Activity Assay
This assay measures the activity of intracellular tyrosinase, the rate-limiting enzyme in melanin synthesis.
Protocol:
-
Seed and treat B16F10 cells as described in the melanin content assay (Protocol 3.3).
-
After treatment, wash the cells with ice-cold PBS and lyse them with a lysis buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor cocktail).
-
Centrifuge the cell lysates at 12,000 rpm for 15 minutes at 4°C.
-
Quantify the protein concentration of the supernatant.
-
In a 96-well plate, mix equal volumes of cell lysate (containing equal amounts of protein) and L-DOPA solution (2 mg/mL in PBS).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance of the formed dopachrome (B613829) at 475 nm.
-
Calculate the tyrosinase activity as a percentage of the control.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for investigating the effect of this compound on the expression of key proteins in melanogenesis-related signaling pathways, such as the MAPK and PKA pathways.
Protocol:
-
Seed B16F10 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for the specified time.
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, p38, JNK (for the MAPK pathway), and PKA, as well as MITF and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometric analysis can be performed to quantify the relative protein expression levels.
Visualizations
Caption: Experimental workflow for assessing this compound's effects.
Caption: Simplified melanogenesis signaling pathway and points of inhibition.
References
Application Note: A Protocol for Assessing Rhapontigenin's Inhibition of Propionibacterium acnes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionibacterium acnes (P. acnes), a Gram-positive bacterium, is a key etiological agent in the pathogenesis of acne vulgaris, an inflammatory skin condition. The bacterium promotes inflammation through the activation of innate immune responses in keratinocytes, primarily mediated by Toll-like receptor 2 (TLR2) and the subsequent activation of downstream signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). The emergence of antibiotic-resistant P. acnes strains necessitates the development of novel therapeutic agents.
Rhapontigenin, a stilbenoid compound found in plants such as rhubarb, has demonstrated antimicrobial properties. This document provides a comprehensive protocol to assess the inhibitory effects of this compound on P. acnes, including its direct antibacterial activity, its ability to prevent biofilm formation, and its anti-inflammatory effects on human keratinocytes.
Data Presentation: Antimicrobial Activity of this compound
Quantitative data from studies evaluating the antimicrobial activity of this compound against P. acnes are summarized below. The Minimum Inhibitory Concentration (MIC) is a key metric indicating the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | P. acnes Strain | MIC (µg/mL) | Reference |
| This compound | Antibiotic-sensitive | 16 - 32 | Kim et al., 2010[1][2][3] |
| This compound | Clindamycin-resistant | 32 | Kim et al., 2010[1][2][3] |
| Clindamycin (B1669177) | Antibiotic-sensitive | 0.125 | Kim et al., 2010[1][2][3] |
| Clindamycin | Clindamycin-resistant | >128 | Kim et al., 2010[1][2][3] |
A study also indicated a synergistic effect when this compound was combined with clindamycin against resistant P. acnes strains.[1][2][3][4]
Experimental Workflow
The overall workflow for assessing the efficacy of this compound against P. acnes involves a multi-step process, from initial screening of its antimicrobial properties to in-depth analysis of its anti-inflammatory mechanisms.
Caption: A flowchart outlining the key experimental stages for evaluating this compound.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound required to inhibit the growth of P. acnes using the broth microdilution method.[1][2][3][5][6][7]
Materials:
-
P. acnes strains (e.g., ATCC 6919)
-
Brain Heart Infusion (BHI) broth and agar (B569324)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Anaerobic incubation system (e.g., GasPak jar)
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Culture P. acnes on BHI agar plates under anaerobic conditions at 37°C for 48-72 hours.
-
Inoculum Preparation: Suspend several colonies in BHI broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: Prepare serial two-fold dilutions of the this compound stock solution in BHI broth in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Inoculation: Add 10 µL of the prepared P. acnes inoculum to each well, resulting in a final concentration of approximately 1.5 x 10⁷ CFU/mL.
-
Incubation: Incubate the plate anaerobically at 37°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible bacterial growth (turbidity).
Protocol 2: Anti-Biofilm Assay (Crystal Violet Method)
This protocol assesses the ability of this compound to inhibit P. acnes biofilm formation.[8][9][10][11][12]
Materials:
-
P. acnes culture
-
BHI broth
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Plate Preparation: In a 96-well plate, add 100 µL of BHI broth containing serial dilutions of this compound.
-
Inoculation: Add 100 µL of an overnight culture of P. acnes (adjusted to 0.5 McFarland standard) to each well. Include control wells with no this compound.
-
Incubation: Incubate the plate anaerobically at 37°C for 48 hours to allow for biofilm formation.
-
Washing: Gently discard the planktonic bacteria and wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes. Remove the methanol and allow the plate to air dry.
-
Staining: Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 20 minutes.
-
Washing: Remove the crystal violet solution and wash the plate thoroughly with running tap water.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.
-
Quantification: Measure the absorbance at 590 nm using a plate reader. A reduction in absorbance in the presence of this compound indicates inhibition of biofilm formation.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
This protocol measures the effect of this compound on the expression of pro-inflammatory genes in human keratinocytes (HaCaT cells) stimulated with P. acnes.[13][14][15][16][17]
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Heat-killed P. acnes
-
This compound
-
TRIzol reagent
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument
-
Primers for target genes (see table below)
Primer Sequences for Human Genes:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| IL-6 | AAGGTGATGCCACCTCAGAC | TCTGCCAGTACCTCCTTGCT |
| IL-8 | ACAGCAGTAACAACAACAAG | GACCAGCACAGGAATGAG |
| TNF-α | TCCAATGGCAGAGTGGGTATG | AGCTGGTTGTCTTTCAGCTTCAC |
| TLR2 | GCCAAAGTCTTGATTGATTGG | TTGAAGTTCTCCAGCTCCTG |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
Procedure:
-
Cell Culture and Treatment: Seed HaCaT cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with heat-killed P. acnes (Multiplicity of Infection, MOI = 100) for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green Master Mix and the primers listed above. Use GAPDH as the housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Protocol 4: Western Blot for NF-κB and MAPK Signaling Pathway Proteins
This protocol evaluates the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways in P. acnes-stimulated HaCaT cells.[18][19][20][21][22][23][24][25][26]
Materials:
-
Treated HaCaT cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Primary Antibodies:
| Target Protein | Host | Supplier (Example) |
| Phospho-NF-κB p65 | Rabbit | Cell Signaling Technology |
| NF-κB p65 | Rabbit | Cell Signaling Technology |
| Phospho-IκBα | Rabbit | Cell Signaling Technology |
| IκBα | Rabbit | Cell Signaling Technology |
| Phospho-p38 MAPK | Rabbit | Cell Signaling Technology |
| p38 MAPK | Rabbit | Cell Signaling Technology |
| Phospho-p44/42 MAPK (Erk1/2) | Rabbit | Cell Signaling Technology |
| p44/42 MAPK (Erk1/2) | Rabbit | Cell Signaling Technology |
| Phospho-SAPK/JNK | Rabbit | Cell Signaling Technology |
| SAPK/JNK | Rabbit | Cell Signaling Technology |
| β-actin | Mouse | Santa Cruz Biotechnology |
Procedure:
-
Protein Extraction: Lyse the treated HaCaT cells with RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
Signaling Pathway Diagrams
The following diagrams illustrate the NF-κB and MAPK signaling pathways, which are implicated in the inflammatory response of keratinocytes to P. acnes.
Caption: The NF-κB signaling cascade activated by P. acnes in keratinocytes.
Caption: The MAPK signaling cascades activated by P. acnes in keratinocytes.
References
- 1. Evaluation of the antibacterial activity of this compound produced from rhapontin by biotransformation against Propionibacterium acnes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Antibacterial Activity of this compound Produced from Rhapontin by Biotransformation Against Propionibacterium acnes -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. In Vitro Antibacterial and Anti-Inflammatory Effects of Novel Insect Fungus Polycephalomyces phaothaiensis Extract and Its Constituents against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of Propionibacterium acnes by natural antimicrobial substances: Role of the bacteriocin AS-48 and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jidc.org [jidc.org]
- 8. micropspbgmu.ru [micropspbgmu.ru]
- 9. static.igem.org [static.igem.org]
- 10. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Inhibition of Proinflammatory Cytokines in Cutibacterium acnes-Induced Inflammation in HaCaT Cells by Using Buddleja davidii Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Anti-TNF-α Activities in Keratinocytes Expressing Inducible TNF- α: A Novel Tool for Anti-TNF-α Drug Screening | PLOS One [journals.plos.org]
- 15. Suppression of Propionibacterium acnes-Induced Skin Inflammation by Laurus nobilis Extract and Its Major Constituent Eucalyptol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Down-regulation of IL-6, IL-8, TNF-α and IL-1β by glucosamine in HaCaT cells, but not in the presence of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 18. p38 MAP Kinase Inhibition Reduces Propionibacterium acnes-Induced Inflammation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. p38 MAP Kinase Inhibition Reduces Propionibacterium acnes-Induced Inflammation in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 24. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MAPK-dependent hormonal signaling plasticity contributes to overcoming Bacillus thuringiensis toxin action in an insect host - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Rhapontigenin Stability and Degradation in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rhapontigenin. The following information addresses common challenges related to the stability and degradation of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary factors that affect its stability in aqueous solutions?
A1: this compound is susceptible to degradation under several conditions. The primary factors influencing its stability are:
-
pH: this compound is most stable in neutral pH conditions.[1] Both acidic and particularly basic conditions can accelerate its degradation.
-
Temperature: Higher temperatures increase the rate of degradation. For optimal stability, it is recommended to store this compound solutions at refrigerated temperatures.[1]
-
Light: Exposure to light, especially fluorescent and UV light, can cause isomerization from the trans form to the less stable cis form, leading to degradation.[2] Solutions should be protected from light.
-
Oxidation: As a phenolic compound, this compound can be susceptible to oxidation. The presence of oxidizing agents or dissolved oxygen in the solution can contribute to its degradation.
Q2: I'm observing a loss of this compound in my stock solution over time, even when stored in the dark at 4°C. What is the expected shelf-life?
A2: Even under protected conditions, this compound in a standard aqueous solution will degrade over time. In a study conducted at pH 7 and 25°C in the dark, this compound degraded linearly, with a half-life of approximately ten weeks.[1] After 12 weeks under these conditions, only about 42% of the initial amount of this compound remained.[1] Storage at lower temperatures (e.g., -20°C) can further extend its stability.[2]
Q3: How can I improve the solubility and stability of this compound in my aqueous-based experiments?
A3: A common and effective method to enhance both the aqueous solubility and stability of this compound is through the use of cyclodextrins.[1][3] Cyclodextrins are cyclic oligosaccharides that can encapsulate the this compound molecule, protecting it from degradation and increasing its solubility. The use of hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly improve this compound's stability, with over 73% of the compound remaining after 3 months at room temperature when encapsulated.[1][3]
Q4: What are the major degradation products of this compound that I should be aware of?
A4: The degradation of this compound can occur through several metabolic pathways, leading to various products. The primary degradation pathways include demethylation, oxidation, sulfation, and glucuronidation.[1] A key initial degradation product is piceatannol, formed through demethylation.[1] This can be further oxidized and conjugated with molecules like glutathione. Other common degradation products are sulfate (B86663) and glucuronide conjugates of this compound and its metabolites.[1]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Cell Culture Experiments
-
Symptom: Inconsistent or lower-than-expected biological activity of this compound in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium under standard incubation conditions (37°C, physiological pH).
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare this compound stock solutions fresh and dilute them into the cell culture medium immediately before use.
-
Minimize Light Exposure: Protect the stock solution and the culture plates from light as much as possible.
-
Consider Cyclodextrin Complexation: If long-term stability in the medium is required, consider preparing a this compound-cyclodextrin complex.
-
Time-Course Experiment: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium under incubation conditions by analyzing samples at different time points using HPLC.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of this compound Solutions
-
Symptom: Multiple unexpected peaks are observed during the HPLC analysis of a this compound sample.
-
Possible Cause: The sample has undergone degradation due to improper storage or handling, leading to the formation of various degradation products.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the this compound solution was stored at the correct temperature, pH, and protected from light.
-
Perform Forced Degradation Study: To tentatively identify the degradation peaks, you can perform a forced degradation study on a fresh sample of this compound under controlled stress conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms.
-
Use a Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can resolve the main this compound peak from all potential degradation products.
-
Data Presentation
Table 1: Stability of this compound in Aqueous Solution (pH 7, 25°C, in darkness)
| Time (weeks) | % this compound Remaining (without Cyclodextrin) | % this compound Remaining (with HP-β-CD) |
| 0 | 100% | 100% |
| 2 | ~90% | >95% |
| 4 | ~80% | >90% |
| 6 | ~70% | >85% |
| 8 | ~60% | >80% |
| 10 | ~50% | >75% |
| 12 | 42% | >73% |
Data adapted from a study by Navarro-Orcajada et al. (2023).[1]
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation profile of this compound under various stress conditions, as recommended by ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M hydrochloric acid.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M sodium hydroxide.
-
Incubate at room temperature for a defined period, monitoring for degradation.
-
At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature and protected from light for a defined period.
-
Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C).
-
Withdraw samples at various time points, cool to room temperature, and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples from both the exposed and control solutions at various time points and analyze by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products. A typical method might use a C18 column with a gradient elution of acetonitrile (B52724) and water (with a small percentage of formic acid). Detection is typically performed using a UV detector at the λmax of this compound (~324 nm).
Mandatory Visualizations
References
Technical Support Center: Optimizing Rhapontigenin Bioavailability for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low oral bioavailability of Rhapontigenin in in vivo research.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a natural stilbenoid, and the primary active metabolite of rhaponticin, a compound found in rhubarb and other plants.[1] It exhibits a range of promising pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. However, like many other polyphenolic compounds, its therapeutic potential is limited by poor oral bioavailability. This is primarily due to its low aqueous solubility and extensive first-pass metabolism in the intestine and liver.
Q2: What are the common strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the poor solubility and extensive first-pass metabolism of this compound. These include:
-
Phospholipid Complexes: These complexes increase the lipophilicity of this compound, facilitating its absorption across the gastrointestinal tract.
-
Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in SLNs can protect it from degradation in the gastrointestinal tract, provide a sustained release, and enhance its absorption.
-
Cyclodextrin (B1172386) Inclusion Complexes: These complexes increase the aqueous solubility of this compound, which can improve its dissolution and subsequent absorption.
Troubleshooting Guide
Problem: Low or highly variable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor aqueous solubility | Formulate this compound as a cyclodextrin inclusion complex to enhance its solubility and dissolution rate. |
| Extensive first-pass metabolism | Utilize formulation strategies like phospholipid complexes or solid lipid nanoparticles to protect this compound from metabolic enzymes in the gut and liver. |
| Inefficient absorption | Employ phospholipid complexes to increase the lipophilicity of this compound, thereby improving its permeation across the intestinal epithelium. |
| Degradation in the GI tract | Encapsulate this compound within solid lipid nanoparticles to shield it from the harsh environment of the stomach and intestines. |
Quantitative Data on Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of this compound in its unformulated state and provide examples of how bioavailability-enhancing formulations have improved the pharmacokinetics of analogous compounds.
Table 1: Pharmacokinetic Parameters of Unformulated this compound in Rats
| Parameter | Intravenous Administration (23.24 mg/kg) | Oral Administration (51.65 mg/kg) |
| Cmax (µg/mL) | - | 0.2 ± 0.1 |
| Tmax (h) | - | 0.5 |
| AUC (0-t) (µg·h/mL) | 1.8 ± 0.3 | 0.6 ± 0.2 |
| Absolute Bioavailability (%) | - | ~1% (Estimated based on AUC comparison) |
| Data derived from a study by Dai et al. (2020) and presented as mean ± SD. |
Table 2: Illustrative Improvement in Bioavailability of a Flavonoid (Liquiritigenin) Using a Phospholipid Complex in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) | Relative Bioavailability (%) |
| Liquiritigenin Suspension | 1.2 ± 0.3 | 0.5 | 3.2 ± 0.8 | 100 |
| Liquiritigenin-Phospholipid Complex | 3.8 ± 0.7 | 1.0 | 10.8 ± 2.1 | 337.5 |
| This table serves as an example of the potential enhancement in bioavailability and is based on a study of a different flavonoid, liquiritigenin.[2] Direct comparative data for this compound is not currently available. |
Table 3: Illustrative Improvement in Bioavailability of a Stilbenoid (Resveratrol) Using Solid Lipid Nanoparticles in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng·h/mL) | Relative Bioavailability (%) |
| Resveratrol (B1683913) Suspension | 15.6 ± 3.1 | 0.5 | 45.2 ± 8.9 | 100 |
| Resveratrol-SLNs | 48.3 ± 9.5 | 2.0 | 289.7 ± 56.8 | 640.9 |
| This table illustrates the potential of SLNs to enhance bioavailability, using resveratrol as an example. Specific data for this compound-SLNs is not yet published. |
Table 4: Illustrative Improvement in Bioavailability of a Flavonoid (Naringenin) Using a Cyclodextrin Complex in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-24h) (µg·h/mL) | Relative Bioavailability (%) |
| Naringenin (B18129) | 0.14 ± 0.03 | 2.0 | 0.8 ± 0.2 | 100 |
| Naringenin-HP-β-CD Complex | 2.04 ± 0.41 | 1.0 | 5.9 ± 1.2 | 737.5 |
| This table demonstrates the potential of cyclodextrin complexation to improve bioavailability, using naringenin as an example.[3] Specific data for this compound-cyclodextrin complexes is not yet available. |
Experimental Protocols
Protocol 1: Preparation of this compound-Phospholipid Complex
This protocol is adapted from a method for preparing flavonoid-phospholipid complexes.[2]
-
Dissolution: Dissolve this compound and an equimolar amount of phosphatidylcholine in a suitable organic solvent (e.g., ethanol (B145695) or tetrahydrofuran) in a round-bottom flask.
-
Reaction: Reflux the mixture at a controlled temperature (e.g., 60-80°C) for 2-3 hours under a nitrogen atmosphere.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain a thin film.
-
Hydration: Hydrate the lipid film with phosphate-buffered saline (PBS, pH 7.4) by gentle rotation.
-
Sonication: Sonicate the resulting suspension using a probe sonicator to form a homogenous dispersion of the this compound-phospholipid complex.
-
Characterization: Characterize the complex for particle size, zeta potential, entrapment efficiency, and morphology using techniques like Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and High-Performance Liquid Chromatography (HPLC).
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization and ultrasonication method.
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate or stearic acid) at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Tween 80 or Poloxamer 188) to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and homogenize the mixture at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Subject the coarse emulsion to high-power ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the kneading method for preparing inclusion complexes.
-
Mixing: Mix this compound and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a 1:1 molar ratio in a mortar.
-
Kneading: Add a small amount of a water-alcohol mixture (e.g., 50% ethanol) to the powder mixture to form a paste. Knead the paste for a specified time (e.g., 45-60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow for Enhancing this compound Bioavailability
Caption: Workflow for developing and evaluating bioavailability-enhanced this compound formulations.
Signaling Pathways Modulated by this compound
Caption: this compound inhibits the NF-κB pathway and activates the SIRT1 pathway to exert its anti-inflammatory effects.
References
Overcoming challenges in the oral administration of Rhapontigenin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rhapontigenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its oral administration.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the inherent challenges of working with this compound for oral delivery applications.
Q1: What are the primary obstacles to achieving effective oral delivery of this compound?
A1: The primary obstacles are its low aqueous solubility and rapid metabolism.[1][2][3] this compound, a methoxylated stilbene (B7821643), is hydrophobic, which limits its dissolution in the gastrointestinal fluids—a prerequisite for absorption.[1][2][4] Following absorption, it undergoes extensive metabolism, including glucuronidation and sulfation, which leads to rapid clearance from the body and consequently, low oral bioavailability.[5][6] Its parent compound, rhaponticin, has an estimated absolute oral bioavailability of only 0.03%, highlighting the metabolic challenge.[5]
Q2: How is this compound metabolized in the body?
A2: this compound is extensively metabolized in the liver and intestines.[3][6] The primary metabolic pathways are glucuronidation and sulfation, which are common for phenolic compounds.[6][7] Another identified pathway is demethylation to produce piceatannol, which then undergoes further conjugation with glutathione, sulfation, or glucuronidation.[6] This rapid and extensive metabolism is a major contributor to its low systemic exposure after oral administration.
Q3: What are the known biological signaling pathways affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways involved in cancer progression. Notably, it inhibits the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, growth, and survival.[8][9] By blocking this pathway, this compound can suppress tumor growth and induce apoptosis.[9] It has also been reported to interfere with TGF-β-mediated epithelial-mesenchymal transition (EMT) and inhibit the HIF-1α pathway, which are involved in metastasis and angiogenesis.[8][10]
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experiments involving the oral administration of this compound.
| Problem Encountered | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Low/inconsistent drug loading in formulation. | Poor solubility of this compound in the chosen solvent or carrier system. | 1. Optimize Solvent System: Test a range of pharmaceutically acceptable solvents or co-solvents.[11] 2. Increase Temperature: For melt-based methods (e.g., hot-melt extrusion), carefully increase the processing temperature to improve drug solubilization in the polymer carrier.[12] 3. Change Carrier: Select a carrier with higher miscibility and solubilizing capacity for this compound.[13] |
| Precipitation of this compound in aqueous media during in vitro dissolution testing. | The formulation fails to maintain a supersaturated state upon dilution. | 1. Incorporate Precipitation Inhibitors: Add polymers like HPMC or PVP to the formulation. These polymers can inhibit drug recrystallization in the dissolution medium.[11] 2. Use Cyclodextrins: Complexation with cyclodextrins can prevent precipitation by keeping the drug molecule within its hydrophobic cavity.[1][2] |
| High variability in plasma concentration in animal studies. | Inconsistent absorption due to poor dissolution and/or rapid metabolism. | 1. Improve Formulation: Switch to a more robust formulation strategy like solid dispersions or lipid-based nanoparticles (e.g., SLNs) to standardize dissolution and absorption.[11][14] 2. Control Food Intake: Ensure consistent fasting and feeding schedules for animal subjects, as food can significantly impact GI physiology and drug absorption. |
| Low Cmax and AUC values in pharmacokinetic studies despite using an enhanced formulation. | The formulation may improve solubility but does not sufficiently protect against first-pass metabolism. | 1. Co-administer Metabolic Inhibitors: While primarily a research tool, co-administration with known inhibitors of UGT enzymes (e.g., piperine) can help elucidate the impact of metabolism.[7] 2. Develop Mucoadhesive Formulations: Use mucoadhesive polymers to increase residence time at the absorption site, potentially saturating metabolic enzymes locally.[15] 3. Utilize Nanocarriers: Encapsulation in liposomes or polymeric nanoparticles can shield the drug from metabolic enzymes in the gut and liver.[14] |
Section 3: Formulation Strategies & Protocols
To overcome the challenges of poor solubility and rapid metabolism, several formulation strategies can be employed.
Q4: Which formulation strategies are most effective for improving this compound's oral bioavailability?
A4: The most promising strategies focus on enhancing solubility and protecting the molecule from premature metabolism. These include:
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix at the molecular level.[11][13] This technique enhances the dissolution rate by reducing particle size to the molecular level and improving wettability.[12]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2] They can encapsulate hydrophobic drugs like this compound, forming an inclusion complex that significantly increases aqueous solubility.[1][2]
-
Lipid-Based Nanoparticles: Formulations such as liposomes and solid lipid nanoparticles (SLNs) can encapsulate this compound.[14][16] These carriers can protect the drug from degradation in the GI tract, facilitate its transport across the intestinal epithelium, and modify its pharmacokinetic profile.[17][18]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and its formulations.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration | Reference |
| Terminal Elimination Half-life (t½) | ~6 hours | Intravenous (10 mg/kg) | [19][20] |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | In Serum | [19][20] |
| Limit of Detection (LOD) | 100 ng/mL | In Serum | [19][20] |
Table 2: Solubility and Stability Enhancement of this compound with HP-β-Cyclodextrin
| Parameter | Result | Conditions | Reference |
| Solubility Increase | Up to 7-fold | At 5 mM HP-β-CD concentration | [1][2] |
| Stability Improvement | >73% remained after 3 months | Stored at room temperature, complexed with HP-β-CD | [1][2] |
| Basal Stability | 42% remained after 3 months | Stored at room temperature, uncomplexed | [2] |
Experimental Protocols & Workflow
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is a generalized procedure based on methodologies described for improving stilbene solubility.[1][2][21]
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, magnetic stirrer, 0.22 µm syringe filter.
-
Preparation of Cyclodextrin Solution: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1 mM, 5 mM, 10 mM) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7).
-
Complexation: Add an excess amount of this compound powder to each HP-β-CD solution.
-
Equilibration: Vigorously stir the suspensions at a constant temperature (e.g., 25 °C) for 24-48 hours, protected from light, to ensure equilibrium is reached. Stilbenes can be light-sensitive.[22]
-
Separation: Centrifuge the suspensions at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of solubilized this compound in the filtrate using a validated HPLC-UV method.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound in Plasma/Serum
This protocol is adapted from a validated method for this compound analysis in biological samples.[19][20]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat serum/plasma sample, add 10 µL of an internal standard (e.g., daidzein (B1669772) solution).
-
Add 200 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Quantification:
-
Construct a calibration curve using standard solutions of this compound in blank plasma/serum over a linear range (e.g., 0.5 to 100 µg/mL).[19]
-
Calculate the concentration in unknown samples by interpolating from the peak area ratio (this compound/Internal Standard) on the calibration curve.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol - Wikipedia [en.wikipedia.org]
- 4. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the metabolites of this compound in rat and human by ultra-high-performance liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhaponticin decreases the metastatic and angiogenic abilities of cancer cells via suppression of the HIF-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. japsonline.com [japsonline.com]
- 13. Solid dispersion – a pragmatic method to improve the bioavailability of poorly soluble drugs | Semantic Scholar [semanticscholar.org]
- 14. gavinpublishers.com [gavinpublishers.com]
- 15. An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmaceutical Nanotechnology For Drug Formulation | Malvern Panalytical [malvernpanalytical.com]
- 17. Liposomal Formulations in Clinical Use: An Updated Review [mdpi.com]
- 18. Liposomal Formulations: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preparative Enzymatic Synthesis and HPLC Analysis of this compound: Applications to Metabolism, Pharmacokinetics and Anti-Cancer Studies [sites.ualberta.ca]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
How to prevent Rhapontigenin precipitation in cell culture media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rhapontigenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its use in cell culture, with a primary focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when added to cell culture media?
A1: this compound is a methoxylated stilbene, a chemical structure that makes it inherently hydrophobic (lipophilic) and poorly soluble in aqueous solutions like cell culture media.[1][2][3][4] Its aqueous solubility is only about 0.11 mg/mL.[1][4] When a concentrated stock solution, typically made in an organic solvent, is diluted into the aqueous medium, the this compound concentration can easily exceed its solubility limit, causing it to precipitate out of the solution.
Q2: What is the best solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1][5][6][7] It offers excellent solubility, with reports indicating it can dissolve up to 30-76 mg/mL.[5][6][7][8] Other organic solvents like ethanol (B145695) and dimethylformamide (DMF) can also be used.[6][7] Always use anhydrous, cell culture-grade solvents.[9]
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[9] Many studies successfully use final DMSO concentrations between 0.1% and 0.33%.[1][10] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental group.
Q4: How can I improve the solubility of this compound in my experiments without using organic solvents?
A4: Cyclodextrins are an excellent alternative for improving the aqueous solubility of hydrophobic compounds.[11][12] Specifically, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to effectively encapsulate this compound, significantly increasing its water solubility and stability.[1][2][3] Studies have demonstrated that using HP-β-CD can increase the aqueous solubility of this compound by up to sevenfold.[1][4]
Q5: How does pH affect the stability and solubility of this compound?
A5: this compound is most stable at a neutral pH (around 7.0).[1] Its stability decreases in acidic conditions and drops sharply in basic (alkaline) conditions.[1] Since most cell culture media are buffered to a physiological pH of ~7.2-7.4, this aligns well with its stability profile. However, improper storage or handling of media can lead to pH shifts, potentially impacting the compound's stability.
Q6: How should I store my this compound stock solutions?
A6: this compound is sensitive to light.[13] Stock solutions prepared in DMSO or other organic solvents should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[9][14] These aliquots should be stored in amber vials or tubes wrapped in aluminum foil to protect them from light and kept at -20°C for short-term storage or -80°C for long-term stability.[9][15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Immediate Precipitation | 1. Supersaturation: The final concentration of this compound exceeds its solubility limit in the aqueous medium.[15] 2. Poor Dilution Technique: Adding the stock solution too quickly creates localized high concentrations, causing "shock" precipitation.[15] | 1. Reduce Final Concentration: Lower the working concentration of this compound in your experiment. 2. Optimize Dilution: Add the stock solution drop-wise into the pre-warmed cell culture medium while vortexing or stirring vigorously.[15] Alternatively, add the medium to the small volume of stock solution.[16] 3. Use a Solubilizer: Pre-complex this compound with HP-β-Cyclodextrin before adding it to the medium (See Protocol 3).[1] |
| Precipitate Appears Over Time | 1. Compound Instability: this compound may degrade over the course of a long-term experiment at 37°C.[1][13] 2. Media Instability: Components of the cell culture medium itself (e.g., L-glutamine, salts) may be precipitating after temperature changes or pH shifts.[17] | 1. Prepare Fresh Solutions: Always prepare working solutions of this compound immediately before each experiment. Do not store diluted aqueous solutions.[9][15] 2. Check Media Quality: Ensure your cell culture medium has been stored correctly and has not undergone freeze-thaw cycles that could cause precipitation of its components.[17] |
| Inconsistent Results | 1. Compound Degradation: Inconsistent activity may be due to the degradation of this compound from exposure to light or suboptimal pH during preparation or incubation.[1][13] 2. Inaccurate Concentration: Precipitation, even if not easily visible, leads to a lower actual concentration of soluble compound than intended. | 1. Protect from Light: Handle the compound and all solutions in low-light conditions. Use amber tubes or cover them with foil.[9] 2. Confirm Solubilization: After preparing the working solution, visually inspect it against a light source and under a microscope to ensure no fine precipitate is present. If precipitation is observed, remake the solution at a lower concentration. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | ~0.11 mg/mL | [1][4] |
| Dimethyl Sulfoxide (DMSO) | 30 - 76 mg/mL | [5][6][7][8] |
| Ethanol | ≤30 mg/mL | [6][7] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6][7] |
Table 2: Effect of HP-β-CD on Aqueous Solubility of this compound
| HP-β-CD Concentration | Fold Increase in Solubility (Approx.) | Reference(s) |
| 1 mM | 1.7x | [1] |
| 5 mM | 4x | [1][4] |
| 10 mM | 7x | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is a common starting point for subsequent dilutions.
Materials:
-
This compound powder (MW: 258.27 g/mol )[18]
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)[9]
-
Sterile, amber microcentrifuge tubes or glass vials
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: In a sterile vial, accurately weigh 25.83 mg of this compound powder.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the vial. This will yield a final concentration of 100 mM.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 2-5 minutes. If needed, sonicate in a water bath for 10-15 minutes to ensure the solid is completely dissolved.[9]
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile, amber tube.[1]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile amber microcentrifuge tubes. Store the aliquots at -80°C for long-term stability.[9]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol details the critical dilution step to prevent precipitation.
Procedure:
-
Pre-warm Medium: Pre-warm the required volume of your complete cell culture medium (containing serum, if used) to 37°C.
-
Calculate Dilution: Determine the volume of the 100 mM stock solution needed for your desired final concentration. For example, to prepare 10 mL of a 100 µM working solution, you will need 10 µL of the 100 mM stock.
-
Dilution Step: In a sterile tube, add the 10 µL of the 100 mM this compound stock solution. While vigorously vortexing the tube, slowly add the 10 mL of pre-warmed medium drop-by-drop. This gradual dilution is key to preventing precipitation.[15]
-
Final Mix and Use: Once all the medium is added, cap the tube and gently invert it a few times to ensure homogeneity. Use the freshly prepared working solution immediately for your experiments.[9][15]
Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method to create an aqueous stock solution, avoiding the use of organic solvents in the final culture.
Procedure:
-
Prepare HP-β-CD Solution: Prepare a 10 mM solution of HP-β-CD in sterile, distilled water.
-
Create Saturated Solution: Add an excess of this compound powder (e.g., 1 mg/mL) to the 10 mM HP-β-CD solution.[1]
-
Incubate: Vortex the mixture vigorously and incubate in the dark at 25°C for 10-30 minutes to allow for complex formation.[1]
-
Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved this compound.
-
Collect Supernatant: Carefully collect the supernatant, which contains the soluble this compound-CD complex.
-
Sterilize and Use: Sterilize the solution using a 0.22 µm syringe filter. The concentration of this stock can be determined spectrophotometrically. This aqueous stock can then be diluted directly into your cell culture medium.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Mechanism of solubility enhancement by Cyclodextrin.
References
- 1. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer [iris.unito.it]
- 4. mdpi.com [mdpi.com]
- 5. Rhapontin | Apoptosis | TargetMol [targetmol.com]
- 6. This compound CAS#: 500-65-2 [m.chemicalbook.com]
- 7. interlabbiotech.com [interlabbiotech.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound | C15H14O4 | CID 5320954 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Formulation Strategies for Rhapontigenin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Rhapontigenin, a methoxylated stilbene (B7821643) with poor water solubility.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
A1: this compound exhibits low aqueous solubility. Experimental data shows its solubility to be approximately 0.11 mg/mL.[1][2] This low solubility can be a significant challenge for developing aqueous-based formulations and achieving desired bioavailability.[1][3]
Q2: What are the most promising strategies to enhance the solubility of this compound?
A2: Several advanced formulation techniques can significantly improve the solubility of poorly water-soluble compounds like this compound.[4][5][6] Based on available literature, the most successfully documented method for this compound is cyclodextrin (B1172386) complexation .[1][2][3] Other highly viable strategies include solid dispersions and nanoparticle formation .[7][8][9][10]
Q3: How effective is cyclodextrin complexation for this compound?
A3: Complexation with cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, has proven highly effective.[1][2] Specifically, using hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase the water solubility of this compound by up to sevenfold.[1][2][3]
Q4: What is a solid dispersion and how can it help with this compound solubility?
A4: A solid dispersion is a system where a hydrophobic drug (like this compound) is dispersed within a hydrophilic carrier or matrix in a solid state.[7][9] This technique enhances solubility by reducing the drug's particle size to a molecular level, converting it to an amorphous state, and improving its wettability.[7][11] Common carriers include polymers like polyethylene (B3416737) glycol (PEG) and povidone (PVP).[7]
Q5: Can nanoparticle engineering be used for this compound?
A5: Yes, nanoparticle-based approaches are a promising strategy.[8][10] Reducing the particle size of this compound to the nanometer range dramatically increases the surface-area-to-volume ratio, which can lead to a higher dissolution rate and improved solubility.[6][8][10] Techniques like antisolvent precipitation can be used to produce drug nanoparticles.[10]
Troubleshooting Guides
Issue 1: Low Yield or Encapsulation Efficiency in Cyclodextrin Complexation
-
Problem: The amount of this compound successfully encapsulated within the cyclodextrin cavity is lower than expected.
-
Possible Causes & Solutions:
-
Incorrect Stoichiometry: The molar ratio of this compound to cyclodextrin is crucial. A 1:1 molar ratio has been found to be effective for similar compounds.[12][13] Verify your calculations and consider performing a phase solubility study to determine the optimal ratio.
-
Inefficient Mixing/Incubation: Ensure adequate energy is provided to form the complex. Increase stirring speed, sonication time, or incubation temperature (while monitoring for degradation).
-
Wrong Cyclodextrin Type: The size of the cyclodextrin cavity must fit the guest molecule. While HP-β-CD is effective, other derivatives like methyl-β-cyclodextrin (M-β-CD) could be screened for better performance.[1]
-
Precipitation Issues: If using a co-precipitation method, ensure the organic solvent is added slowly to the aqueous cyclodextrin solution to allow for gradual complex formation rather than rapid drug precipitation.[14]
-
Issue 2: Drug Recrystallization in Amorphous Solid Dispersions
-
Problem: During storage, the amorphous this compound within the solid dispersion reverts to its less soluble, crystalline form.
-
Possible Causes & Solutions:
-
Polymer Immiscibility: The chosen polymer carrier may not be fully miscible with this compound, leading to phase separation over time.[9] Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one with better interaction and miscibility.
-
High Drug Loading: A drug loading that exceeds the polymer's capacity can lead to instability.[9] Prepare dispersions with varying drug-to-polymer ratios to find the highest stable concentration.
-
Inadequate Glass Transition Temperature (Tg): If the Tg of the solid dispersion is too low, molecular mobility is high, allowing for recrystallization.[9] Select polymers with a high Tg to create a more stable amorphous system.
-
Hygroscopicity: Absorbed moisture can act as a plasticizer, lowering the Tg and promoting crystallization. Store the solid dispersion in a desiccator or with a desiccant.
-
Quantitative Data Summary
The following table summarizes the enhancement of this compound's aqueous solubility using HP-β-Cyclodextrin.
| Formulation | Concentration of HP-β-CD | Aqueous Solubility (mg/mL) | Fold Increase |
| Pure this compound | 0 mM | 0.11 | - |
| RHA + HP-β-CD | 1 mM | ~0.19 | ~1.7x |
| RHA + HP-β-CD | 5 mM | ~0.48 | ~4.4x |
| RHA + HP-β-CD | 10 mM | ~0.77 | ~7.0x |
| Data derived from studies by Navarro-Orcajada S., et al., 2023.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the required mass of this compound and HP-β-cyclodextrin to achieve a 1:1 molar ratio.
-
Mixing: Place the calculated amounts into a mortar.
-
Kneading: Add a small amount of a water-ethanol (50:50 v/v) solution to the mixture. Knead the slurry thoroughly with a pestle for 45-60 minutes to form a consistent paste.
-
Drying: Dry the resulting paste in an oven at 40-50°C under vacuum until a constant weight is achieved.
-
Post-Processing: The dried complex can be pulverized and sieved to obtain a uniform powder.
-
Characterization: Analyze the product using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm complex formation.
Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Component Selection: Choose a hydrophilic carrier (e.g., PVP K30) and a drug-to-carrier weight ratio (e.g., 1:1, 1:5, 1:9).
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent, such as ethanol (B145695) or a methanol-dichloromethane mixture. Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Final Drying: Further dry the resulting solid film in a vacuum oven for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask, then grind and sieve it to obtain a fine powder.
-
Characterization: Confirm the amorphous nature of the drug and the absence of drug-carrier chemical interactions using XRD, DSC, and FTIR.
Protocol 3: Preparation of this compound Nanoparticles (Antisolvent Precipitation Method)
-
Solvent/Antisolvent System: Identify a solvent in which this compound is soluble (e.g., ethanol) and an antisolvent in which it is insoluble but which is miscible with the solvent (e.g., deionized water, potentially with a stabilizer like Poloxamer 188).
-
Drug Solution: Prepare a solution of this compound in the chosen solvent at a specific concentration.
-
Precipitation: Under high-speed stirring (e.g., >1000 rpm), inject the drug solution into a larger volume of the antisolvent using a syringe.
-
Stabilization: Continue stirring for a set period (e.g., 1-3 hours) to allow the nanoparticles to stabilize and the solvent to evaporate.
-
Recovery: Collect the formed nanoparticles by centrifugation or lyophilization.
-
Characterization: Determine particle size, size distribution, and morphology using Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM).
Visualizations
Caption: Experimental workflow for selecting a this compound solubility strategy.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.[15][16]
Caption: Troubleshooting workflow for low drug loading in this compound formulations.
References
- 1. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer [mdpi.com]
- 3. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer [iris.unito.it]
- 4. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. ijprajournal.com [ijprajournal.com]
- 7. jddtonline.info [jddtonline.info]
- 8. mdpi.com [mdpi.com]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of inclusion complex of apigenin-hydroxypropyl-β-cyclodextrin by using supercritical antisolvent process for dissolution and bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rhapontigenin Glucuronidation in Rodent Models
Welcome to the technical support center for researchers working with Rhapontigenin in rodent models. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate and minimize the challenges associated with this compound glucuronidation.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low in my rodent studies?
A1: The low oral bioavailability of this compound is primarily due to extensive first-pass metabolism, specifically glucuronidation. This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver and intestines, converts this compound into more water-soluble glucuronide metabolites (such as M2, M3, M4, and M5) that are readily eliminated from the body[1]. This rapid clearance significantly reduces the systemic exposure to the active form of this compound.
Q2: What are UGTs and which isoforms are involved in this compound metabolism?
A2: UDP-glucuronosyltransferases (UGTs) are a family of enzymes that play a crucial role in the metabolism and detoxification of a wide variety of compounds, including drugs and xenobiotics[2]. In rodents, multiple UGT isoforms are expressed in the liver and small intestine, with Ugt1a and Ugt2b families being the most prominent[3]. While the specific UGT isoforms responsible for this compound glucuronidation in rodents have not been fully elucidated, studies on structurally similar compounds like resveratrol (B1683913) suggest that UGT1A1 may be a key enzyme involved[4].
Q3: What are the most common methods to reduce this compound glucuronidation in vivo?
A3: The most common strategy is the co-administration of UGT inhibitors. These compounds block the activity of UGT enzymes, thereby reducing the rate of this compound glucuronidation and increasing its systemic exposure. Commonly used UGT inhibitors in rodent studies include piperine (B192125), curcumin (B1669340), and probenecid (B1678239).
Q4: Are there any potential side effects of using UGT inhibitors in my animal models?
A4: Yes, UGT inhibitors can have side effects, especially at higher doses. It is crucial to be aware of the potential toxicity of these compounds. For instance, high doses of piperine in rats have been associated with gastric hemorrhage and, in extreme cases, mortality[5]. Chronic high doses of curcumin in mice have been linked to alterations in liver and spleen weight, as well as changes in some blood biochemical parameters[1]. Probenecid is generally considered to have a low toxicity profile but can cause gastrointestinal upset and, in rare cases, liver or kidney issues[6][7]. Always start with the lowest effective dose and monitor your animals closely for any signs of distress.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments aimed at minimizing this compound glucuronidation.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in this compound plasma concentrations between animals. | 1. Inconsistent dosing technique (oral gavage).2. Variability in food intake (can affect gastric emptying and absorption).3. Stress-induced physiological changes in the animals. | 1. Ensure all personnel are thoroughly trained in proper oral gavage techniques. Use appropriately sized, bulb-tipped gavage needles to minimize stress and injury[8][9][10].2. Fast animals overnight (with free access to water) before dosing to standardize gut content.3. Acclimatize animals to handling and the experimental procedures to reduce stress. |
| No significant increase in this compound bioavailability despite co-administration of a UGT inhibitor. | 1. Inadequate dose of the inhibitor.2. Poor formulation and/or solubility of the inhibitor, leading to low absorption.3. Timing of inhibitor administration is not optimal relative to this compound administration. | 1. Perform a dose-response study with the inhibitor to determine the optimal dose for your specific animal model and experimental conditions.2. Use a suitable vehicle to prepare a stable and homogenous suspension or solution of the inhibitor. Sonication or the use of suspending agents like carboxymethylcellulose (CMC) can be beneficial.3. Administer the inhibitor 30-60 minutes prior to this compound to ensure that the inhibitor has been absorbed and reached a sufficient concentration to block UGT enzymes. |
| Signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur). | 1. The dose of the UGT inhibitor is too high.2. Chronic administration of the inhibitor is leading to cumulative toxicity. | 1. Reduce the dose of the inhibitor. Refer to the literature for reported LD50 and NOAEL (No Observed Adverse Effect Level) values for the specific inhibitor in your rodent species[1][5][11].2. Monitor animals daily for clinical signs of toxicity. If signs appear, consider reducing the dosing frequency or discontinuing treatment.3. For long-term studies, include a satellite group of animals to monitor for toxicity over time. |
| Difficulty in preparing a stable formulation of the inhibitor. | 1. Poor solubility of the inhibitor in common vehicles (e.g., water, saline). | 1. For piperine, a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a small amount of DMSO followed by dilution with corn oil can be used.2. For curcumin, which has very low water solubility, formulations such as nano-emulsions or suspensions in vehicles containing Tween 80 or PEG can improve its solubility and bioavailability[12][13][14].3. For probenecid, it can be dissolved in a small amount of NaOH and then the pH can be adjusted to ~7.4 with HCl before diluting with PBS[15][16]. |
Experimental Protocols & Data
Method 1: Co-administration with Piperine
Piperine, an alkaloid from black pepper, is a well-documented inhibitor of glucuronidation. Studies on the structurally similar compound resveratrol have shown a dramatic increase in bioavailability when co-administered with piperine[4][17].
Experimental Protocol: Oral Gavage in Mice
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast mice overnight (12-16 hours) with free access to water.
-
Inhibitor Preparation: Prepare a suspension of piperine at 1 mg/mL in 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
This compound Preparation: Prepare a suspension of this compound at 10 mg/mL in 0.5% CMC.
-
Administration:
-
Administer piperine suspension via oral gavage at a dose of 10 mg/kg body weight.
-
30 minutes after piperine administration, administer this compound suspension via oral gavage at a dose of 100 mg/kg body weight.
-
For the control group, administer the vehicle (0.5% CMC) instead of the piperine suspension.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-Rhapontigenin administration.
-
Plasma Analysis: Analyze plasma concentrations of this compound and its glucuronide metabolites using a validated LC-MS/MS method.
Quantitative Data (Based on Resveratrol Study in Mice)
| Treatment | Cmax (ng/mL) | AUC (ng·h/mL) | % Increase in AUC |
| Resveratrol (100 mg/kg) | 2,277 | 368 | - |
| Resveratrol (100 mg/kg) + Piperine (10 mg/kg) | 35,169 | 843 | 229% |
Data adapted from Johnson et al., 2011, demonstrating the effect of piperine on resveratrol pharmacokinetics in C57BL mice[4][17].
Method 2: Co-administration with Curcumin
Curcumin, the active compound in turmeric, has also been shown to inhibit UGT enzymes and improve the bioavailability of various drugs.
Experimental Protocol: Oral Gavage in Mice
-
Animal Model: BALB/c mice (6-8 weeks old).
-
Acclimatization and Fasting: Follow the same procedures as for the piperine protocol.
-
Inhibitor Preparation: Due to its poor water solubility, curcumin can be formulated as a nano-emulsion or as a suspension in a vehicle containing 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in water.
-
This compound Preparation: Prepare as described in the piperine protocol.
-
Administration:
-
Administer the curcumin formulation via oral gavage at a dose of 100 mg/kg body weight.
-
60 minutes after curcumin administration, administer the this compound suspension.
-
-
Blood Sampling and Analysis: Follow the same procedures as for the piperine protocol.
Quantitative Data (Based on Mycophenolic Acid Study in Mice)
| Mycophenolic Acid Dose (mg/kg) | Curcumin Pretreatment (100 mg/kg) | Fold Increase in Free MPA in Blood |
| 25 | Yes | 6-fold |
| 50 | Yes | 7-fold |
Data adapted from a study showing curcumin's effect on mycophenolic acid (MPA) bioavailability, a compound that undergoes glucuronidation[18].
Method 3: Co-administration with Probenecid
Probenecid is a drug that inhibits organic anion transporters and has also been shown to inhibit glucuronidation.
Experimental Protocol: Oral Gavage in Rats
-
Animal Model: Sprague-Dawley rats (200-250 g).
-
Acclimatization and Fasting: Follow standard procedures.
-
Inhibitor Preparation: Probenecid can be dissolved in a small volume of 1M NaOH, and the pH adjusted to ~7.4 with HCl, followed by dilution with PBS to the final concentration.
-
This compound Preparation: Prepare as described previously.
-
Administration:
-
Administer probenecid solution via oral gavage at a dose of 50-100 mg/kg body weight.
-
60 minutes prior to this compound administration.
-
-
Blood Sampling and Analysis: Follow standard procedures for rats.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Curcumin-loaded nanocomplexes: Acute and chronic toxicity studies in mice and hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. Safety Aspects of the Use of Isolated Piperine Ingested as a Bolus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the side effects of Probenecid? [synapse.patsnap.com]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. instechlabs.com [instechlabs.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oral Administration of Nano-Emulsion Curcumin in Mice Suppresses Inflammatory-Induced NFκB Signaling and Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Innovative preparation of curcumin for improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. mdpi.com [mdpi.com]
Best practices for the preparation and storage of Rhapontigenin stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the preparation and storage of Rhapontigenin stock solutions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound has low solubility in water but is soluble in several organic solvents.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions for in vitro studies.[2][3] Other suitable organic solvents include ethanol (B145695) and dimethylformamide (DMF).[4][5] For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is low (typically below 0.5%) to avoid cytotoxicity.[3][6]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For long-term storage, this compound powder should be stored at -20°C, where it can be stable for up to three years.[2] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2] These aliquots are best stored at -80°C for up to one year. For short-term storage, -20°C is acceptable for up to one month.[2] this compound is also sensitive to light, so it is recommended to store solutions in amber vials or tubes wrapped in aluminum foil.[4][6][7]
Q3: How can I improve the solubility and stability of this compound in my experiments?
A3: To enhance the dissolution of this compound, gentle warming to 37°C or sonication can be effective.[6] The use of anhydrous or fresh DMSO is recommended as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2] For improved stability in aqueous solutions, preparing fresh working solutions from the stock for each experiment is the best practice.[6] Studies have also shown that encapsulation with cyclodextrins can significantly increase both the water solubility and long-term stability of this compound.[3][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer or cell culture medium. | - Low aqueous solubility of this compound.[1] - Final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. - The pH of the aqueous solution is not optimal. | - Ensure the final concentration of the organic solvent in the working solution is sufficient to keep this compound dissolved, but still non-toxic to cells (typically <0.5%).[3][6] - Prepare working solutions fresh, just before use.[6] - Consider using a solubilizing agent like cyclodextrins if compatible with your experimental setup.[3] |
| Inconsistent or unexpected experimental results. | - Degradation of this compound due to improper storage. - Repeated freeze-thaw cycles of the stock solution.[2] - Exposure to light.[7] | - Always store stock solutions at -80°C for long-term use and aliquot to minimize freeze-thaw cycles.[2] - Protect all solutions containing this compound from light by using amber vials or wrapping containers with aluminum foil.[6][7] - Prepare fresh dilutions from a stable stock for each experiment. |
| Difficulty dissolving this compound powder. | - Use of non-anhydrous or old DMSO.[2] - Insufficient mixing or sonication. | - Use a fresh, unopened bottle of anhydrous DMSO.[2] - Vortex the solution thoroughly and use a sonicator bath for 10-15 minutes to aid dissolution.[6] Gentle warming to 37°C can also be applied.[6] |
Quantitative Data Summary
The following tables provide a summary of the solubility and recommended storage conditions for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ~51-52 mg/mL | [2] |
| Ethanol | ~30 mg/mL | [4][5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [5] |
| Water | Limited solubility | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | Up to 3 years | [2] |
| Stock Solution in Solvent | -80°C | Up to 1 year | [2] |
| Stock Solution in Solvent | -20°C | Up to 1 month | [2] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 258.27 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Weighing this compound: In a sterile vial, accurately weigh 25.83 mg of this compound powder. This will be sufficient to prepare 1 mL of a 100 mM stock solution.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 2-3 minutes. If the compound does not fully dissolve, place the vial in a sonicator water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to one year).[2]
Note on Preparing Working Solutions: To prepare a working solution for cell culture experiments, dilute the 100 mM stock solution in your cell culture medium to the desired final concentration. For example, to make a 100 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 100 mM stock to 999 µL of medium). Ensure the final DMSO concentration is not cytotoxic to your cells (typically <0.5%).
Visualization of a Key Signaling Pathway
This compound has been shown to exert its biological effects through the modulation of various signaling pathways, including the PI3K/AKT/mTOR pathway.[9][10] Inhibition of this pathway is a key mechanism for its observed anti-cancer effects.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
References
- 1. CAS 500-65-2: this compound | CymitQuimica [cymitquimica.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 500-65-2 [m.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer [iris.unito.it]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Assays for Rhapontigenin
Welcome to the technical support center for troubleshooting interference in High-Performance Liquid Chromatography (HPLC) assays for Rhapontigenin. This resource is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing for this compound can be caused by several factors, ranging from column issues to improper mobile phase conditions.[1][2][3]
-
Secondary Interactions: Active sites on the column packing material, such as exposed silanol (B1196071) groups, can interact with the hydroxyl groups of this compound, causing tailing.[1]
-
Solution: Use a well-end-capped column or add a competitive base (e.g., a small amount of triethylamine) to the mobile phase to block these active sites. Adjusting the mobile phase pH can also help by ensuring the analyte is in a single ionic form.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[2][3]
-
Solution: Reduce the injection volume or dilute the sample.[2]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or degradation of the stationary phase can cause peak tailing.[2][3]
-
Extra-Column Volume: Excessive tubing length or diameter between the column and detector can contribute to peak broadening and tailing.[1][4]
-
Solution: Use shorter, narrower internal diameter tubing.[1]
-
Q2: I am observing ghost peaks in my chromatogram when analyzing this compound. What is the source of these peaks and how can I eliminate them?
Ghost peaks are unexpected peaks that can originate from various sources within the HPLC system or the sample itself.[5][6][7][8][9]
-
Contaminated Mobile Phase: Impurities in the solvents, water, or additives (e.g., buffers, ion-pairing reagents) are a common source of ghost peaks.[5][7] Microbial growth in the mobile phase can also introduce interfering compounds.[7]
-
System Contamination: Carryover from previous injections, especially of highly concentrated samples, can lead to ghost peaks.[7][9] Contaminants can also leach from system components like tubing, seals, and vials.[7]
-
Sample Contamination: The sample preparation process can introduce contaminants.[5][8]
-
Solution: Ensure clean glassware and use high-purity solvents for sample extraction and dilution.
-
Q3: I'm having trouble with baseline noise and drift in my this compound analysis. What should I check?
An unstable baseline can compromise the sensitivity and accuracy of your assay.[10][11][12][13][14]
-
Mobile Phase Issues: Improperly mixed or degassed mobile phase can cause baseline fluctuations.[12][13] Contaminated or degrading solvents, such as trifluoroacetic acid (TFA), can also lead to a drifting baseline.[11]
-
Detector Problems: A dirty flow cell or a deteriorating lamp in the UV detector can cause noise and drift.[1][10]
-
Solution: Clean the detector flow cell according to the manufacturer's instructions. If the lamp has exceeded its lifetime, it should be replaced.[1]
-
-
Temperature Fluctuations: Variations in the ambient temperature or inconsistent column oven temperature can affect the baseline.[10][11][13]
-
Pump Malfunction: Inconsistent flow from the pump, often due to air bubbles or worn seals, can lead to a noisy baseline.[12][15]
Q4: I suspect a co-eluting peak is interfering with the quantification of this compound. How can I confirm this and resolve the issue?
Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[16][17][18][19] For this compound, potential co-eluting compounds include its metabolites or structurally similar compounds from the sample matrix.[20][21]
-
Confirmation of Co-elution:
-
Peak Purity Analysis: If you have a diode array detector (DAD), you can assess peak purity by comparing the UV spectra across the peak.[17] A non-homogenous spectrum suggests the presence of an impurity.
-
Mass Spectrometry (MS): An MS detector can reveal the presence of multiple components with different mass-to-charge ratios under a single chromatographic peak.[17]
-
-
Resolution of Co-eluting Peaks:
-
Optimize Mobile Phase: Modifying the mobile phase composition (e.g., changing the organic solvent ratio, switching from acetonitrile (B52724) to methanol, or adjusting the pH) can alter the selectivity of the separation.[16][22]
-
Adjust Gradient Profile: If using a gradient, making it shallower around the elution time of this compound can improve the separation of closely eluting peaks.[16]
-
Change Stationary Phase: Using a column with a different chemistry (e.g., a phenyl-hexyl or cyano phase instead of a C18) can provide different selectivity.[16][22]
-
Modify Temperature and Flow Rate: Lowering the flow rate or changing the column temperature can sometimes improve resolution.[16][23]
-
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of this compound from various studies. These can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1 | Method 2 |
| Column | Amylose tris 3,5 dimethylphenylcarbamate (150 x 4.6 mm, 5 µm)[20] | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)[24] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[25] | 0.1% Formic Acid in Water[16] |
| Mobile Phase B | Acetonitrile[20][25] | Acetonitrile[16] |
| Flow Rate | 1.0 mL/min[16] | 1.0 mL/min |
| Detection | UV at 324 nm[20] | UV at 225 nm[25] or 360 nm[16] |
| Column Temp. | 30°C[16] | Ambient or controlled |
| Internal Standard | Daidzein[20] | Not specified |
Experimental Protocols
Protocol 1: Systematic Approach to Troubleshooting Peak Tailing
-
Initial Assessment:
-
Inject a standard solution of this compound to confirm the issue is not sample matrix-related.
-
Calculate the tailing factor. A value > 1.5 indicates significant tailing.
-
-
Check for Column Overload:
-
Inject a 1:10 dilution of the standard. If the peak shape improves, the original sample was overloaded.
-
-
Evaluate Mobile Phase pH:
-
If the mobile phase is unbuffered, prepare a new mobile phase with a buffer at a pH that ensures this compound is in a non-ionized state.
-
-
Assess Secondary Interactions:
-
Prepare a mobile phase containing a small amount of a competing base (e.g., 0.1% triethylamine). If peak shape improves, secondary interactions with silanol groups are likely.
-
-
Inspect for System Issues:
-
Remove the guard column (if present) and re-inject. If the peak shape is good, the guard column is the source of the problem and should be replaced.[3]
-
If the problem persists, check for and minimize extra-column volume by using appropriate tubing.
-
-
Column Flushing and Replacement:
Protocol 2: Identifying the Source of Ghost Peaks
-
Blank Injection (No Injection):
-
Run the HPLC method without making an injection. If peaks are still present, they are likely originating from the mobile phase or system contamination.[8]
-
-
Blank Injection (Solvent):
-
Inject the solvent used to dissolve the sample. If ghost peaks appear, the solvent is contaminated.[8]
-
-
Systematic Component Check:
-
If ghost peaks persist in the "no injection" blank, prepare a fresh mobile phase and re-run.
-
If the issue is still not resolved, it may be due to carryover. Perform several injections of a strong solvent to clean the autosampler and injector.
-
Visualizations
Caption: Troubleshooting workflow for HPLC interference.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 6. wyatt.com [wyatt.com]
- 7. welch-us.com [welch-us.com]
- 8. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 9. hplc.eu [hplc.eu]
- 10. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 11. labtech.tn [labtech.tn]
- 12. uhplcs.com [uhplcs.com]
- 13. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 14. mastelf.com [mastelf.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Preparative enzymatic synthesis and HPLC analysis of this compound: applications to metabolism, pharmacokinetics and anti-cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of the metabolites of this compound in rat and human by ultra-high-performance liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 24. benchchem.com [benchchem.com]
- 25. Qualitative and quantitative analysis methods for quality control of rhubarb in Taiwan’s markets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rhapontigenin Encapsulation with Cyclodextrins
Welcome to the technical support center for the optimization of rhapontigenin encapsulation with cyclodextrins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the encapsulation process.
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of encapsulating this compound with cyclodextrins?
A1: The primary benefit of encapsulating this compound, a methoxylated stilbene, with cyclodextrins (CDs) is to improve its physicochemical properties.[1][2][3] this compound has low water solubility, which can lead to precipitation issues and limit its bioavailability.[2][3] Cyclodextrin (B1172386) encapsulation can significantly enhance its aqueous solubility and stability, making it more suitable for applications in food, drugs, and cosmetics.[1][2][3] For instance, encapsulation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase this compound's water solubility by up to sevenfold.[2]
Q2: Which type of cyclodextrin is most effective for encapsulating this compound?
A2: Studies have shown that modified cyclodextrins, particularly 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective for encapsulating this compound.[1][2] While other cyclodextrins like β-cyclodextrin (β-CD) and methyl-β-cyclodextrin (M-β-CD) can also form inclusion complexes, HP-β-CD often exhibits a better fit and forms more stable complexes, as suggested by physicochemical and bioinformatics assays.[1] The formation of hydrogen bonds between this compound and HP-β-CD contributes to the stability of the inclusion complex.[1]
Q3: What is the typical stoichiometry of a this compound-cyclodextrin complex?
A3: The stoichiometry of this compound-cyclodextrin complexes is typically 1:1, meaning one molecule of this compound is encapsulated within one molecule of cyclodextrin.[4] This can be determined experimentally using techniques like phase solubility studies or fluorescence spectroscopy.[2][4]
Q4: How can I confirm the successful formation of a this compound-cyclodextrin inclusion complex?
A4: The formation of an inclusion complex can be confirmed using a combination of analytical techniques.[5] These include:
-
Spectroscopic Methods: Changes in the UV-Vis, fluorescence, or Nuclear Magnetic Resonance (NMR) spectra of this compound upon addition of cyclodextrin can indicate complex formation.[6][7]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can show shifts in the thermal decomposition patterns of the complex compared to the individual components.[4][5]
-
X-ray Diffraction (XRD): A change from a crystalline to an amorphous pattern in the XRD diffractogram suggests the formation of an inclusion complex.[4][5][8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Shifts in the characteristic vibrational bands of this compound can indicate its inclusion within the cyclodextrin cavity.[4][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency | 1. Inappropriate Cyclodextrin Type: The size of the cyclodextrin cavity may not be optimal for the this compound molecule.[9] 2. Suboptimal Molar Ratio: The ratio of this compound to cyclodextrin may not be ideal for maximum complexation.[9] 3. Inefficient Preparation Method: The chosen encapsulation technique (e.g., co-precipitation, kneading) may not be the most effective for this specific system.[9] | 1. Screen Different Cyclodextrins: Test various cyclodextrins, including native β-CD and modified derivatives like HP-β-CD and M-β-CD, to find the best fit.[1] 2. Optimize Molar Ratio: Perform experiments with varying molar ratios of this compound to cyclodextrin (e.g., 1:1, 1:2, 2:1) and determine the optimal ratio through phase solubility studies.[9] 3. Compare Preparation Methods: Evaluate different preparation methods such as co-precipitation, kneading, freeze-drying, and solvent evaporation to identify the most efficient one for your system.[9][10] |
| Precipitation of the Complex | 1. Limited Solubility of the Complex: Some cyclodextrin complexes, especially with native β-CD, can have limited aqueous solubility.[11] 2. Formation of Higher-Order Aggregates: At high concentrations, cyclodextrin molecules can self-assemble, leading to precipitation.[11][12] | 1. Use Modified Cyclodextrins: Employ more water-soluble cyclodextrin derivatives like HP-β-CD or γ-CD to form more soluble complexes.[13][14] 2. Optimize Concentration: Determine the optimal concentration range for both this compound and the cyclodextrin to avoid supersaturation and precipitation. Phase solubility diagrams can help identify this range.[11] |
| Instability of the Encapsulated this compound | 1. Unfavorable pH: The pH of the solution can affect the stability of both the this compound molecule and the inclusion complex.[1][9] 2. Elevated Temperature: High temperatures can lead to the degradation of this compound and may decrease the stability of the complex.[1][9] | 1. Optimize pH: Conduct stability studies at different pH values to determine the optimal pH for storage. For this compound-cyclodextrin complexes, a neutral pH is generally suitable.[2] 2. Control Temperature: Store the complex at refrigeration temperatures to enhance stability over time.[1][2] |
| Difficulty in Characterizing the Complex | 1. Single Characterization Technique: Relying on a single analytical method may not provide conclusive evidence of complex formation.[5] 2. Sample Preparation Issues: Improper sample preparation for techniques like XRD or DSC can lead to ambiguous results. | 1. Use a Multi-Technique Approach: Combine several analytical methods (e.g., spectroscopy, thermal analysis, XRD) to obtain comprehensive and confirmatory evidence of inclusion complex formation.[5] 2. Follow Standardized Protocols: Ensure proper sample preparation for each characterization technique as per established protocols to obtain reliable and reproducible data. |
Quantitative Data Summary
Table 1: Solubility Enhancement of this compound with HP-β-CD
| HP-β-CD Concentration | This compound Solubility | Fold Increase in Solubility |
| 0 mM (Basal) | 0.11 mg/mL | - |
| 1 mM | - | 1.71 |
| 5 mM | > 0.44 mg/mL | > 4 |
| 10 mM | > 0.77 mg/mL | > 7 |
Data extracted from a study by Navarro-Orcajada et al. (2023).[2]
Table 2: Stability of this compound and its HP-β-CD Complex at Room Temperature
| Sample | Stability after 3 Months |
| Free this compound | 42% |
| This compound-HP-β-CD Complex (>1 mM CD) | > 73% |
Data extracted from a study by Navarro-Orcajada et al. (2023).[1][2]
Experimental Protocols
Phase Solubility Study
Objective: To determine the stoichiometry and apparent stability constant (Kc) of the this compound-cyclodextrin complex.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 16 mM β-CD).[15]
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Shake the suspensions at a constant temperature (e.g., 298 K) for a sufficient time (e.g., 48-120 hours) to reach equilibrium.[15]
-
After reaching equilibrium, filter the suspensions to remove the undissolved this compound.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin.
-
Analyze the resulting phase solubility diagram. An AL-type linear curve typically indicates the formation of a 1:1 soluble complex.[16][17]
-
Calculate the apparent stability constant (Kc) from the slope and intercept of the linear portion of the curve using the Higuchi-Connors equation.[18]
Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying
Objective: To prepare a solid inclusion complex of this compound and cyclodextrin.
-
Dissolve the desired molar ratio of this compound and cyclodextrin (e.g., 1:1) in a suitable solvent system (e.g., water or a water-ethanol mixture).
-
Stir the solution for a specified period to ensure complete dissolution and complex formation.
-
Freeze the solution rapidly, for example, using liquid nitrogen.
-
Lyophilize the frozen solution under vacuum for an extended period (e.g., 24-48 hours) to remove the solvent.
-
The resulting solid powder is the this compound-cyclodextrin inclusion complex.
-
The powder can be further characterized to confirm complex formation.
Visualizations
Caption: Experimental workflow for the preparation and evaluation of this compound-cyclodextrin complexes.
Caption: Logical relationship illustrating the benefits of this compound encapsulation with cyclodextrins.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of phloretin by complexation with cyclodextrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onlinepharmacytech.info [onlinepharmacytech.info]
- 8. Coordinated encapsulation by β-cyclodextrin and chitosan derivatives improves the stability of anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oatext.com [oatext.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Maximizing Rhapontigenin Isolation from Natural Sources
Welcome to the technical support center for the isolation of Rhapontigenin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and purity of this compound from natural sources.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Incomplete Cell Lysis: The solvent is not effectively penetrating the plant material to release the target compounds. | Action: Ensure the plant material is finely and uniformly ground (e.g., 40-60 mesh) to maximize the surface area for extraction. Consider pre-treatment methods like freeze-drying to enhance cell wall rupture. |
| Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. | Action: Test a range of solvents with varying polarities. Ethanol (B145695) and methanol, often in aqueous solutions (e.g., 60-80%), are generally effective for stilbenes.[1] For this compound, which is less polar than its glycoside form (Rhaponticin), solvents like ethyl acetate (B1210297) can also be effective in later purification stages. | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature to achieve equilibrium. | Action: Optimize the extraction time and temperature for your chosen method. For maceration, this may require several hours to days with agitation.[1] For Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), shorter times at elevated temperatures (e.g., 10-30 minutes at 50-75°C) are typical.[2] | |
| Degradation of this compound | Photo-isomerization and Degradation: Stilbenes like this compound are sensitive to light, which can cause trans-to-cis isomerization and degradation.[3] | Action: Protect all samples and extracts from light by using amber glassware or wrapping containers in aluminum foil. Work in a dimly lit area when possible. |
| Thermal Degradation: High temperatures during extraction or solvent evaporation can break down this compound. | Action: Use the lowest effective temperature for extraction. For solvent evaporation, use a rotary evaporator under reduced pressure at a controlled temperature (e.g., below 50°C). | |
| Oxidation: this compound, as a phenolic compound, is susceptible to oxidation, especially in the presence of light, heat, and oxygen. | Action: Consider degassing solvents before use. Storing extracts under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or below) can prevent oxidative degradation during storage.[3][4] | |
| Low Purity of Isolated this compound | Co-extraction of Impurities: The initial extraction will inevitably pull other compounds from the plant matrix, such as chlorophyll, lipids, and other phenolics. | Action: Employ a multi-step purification strategy. Start with a liquid-liquid extraction to partition this compound into a suitable solvent. Follow with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for final purification. |
| Inefficient Chromatographic Separation: In HPLC, issues like peak tailing or poor resolution can lead to impure fractions. | Action: For peak tailing with basic compounds on reversed-phase columns, this can be due to interactions with residual silanols. Consider lowering the mobile phase pH (if the compound is stable), using an ion-pairing agent, or switching to a column with better end-capping.[5][6] Poor resolution can be addressed by optimizing the mobile phase composition (e.g., gradient steepness), flow rate, or changing the stationary phase.[7] | |
| Inconsistent Yields Between Batches | Variability in Plant Material: The concentration of secondary metabolites like this compound can vary depending on the plant's species, geographical source, harvest time, and storage conditions.[8] | Action: Whenever possible, use a single, homogenized batch of plant material for a series of experiments. If using different batches, perform a preliminary analysis to quantify the this compound content in each. |
| Inconsistent Extraction Parameters: Small variations in extraction time, temperature, or solvent-to-solid ratio can lead to different yields. | Action: Maintain strict control over all experimental parameters. Use calibrated equipment and document all steps meticulously. |
Frequently Asked Questions (FAQs)
Q1: What is the best natural source for high yields of this compound?
A1: this compound is often found as its glycoside, Rhaponticin, in various plant species. Rheum species (rhubarb) are a well-known source, with Rheum rhaponticum reported to have significant amounts.[8][9] The content can vary depending on the specific species and even the part of the plant. This compound can be obtained by enzymatic hydrolysis of Rhaponticin extracted from these sources.[10] Other sources include species from the Vitis (grape) and Trigonella (fenugreek) genera.[11]
Q2: Which extraction method is most efficient for this compound?
A2: The efficiency of extraction depends on factors like yield, extraction time, and solvent consumption.
-
Maceration: A simple but time-consuming method that is suitable for thermolabile compounds as it is typically performed at room temperature.[1][12]
-
Ultrasound-Assisted Extraction (UAE): Offers significantly reduced extraction times (e.g., 10-30 minutes) and can improve yields compared to maceration by enhancing solvent penetration through acoustic cavitation.[13][14]
-
Microwave-Assisted Extraction (MAE): Another rapid technique that uses microwave energy to heat the solvent and plant material, leading to efficient extraction in a short time.[2][15]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that can be used for both extraction and purification, offering high purity and good recovery.[16]
In general, modern techniques like UAE and MAE are more efficient in terms of time and often yield compared to traditional maceration.[14][17]
Q3: How can I obtain this compound from its glycoside, Rhaponticin?
A3: this compound can be produced from Rhaponticin through enzymatic hydrolysis. This involves using an enzyme, such as β-glucosidase, to cleave the glucose molecule from the Rhaponticin backbone.[10][18] The reaction conditions, such as pH, temperature, and enzyme concentration, should be optimized for maximum conversion.[19]
Q4: What are the ideal storage conditions for this compound?
A4: To prevent degradation, this compound should be stored as a solid in a cool (ideally at -20°C or below), dark, and dry environment.[20][4] If in solution, it should be stored in a tightly sealed vial, protected from light, at low temperatures. For long-term storage of solutions, consider flushing the vial with an inert gas like nitrogen or argon to minimize oxidation.[3]
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies on this compound and Rhaponticin isolation.
Table 1: Rhaponticin and this compound Content in Rheum Species
| Species | Plant Part | Compound | Content (mg/g of dry weight) | Extraction/Analysis Method |
| Rheum rhaponticum | Roots | Rhaponticin | 36.48 - 43.20 | Not specified |
| Rheum rhaponticum | Roots | This compound | 1.17 - 1.62 | Not specified |
| Rheum franzenbachii | Leaves | Rhaponticin | 1.59 ± 0.077 | 80% EtOH, 2h |
| Rheum undulatum | Petioles | Rhaponticin | 0.3 ± 0.09 | Boiled 80% methanol, 1h |
Data compiled from a review on Rhaponticin content.[9]
Table 2: Comparison of Extraction Methods for Phenolic Compounds (as a proxy for Stilbenes)
| Method | Extraction Time | Solvent Consumption | Relative Yield |
| Maceration | Long (hours to days) | High | Lower |
| Soxhlet Extraction | Moderate (hours) | Moderate | Moderate to High |
| Ultrasound-Assisted Extraction (UAE) | Short (minutes) | Low | High |
| Microwave-Assisted Extraction (MAE) | Very Short (minutes) | Low | High |
General comparison based on multiple sources.[14][15][21]
Table 3: High-Speed Counter-Current Chromatography (HSCCC) for this compound Isolation
| Parameter | Value |
| Plant Source | Fenugreek (Trigonella foenum-graecum L.) seeds |
| Solvent System (v/v/v/v) | n-hexane-ethyl acetate-methanol-water (1:4:2:6) |
| Flow Rate | 2.2 mL/min |
| Revolution Speed | 850 rpm |
| Sample Loading | 120 mg crude extract per injection |
| Yield (from 480 mg crude extract) | 174.8 mg this compound |
| Purity | 99.1% |
Data from a study on an efficient HSCCC protocol.[16]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Stilbenes from Grape Canes
This protocol is adapted from a method optimized for stilbene (B7821643) extraction from grape canes.[13]
-
Sample Preparation:
-
Dry the grape canes (freeze-drying is preferred over oven-drying to minimize thermal degradation).
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Weigh 1 g of the powdered material and place it in a suitable extraction vessel.
-
Add 40 mL of 60% ethanol in water (1:40 solid-to-solvent ratio).
-
Place the vessel in an ultrasonic bath and sonicate for 10 minutes at 75°C.
-
-
Sample Processing:
-
After extraction, centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of Phenolic Compounds
This is a general protocol for MAE of phenolic compounds from plant material.[2][22]
-
Sample Preparation:
-
Dry and finely grind the plant material.
-
-
Extraction:
-
Place 1 g of the powdered material into a microwave extraction vessel.
-
Add a suitable solvent (e.g., 20-30 mL of 50-70% ethanol).
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters (e.g., 5-15 minutes at a controlled temperature of 60-80°C and a power of 300-500 W). These parameters should be optimized for the specific plant material.
-
-
Sample Processing:
-
After the extraction is complete and the vessel has cooled, filter the extract to remove solid particles.
-
The extract can then be concentrated and prepared for further purification.
-
Protocol 3: Enzymatic Conversion of Rhaponticin to this compound
This protocol describes the general steps for the enzymatic hydrolysis of Rhaponticin.
-
Preparation:
-
Dissolve the extracted and partially purified Rhaponticin in a suitable buffer solution (the optimal pH will depend on the chosen enzyme, typically in the range of 4.5-6.0).
-
-
Enzymatic Reaction:
-
Add β-glucosidase enzyme to the Rhaponticin solution. The enzyme-to-substrate ratio needs to be optimized for efficient conversion.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37-50°C) for a predetermined time (e.g., several hours), with gentle agitation.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction, for example, by heating or adding an organic solvent.
-
Extract the resulting this compound from the aqueous solution using a solvent in which it is highly soluble, such as ethyl acetate.
-
-
Purification:
-
Wash the organic phase, dry it, and evaporate the solvent to obtain crude this compound.
-
Further purify the this compound using chromatographic methods like HPLC.
-
Visualizations
Caption: General workflow for the isolation of this compound from natural sources.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. youtube.com [youtube.com]
- 2. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Ultrasound-Assisted Extraction of Stilbenes from Grape Canes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tannin Content in Vitis Species Red Wines Quantified Using Three Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Art of Extraction: A Step-by-Step Guide to the Maceration Process [greenskybio.com]
- 13. mdpi.com [mdpi.com]
- 14. jabe.in [jabe.in]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Systematic optimization model and algorithm for binding sequence selection in computational enzyme design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Enzymatic Conversion of Rhaponticin to Rhapontigenin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the enzymatic conversion of rhaponticin to its biologically active aglycone, rhapontigenin.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the enzymatic conversion of rhaponticin to this compound?
The conversion of rhaponticin to this compound is a deglycosylation reaction catalyzed by a β-glucosidase enzyme. The enzyme specifically cleaves the β-glycosidic bond that links a glucose molecule to the stilbene (B7821643) backbone of rhaponticin, releasing this compound and glucose as products.[1][2] This biotransformation is crucial as this compound is considered the more biologically active form.[2][3]
Q2: Which enzyme is recommended for this conversion?
β-glucosidase from Aspergillus niger is a commonly used and commercially available enzyme for this purpose.[4][5] It exhibits good activity and stability under accessible laboratory conditions. Other microbial β-glucosidases can also be effective.[6]
Q3: How can I monitor the progress of the enzymatic reaction?
High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction.[7][8][9] By analyzing aliquots of the reaction mixture at different time points, you can quantify the decrease in the rhaponticin peak and the increase in the this compound peak, thus determining the conversion rate.[7][8]
Q4: What is the typical yield for this enzymatic conversion?
With an optimized protocol, high conversion yields of this compound can be achieved. While specific yields can vary depending on the exact conditions, aiming for near-complete conversion of rhaponticin is feasible.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Enzyme: Enzyme may have been improperly stored or handled, leading to denaturation. | - Ensure the β-glucosidase has been stored at the recommended temperature (typically -20°C or -80°C).- Avoid repeated freeze-thaw cycles.- Perform an activity assay with a standard substrate (e.g., p-nitrophenyl-β-D-glucopyranoside) to confirm enzyme activity. |
| Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the enzyme. | - Verify that the reaction pH is within the optimal range for your β-glucosidase (for A. niger, typically pH 4.0-5.5).[5]- Ensure the reaction temperature is optimal (for A. niger, around 55-65°C).[5]- Use a suitable buffer system, such as sodium acetate (B1210297) or citrate (B86180) buffer. | |
| Presence of Inhibitors: Components in the rhaponticin extract or reagents may be inhibiting the enzyme. | - Purify the rhaponticin substrate to remove potential inhibitors.- Be aware of known β-glucosidase inhibitors such as heavy metal ions, and some flavonoids or other phenolic compounds that may be present in crude extracts. | |
| Incomplete Conversion | Insufficient Enzyme Concentration: The amount of enzyme may be too low to convert all the substrate within the given timeframe. | - Increase the enzyme concentration in the reaction mixture.- Optimize the substrate-to-enzyme ratio. |
| Substrate Limitation: The concentration of rhaponticin may be too high, leading to substrate inhibition or solubility issues. | - While less common for β-glucosidases with rhaponticin, consider performing the reaction at different substrate concentrations to identify any inhibitory effects.[10]- Ensure rhaponticin is fully dissolved in the reaction buffer. The use of a co-solvent like DMSO may be necessary, but its concentration should be optimized to avoid enzyme denaturation. | |
| Product Inhibition: The accumulation of this compound or glucose may be inhibiting the enzyme. | - While glucose is a known inhibitor of many β-glucosidases, this is less likely to be the primary issue in a batch reaction aiming for high conversion. If suspected, consider strategies for in-situ product removal, although this adds complexity to the process. | |
| Formation of Byproducts | Enzyme Promiscuity: The enzyme may have side activities, leading to the formation of undesired products. | - Analyze the reaction mixture by HPLC-MS to identify any potential byproducts.- If byproducts are a significant issue, consider screening different β-glucosidases or purifying the enzyme to homogeneity. |
| Chemical Degradation: Rhaponticin or this compound may be degrading under the reaction conditions. | - this compound is generally stable at acidic to neutral pH but may be less stable at alkaline pH.[11] Ensure the reaction and work-up conditions are not exposing the product to harsh pH or high temperatures for extended periods. | |
| Difficulty in Product Purification | Co-elution of Substrate and Product: Rhaponticin and this compound may have similar retention times on some chromatography columns. | - Optimize the HPLC method for better separation (e.g., adjust the gradient, mobile phase composition, or use a different column chemistry).- Consider alternative purification methods such as solid-phase extraction (SPE) or flash chromatography. |
| Low Recovery after Purification: The product may be lost during the extraction and purification steps. | - Ensure complete elution of this compound from the purification column by using an appropriate solvent.- Minimize the number of purification steps to reduce cumulative losses. |
Data Presentation
Table 1: Optimal Conditions for β-Glucosidase from Aspergillus niger
| Parameter | Optimal Range/Value | Reference |
| pH | 4.0 - 5.5 | [5] |
| Temperature | 40 - 65 °C | [5] |
| Molecular Weight | ~60 kDa | [5] |
| Half-life at 50°C | 5.4 hours | [5] |
Table 2: Solubility of Rhaponticin and this compound
| Compound | Solubility in Water | Notes | Reference |
| Rhaponticin | Soluble | As a glycoside, it is generally more water-soluble than its aglycone. | |
| This compound | 0.11 mg/mL | Poorly soluble in water. Solubility can be improved with co-solvents or complexing agents. | [11] |
Experimental Protocols
Detailed Methodology for Enzymatic Conversion of Rhaponticin to this compound
This protocol is adapted from a published method and provides a starting point for optimization.
Materials:
-
Rhaponticin
-
β-Glucosidase from Aspergillus niger
-
Sodium Acetate Buffer (e.g., 0.1 M, pH 5.0)
-
HPLC grade solvents (e.g., acetonitrile (B52724), water with formic acid)
-
Solid-Phase Extraction (SPE) C18 cartridges
Procedure:
-
Preparation of Rhaponticin Solution:
-
Dissolve a known amount of rhaponticin in the sodium acetate buffer.
-
If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used. Ensure the final concentration of the co-solvent is low enough not to inhibit the enzyme (typically <5-10%).
-
-
Enzymatic Reaction:
-
Pre-warm the rhaponticin solution to the optimal temperature for the enzyme (e.g., 55°C).
-
Prepare a fresh solution of β-glucosidase in the same buffer.
-
Add the enzyme solution to the rhaponticin solution to initiate the reaction. The enzyme-to-substrate ratio will need to be optimized, but a starting point could be in the range of 1:10 to 1:100 (w/w).
-
Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Stop the enzymatic reaction in the aliquot immediately, for example, by adding an equal volume of a quenching solvent like acetonitrile or by heat inactivation.
-
Analyze the quenched aliquot by HPLC to determine the percentage conversion of rhaponticin to this compound.
-
-
Reaction Termination and Product Purification:
-
Once the reaction has reached the desired level of completion (as determined by HPLC), terminate the entire reaction. This can be done by heat inactivation (e.g., boiling for 5-10 minutes, if the product is heat-stable) or by adding a quenching solvent.
-
Centrifuge the reaction mixture to pellet the denatured enzyme and any precipitates.
-
The supernatant containing this compound can be purified using Solid-Phase Extraction (SPE) with a C18 cartridge.
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts and the glucose byproduct.
-
Elute the this compound with an organic solvent like methanol or acetonitrile.
-
-
The purity of the eluted this compound should be confirmed by HPLC.
-
Mandatory Visualizations
References
- 1. Effect of pH, Temperature, and Chemicals on the Endoglucanases and β-Glucosidases from the Thermophilic Fungus Myceliophthora heterothallica F.2.1.4. Obtained by Solid-State and Submerged Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Rhaponticin and Activities of its Metabolite, this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic, inhibition, and stability properties of a commercial beta-D-glucosidase (cellobiase) preparation from aspergillus niger and its suitability in the hydrolysis of lignocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of β-Glucosidase Produced by Aspergillus niger under Solid-State Fermentation and Partially Purified Using MANAE-Agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparative Enzymatic Synthesis and HPLC Analysis of this compound: Applications to Metabolism, Pharmacokinetics and Anti-Cancer Studies [sites.ualberta.ca]
- 9. Preparative enzymatic synthesis and HPLC analysis of this compound: applications to metabolism, pharmacokinetics and anti-cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the shelf life of Rhapontigenin in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the shelf life of Rhapontigenin in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide
Issue: Precipitation or Cloudiness in Aqueous Solutions
-
Cause: this compound has low water solubility. Direct dissolution in aqueous buffers, especially at higher concentrations, can lead to precipitation.
-
Solution:
-
Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Subsequently, dilute this stock solution into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% v/v for cell-based assays).
-
Encapsulation with Cyclodextrins: For applications requiring higher aqueous concentrations and enhanced stability, consider using hydroxypropyl-β-cyclodextrin (HP-β-CD). Encapsulation can significantly increase the aqueous solubility of this compound.[1]
-
Issue: Loss of Potency or Inconsistent Results Over Time
-
Cause 1: Degradation due to Light Exposure. Like other stilbenoids, this compound is susceptible to photodegradation, primarily through trans-cis isomerization, upon exposure to UV and fluorescent light. This can lead to a loss of biological activity.
-
Solution 1: Light Protection.
-
Always store this compound powder and solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Minimize exposure to ambient light during solution preparation and experimental procedures.
-
-
Cause 2: Oxidative Degradation. As a phenolic compound with antioxidant properties, this compound is prone to oxidation when exposed to air (oxygen).[2][3]
-
Solution 2: Use of Antioxidants and Proper Storage.
-
For long-term storage, consider adding a small amount of an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution.
-
Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen.
-
Store solutions at low temperatures (-20°C or -80°C) to slow down oxidative processes.
-
-
Cause 3: pH-dependent Instability. The stability of this compound in solution can be influenced by the pH of the medium.
-
Solution 3: pH Control.
-
Maintain the pH of your solution within a neutral range (around pH 7) for optimal stability, especially when using cyclodextrins.[1]
-
Use a suitable buffer system to maintain a stable pH throughout your experiment and storage period.
-
Issue: Variability Between Experiments
-
Cause: Inconsistent preparation and storage of stock solutions. Repeated freeze-thaw cycles can lead to degradation and precipitation.
-
Solution:
-
Prepare a concentrated stock solution and aliquot it into single-use volumes.
-
Store the aliquots at -80°C for long-term storage.
-
For each experiment, thaw a fresh aliquot and dilute it to the working concentration immediately before use. Avoid using leftover diluted solutions for subsequent experiments.
-
Frequently Asked Questions (FAQs)
1. What is the best solvent to dissolve this compound?
For preparing high-concentration stock solutions, DMSO is a commonly used and effective solvent.[1] Ethanol can also be used. For direct use in experiments, these stock solutions should be diluted into the appropriate aqueous medium, ensuring the final solvent concentration is minimal and does not affect the experimental outcome.
2. How should I store my this compound stock solution?
For optimal shelf life, stock solutions (e.g., in DMSO) should be:
-
Stored at low temperatures, preferably at -80°C for long-term storage (months to years) or at -20°C for shorter-term storage (weeks to months).
-
Protected from light by using amber vials or by wrapping the container with aluminum foil.
-
Aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
3. My experiment requires an aqueous solution of this compound. How can I improve its stability in water?
The most effective method to significantly improve both the solubility and stability of this compound in aqueous solutions is through encapsulation with hydroxypropyl-β-cyclodextrin (HP-β-CD). This can increase water solubility by up to sevenfold and maintain over 73% of the compound after three months at room temperature when stored in the dark at a neutral pH.[1]
4. What is the optimal pH for a this compound solution?
For this compound complexed with HP-β-CD, a neutral pH of 7 has been shown to provide the highest stability.[1] For general aqueous solutions, maintaining a neutral to slightly acidic pH is generally recommended for phenolic compounds to minimize oxidative degradation.
5. Is this compound sensitive to light?
Yes, this compound, like other stilbenoids, is sensitive to both fluorescent and UV light. Exposure to light can cause isomerization from the trans form to the cis form, which may alter its biological activity.[4] It is crucial to protect all solutions containing this compound from light.
6. Can I add antioxidants to my this compound solution to improve its shelf life?
While specific studies on the use of antioxidants with this compound are limited, it is a common practice to stabilize phenolic compounds with antioxidants. Ascorbic acid and BHT are known to be effective in preventing oxidative degradation of similar compounds.[5][6] The optimal concentration of the antioxidant would need to be determined empirically for your specific application.
Data on this compound Stability
Table 1: Stability of this compound (25 µM) in pH 7 Buffer at 25°C in Darkness
| Storage Time | % this compound Remaining (without HP-β-CD) | % this compound Remaining (with HP-β-CD) |
| 0 weeks | 100% | 100% |
| 2 weeks | ~90% | ~95% |
| 4 weeks | ~80% | ~90% |
| 6 weeks | ~70% | ~85% |
| 8 weeks | ~60% | ~80% |
| 10 weeks | ~50% | ~78% |
| 12 weeks | 42% | >73% |
Data adapted from a study by Navarro-Orcajada et al. (2023).[1]
Table 2: General Recommendations for this compound Solution Storage
| Solvent | Storage Temperature | Light Protection | Duration | Key Considerations |
| DMSO | -20°C to -80°C | Mandatory | Months to years | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| Ethanol | -20°C to -80°C | Mandatory | Months to years | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Buffer (pH 7) | 4°C | Mandatory | Days to weeks | Low solubility. Prone to degradation. |
| Aqueous Buffer (pH 7) with HP-β-CD | 4°C (Refrigeration) | Mandatory | Months | Significantly improved solubility and stability. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Enhancing Aqueous Solubility and Stability with HP-β-Cyclodextrin
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.0)
-
Stir plate and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. A concentration of 1-10 mM HP-β-CD is a good starting point.[1]
-
Slowly add the this compound powder to the HP-β-CD solution while stirring.
-
Continue to stir the solution at room temperature, protected from light, for several hours or overnight to allow for the formation of the inclusion complex.
-
The resulting solution can be sterile-filtered if necessary for cell culture applications.
-
Store the stabilized aqueous solution at 4°C, protected from light.
-
Protocol 3: Stability Assessment by HPLC
-
Objective: To quantify the degradation of this compound in a solution over time.
-
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic or phosphoric acid)
-
This compound analytical standard
-
-
Procedure:
-
Prepare the this compound solution and store it under the desired conditions (e.g., specific temperature, light exposure, pH).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks), withdraw an aliquot of the solution.
-
Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Analyze the standards and the samples by HPLC. A typical detection wavelength for this compound is around 324 nm.[7]
-
Quantify the concentration of this compound in the samples at each time point by comparing the peak area to the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Caption: Primary degradation pathways of this compound in solution.
Caption: Workflow for preparing and assessing the stability of this compound solutions.
References
- 1. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Rheum undulatum protects against oxidative-stress-induced cell damage through antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stabilizing effect of ascorbic acid on flavan-3-ols and dimeric procyanidins from cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparative Enzymatic Synthesis and HPLC Analysis of this compound: Applications to Metabolism, Pharmacokinetics and Anti-Cancer Studies [sites.ualberta.ca]
Navigating the Challenges of Rhapontigenin Bioavailability: A Technical Support Center
For researchers, scientists, and drug development professionals encountering the common hurdle of poor rhapontigenin bioavailability in pharmacokinetic studies, this technical support center provides a comprehensive resource. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments with this compound, offering potential solutions and explanations in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: The poor oral bioavailability of this compound, a methoxylated stilbene, is primarily attributed to two key factors: low aqueous solubility and extensive first-pass metabolism.[1][2] Like many polyphenolic compounds, its hydrophobic nature limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[3] Furthermore, once absorbed, it undergoes rapid and extensive metabolism in the intestines and liver, primarily through glucuronidation and sulfation, leading to the formation of metabolites that are quickly eliminated from the body.[4]
Q2: What are the primary metabolic pathways that reduce this compound's systemic exposure?
A2: The primary metabolic pathways responsible for the rapid clearance of this compound are Phase II conjugation reactions. Specifically, these are:
-
Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs), with isoforms UGT1A1 and UGT1A9 being identified as the primary enzymes responsible for metabolizing similar polyphenolic compounds.[5][6][7]
-
Sulfation: This reaction is mediated by sulfotransferases (SULTs), with SULT1A1 being a key enzyme in the sulfation of phenolic compounds like this compound.[2][8][9]
These enzymatic processes attach glucuronic acid or a sulfonate group to the this compound molecule, increasing its water solubility and facilitating its excretion, thereby reducing its systemic bioavailability.
Q3: How do efflux and uptake transporters affect this compound's bioavailability?
A3: Membrane transporters play a crucial role in the absorption and disposition of this compound.
-
Efflux Transporters: Members of the ATP-binding cassette (ABC) transporter family, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), and Breast Cancer Resistance Protein (BCRP/ABCG2) , are present in the apical membrane of intestinal enterocytes. These transporters actively pump absorbed this compound back into the intestinal lumen, limiting its net absorption into the bloodstream.[5]
-
Uptake Transporters: Solute carrier (SLC) transporters, specifically the Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3 , are located on the basolateral membrane of hepatocytes. These transporters facilitate the uptake of this compound from the blood into the liver, where it undergoes metabolism.[10][11][12] The interplay between intestinal efflux and hepatic uptake significantly influences the overall pharmacokinetic profile of this compound.
Troubleshooting Common Experimental Issues
Problem 1: Inconsistent or low plasma concentrations of this compound in animal studies after oral administration.
-
Possible Cause: Poor dissolution of the administered compound.
-
Troubleshooting Tip: Consider formulating this compound to improve its solubility. Strategies include complexation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or formulation into nano-delivery systems like solid lipid nanoparticles (SLNs) or nanoemulsions. A study on a this compound-cyclodextrin complex demonstrated a sevenfold increase in water solubility.[13]
Problem 2: Rapid clearance and a very short half-life observed in pharmacokinetic profiles.
-
Possible Cause: Extensive first-pass metabolism.
-
Troubleshooting Tip: Explore co-administration with a bioenhancer like piperine (B192125). Piperine has been shown to inhibit drug-metabolizing enzymes, including UGTs and SULTs, which can slow down the metabolism of this compound and increase its systemic exposure.[14][15][16][17]
Problem 3: High variability in absorption between individual animals.
-
Possible Cause: Differences in the expression and activity of intestinal efflux transporters (e.g., P-gp).
-
Troubleshooting Tip: Co-administration with a known P-gp inhibitor can help to assess the contribution of this transporter to the observed variability. This can also be a strategy to improve overall absorption.
Quantitative Data from Pharmacokinetic Studies
The following tables summarize key pharmacokinetic parameters from studies on this compound and related compounds, illustrating the impact of different formulation strategies on bioavailability.
Table 1: Pharmacokinetic Parameters of Rhaponticin and its Metabolite this compound in Rats
| Compound | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Rhaponticin | Oral | 50 mg/kg | 11.2 ± 3.4 | 0.25 | 15.8 ± 4.7 | 0.03[18] |
| This compound (from Rhaponticin) | Oral | 50 mg/kg | 45.6 ± 12.1 | 0.5 | 102.3 ± 25.8 | - |
| This compound | Intravenous | 10 mg/kg | - | - | 345.7 ± 89.2 | - |
Data extracted from a study on the pharmacokinetics of rhaponticin in rats. Note that the oral bioavailability of rhaponticin is extremely low.
Table 2: Comparative Pharmacokinetics of Free Rhaponticin vs. PEGylated Liposomal Rhaponticin in Rats (Oral Administration)
| Formulation | Dose | Cmax (µg/mL) | Tmax (min) | t1/2 (min) | AUC₀→∞ (µg/mL·min) | Relative Bioavailability Increase |
| Free Rhaponticin | 50 mg/kg | 1.23 ± 0.21 | 30 | 180.02 ± 1.96 | 40.81 ± 5.12 | - |
| PEGylated Liposomal Rhaponticin | 50 mg/kg | 2.54 ± 0.45 | 135 | 350.12 ± 0.87 | 93.23 ± 11.54 | 2.41-fold |
This table demonstrates a significant improvement in the pharmacokinetic profile of rhaponticin when delivered in a PEGylated liposomal formulation.
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at improving the bioavailability of this compound.
1. Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
-
Principle: This method utilizes the ability of cyclodextrins to encapsulate poorly soluble guest molecules within their hydrophobic cavity, thereby increasing their aqueous solubility and stability.[13]
-
Methodology (Co-precipitation Method):
-
Dissolution: Dissolve a specific molar ratio of this compound and hydroxypropyl-β-cyclodextrin (e.g., 1:1) in a suitable solvent system. For this compound, an organic solvent like ethanol (B145695) may be used initially, followed by addition to an aqueous solution of HP-β-CD.[14]
-
Stirring: Stir the solution at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex.
-
Solvent Evaporation/Precipitation: Remove the organic solvent under reduced pressure. The aqueous solution can then be cooled to induce precipitation of the complex.
-
Collection and Drying: Collect the precipitate by filtration and wash with cold distilled water. Dry the resulting powder under vacuum.
-
-
Characterization: The formation of the inclusion complex should be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.[19]
2. Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Principle: SLNs are lipid-based nanocarriers that can encapsulate lipophilic drugs, protecting them from degradation and enhancing their absorption.[20][21][22][23][24][25][26]
-
Methodology (High-Shear Homogenization and Ultrasonication):
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO) at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.[27]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for a short period to form a coarse oil-in-water emulsion.
-
Nanosizing: Subject the pre-emulsion to high-power ultrasonication (probe sonicator) for a specific duration to reduce the particle size to the nanometer range.
-
Cooling and SLN Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
3. Co-administration with Piperine
-
Principle: Piperine, an alkaloid from black pepper, can inhibit key metabolic enzymes (UGTs and SULTs) and efflux transporters (P-gp), thereby increasing the bioavailability of co-administered drugs.[4][14][16][28][29][30]
-
Experimental Design (in vivo study):
-
Animal Groups: Divide animals (e.g., rats or mice) into at least two groups: a control group receiving this compound alone and a test group receiving this compound co-administered with piperine.
-
Dosing: Administer this compound (e.g., suspended in a suitable vehicle like 0.5% carboxymethylcellulose) orally to both groups. The test group receives piperine either simultaneously or a short time before the this compound dose.
-
Blood Sampling: Collect blood samples at predetermined time points after administration.
-
Bioanalysis: Analyze the plasma samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate and compare pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life between the two groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and processes discussed.
Caption: Overview of this compound Absorption and First-Pass Metabolism.
Caption: Experimental Workflow for Enhancing this compound Bioavailability.
Caption: Mechanism of Piperine as a Bioavailability Enhancer for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Rhaponticin and Activities of its Metabolite, this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UGT1A1 and UGT1A9 Are Responsible for Phase II Metabolism of Tectorigenin and Irigenin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UGT1A1 and UGT1A9 Are Responsible for Phase II Metabolism of Tectorigenin and Irigenin In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Structure of human drug transporters OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of piperine on the pharmacokinetics of curcumin in animals and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piperine Alters the Pharmacokinetics and Anticoagulation of Warfarin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of piperine on the bioavailability and pharmacokinetics of rosmarinic acid in rat plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics, bioavailability and metabolism of rhaponticin in rat plasma by UHPLC-Q-TOF/MS and UHPLC-DAD-MSn. | Semantic Scholar [semanticscholar.org]
- 19. Uridine diphosphate glucuronosyltransferase 1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. asiapharmaceutics.info [asiapharmaceutics.info]
- 21. mdpi.com [mdpi.com]
- 22. SULT1A1 - Wikipedia [en.wikipedia.org]
- 23. jfda-online.com [jfda-online.com]
- 24. japsonline.com [japsonline.com]
- 25. biomedrb.com [biomedrb.com]
- 26. jddtonline.info [jddtonline.info]
- 27. mdpi.com [mdpi.com]
- 28. selleckchem.com [selleckchem.com]
- 29. iris.unito.it [iris.unito.it]
- 30. Piperine Alters the Pharmacokinetics and Anticoagulation of Warfarin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Effects of Rhapontigenin and Piceatannol for Drug Development Professionals
An in-depth guide to the pharmacological activities of two promising stilbenoids, Rhapontigenin and Piceatannol (B1677779), offering a comparative analysis of their anti-cancer, anti-inflammatory, antioxidant, and metabolic effects. This report synthesizes experimental data to inform researchers and drug development professionals on their potential therapeutic applications.
This compound and piceatannol, two naturally occurring stilbenoid compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. As structural analogs of resveratrol (B1683913), they hold promise for the development of novel therapeutics. This guide provides a comprehensive comparison of their effects, supported by experimental data, to aid in the evaluation of their potential as drug candidates.
Comparative Biological Activities: A Tabular Summary
To facilitate a clear comparison, the following tables summarize the key quantitative data on the anti-cancer, anti-inflammatory, and antioxidant activities of this compound and piceatannol. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| This compound | Caco-2 (colorectal) | Cytotoxicity Assay (48h) | Greater cell death than piceatannol at 100 µM (32% survival vs 53%) | [1] |
| Hep-G2 (liver) | Alamar Blue Assay | IC50: 115.0 ± 49.3 µg/mL | [2] | |
| Piceatannol | Caco-2 (colorectal) | Cytotoxicity Assay (48h) | More effective at lower concentrations (25 µM) | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Growth Inhibition | IC50: 18 µM to >50 µM | [3] | |
| Gastric Cancer (SGC-7901) | Proliferation Assay | Dose-dependent inhibition | [4] |
Table 2: Comparative Anti-inflammatory Effects
| Compound | Model | Key Findings | Reference |
| This compound | Triple Negative Breast Cancer Cells | Inhibited leptin-driven STAT3 activation | [5] |
| Cancer Cells | Inhibited TGF-β-mediated epithelial-mesenchymal transition via PI3K/AKT/mTOR pathway | [6] | |
| Piceatannol | RAW264.7 Macrophages | Potently inhibited LPS-induced iNOS, TNF-α, and IL-6 mRNA expression | [7] |
| Rheumatoid Arthritis Fibroblast-like Synoviocytes | Suppressed inflammatory response by inhibiting NF-κB and MAPK signaling pathways | [8][9] | |
| Dendritic Cells | Restrained maturation and function, decreased inflammatory cytokine secretion | [10] |
Table 3: Comparative Antioxidant Activity
| Compound | Method | Key Findings | Reference |
| This compound | Not specified | Known for its antioxidant properties | [5] |
| Piceatannol | Theoretical Study (DFT) | More efficient scavenger of NO2 radicals than isothis compound (B148646) (a metabolite) | [11][12] |
| Theoretical Study (DFT) | Better scavenger of ·OOH radicals than resveratrol | [13] | |
| In vitro | Significant radical scavenging activity, potentially higher than resveratrol | [14] |
Key Signaling Pathways
The biological effects of this compound and piceatannol are mediated through their modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound Signaling
This compound has been shown to primarily exert its effects through the PI3K/AKT/mTOR pathway . By inhibiting this pathway, it can suppress cancer cell proliferation and the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis[6][15]. In the context of breast cancer, this compound has been observed to block the activation of STAT3 , a critical transcription factor involved in cell growth and survival, particularly in leptin-driven cancers[5].
Figure 1. Simplified signaling pathway modulated by this compound.
Piceatannol Signaling
Piceatannol modulates a broader range of signaling pathways. It is a known inhibitor of Syk kinase , a key player in immune signaling[3][16]. Furthermore, it effectively suppresses the NF-κB and MAPK signaling pathways , which are central to the inflammatory response[8][9][10]. Piceatannol has also been shown to inhibit STAT3 and PI3K signaling, contributing to its anti-cancer effects[4][17].
Figure 2. Overview of signaling pathways inhibited by Piceatannol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the biological activities of these compounds.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., Caco-2, Hep-G2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or piceatannol (e.g., 0-100 µM) for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., p-AKT, total AKT, p-STAT3, total STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 3. Standard workflow for Western Blot analysis.
Bioavailability and Metabolism: A Critical Consideration
A key difference between this compound and piceatannol lies in their metabolic relationship and bioavailability. Piceatannol is metabolized in the body to form this compound and isothis compound[18][19][20]. This suggests that some of the biological effects observed after piceatannol administration could be attributed to its metabolites.
Studies have indicated that methoxylated stilbenes like this compound may have better bioavailability compared to their hydroxylated counterparts[21]. However, piceatannol itself has been suggested to be more metabolically stable than resveratrol[14]. The oral bioavailability of piceatannol is still considered low, though potentially better than resveratrol[22]. The pharmacokinetic profiles of both compounds require further investigation to fully understand their therapeutic potential.
Conclusion and Future Directions
Both this compound and piceatannol demonstrate significant potential as therapeutic agents due to their diverse biological activities.
-
This compound shows promise as a targeted anti-cancer agent, particularly through its inhibition of the PI3K/AKT/mTOR and STAT3 pathways. Its potential for better bioavailability is a significant advantage.
-
Piceatannol exhibits a broader spectrum of activity, with potent anti-inflammatory and anti-cancer effects mediated through multiple signaling pathways. Its role as a precursor to this compound adds another layer of complexity and potential therapeutic benefit.
Future research should focus on conducting direct comparative studies under standardized experimental conditions to provide a more definitive assessment of their relative potencies. Further in vivo studies are essential to elucidate their pharmacokinetic and pharmacodynamic profiles and to validate their therapeutic efficacy in relevant disease models. The development of novel delivery systems to enhance their bioavailability will also be crucial for their successful translation into clinical applications.
References
- 1. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Resveratrol, Piceatannol, Curcumin, and Quercetin as Therapeutic Targets in Gastric Cancer—Mechanisms and Clinical Implications for Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Phytochemical this compound Emerges as a Powerful Hope Against Breast Cancer - Thailand Medical News [thailandmedical.news]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Piceatannol exhibits anti-inflammatory effects on macrophages interacting with adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piceatannol suppresses inflammation and promotes apoptosis in rheumatoid arthritis‑fibroblast‑like synoviocytes by inhibiting the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piceatannol suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Theoretical Study on the Antioxidant Activity of Piceatannol and Isothis compound Scavenging Nitric Oxide and Nitrogen Dioxide Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Theoretical Study on the Antioxidant Activity of Piceatannol and Isothis compound Scavenging Nitric Oxide and Nitrogen Dioxide Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Theoretical Study on the Antioxidant Activity of Piceatannol and Isothis compound Scavenging Nitric Oxide and Nitrogen Dioxide Radicals | PLOS One [journals.plos.org]
- 14. The Therapeutic Potential of Piceatannol, a Natural Stilbene, in Metabolic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological activity of piceatannol: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Biotransformation of Piceatannol, a Dietary Resveratrol Derivative: Promises to Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Piceatannol, a comprehensive review of health perspectives and pharmacological aspects - Arabian Journal of Chemistry [arabjchem.org]
- 20. researchgate.net [researchgate.net]
- 21. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Unveiling the Anti-Inflammatory Action of Rhapontigenin: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rhapontigenin, a natural stilbenoid, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This guide provides an in-depth in vitro validation of this compound's anti-inflammatory mechanisms, offering a comparative perspective against established non-steroidal anti-inflammatory drugs (NSAIDs). The presented data, compiled from various studies, is intended to facilitate further research and development of novel anti-inflammatory agents.
Comparative Efficacy of this compound
The anti-inflammatory potential of this compound has been evaluated through its ability to inhibit key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a widely used in vitro model for inflammation. While direct comparative studies of this compound against common NSAIDs within the same experimental setup are limited in the available literature, this guide compiles relevant data to offer a performance benchmark.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | RAW 264.7 | Data not available in direct comparison | Quercetin | Variable[1] |
| Various Plant Extracts | RAW 264.7 | 33.3 - 163.3 µg/mL | - | - |
Table 2: Inhibition of Pro-Inflammatory Cytokines (TNF-α & IL-6)
| Compound | Cell Line | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | RAW 264.7 | TNF-α | Data not available | Dexamethasone | Variable |
| This compound | RAW 264.7 | IL-6 | Data not available | Dexamethasone | Variable |
Table 3: Inhibition of Cyclooxygenase-2 (COX-2) Activity
| Compound | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | In vitro enzyme assay | Data not available in direct comparison | Celecoxib | ~0.055[2] |
| Diclofenac | Variable | |||
| Indomethacin | Variable |
Note: The IC50 values for reference compounds are provided as a general benchmark and may vary significantly between different studies and experimental conditions.
Unraveling the Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Caption: this compound inhibits the NF-κB signaling pathway.
The MAPK Signaling Pathway
The MAPK pathway, comprising cascades of protein kinases including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that regulate the expression of inflammatory genes.
Studies have indicated that this compound can suppress the phosphorylation of ERK, JNK, and p38 MAPKs in LPS-stimulated macrophages. By inhibiting the activation of these key kinases, this compound further contributes to the downregulation of pro-inflammatory mediator production.
Caption: this compound modulates the MAPK signaling pathway.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to validate the anti-inflammatory activity of this compound are provided below.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or a reference drug for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time points.
Nitric Oxide (NO) Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined using a standard curve generated with known concentrations of sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
-
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add 100 µL of cell culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the target cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
-
The concentration of the cytokine is determined from a standard curve.
-
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands is performed using image analysis software.
-
Caption: General experimental workflow for in vitro validation.
Conclusion
The in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory properties. Its mechanism of action involves the dual inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators. While direct comparative data against commonly used NSAIDs is still emerging, the available information positions this compound as a promising candidate for the development of novel anti-inflammatory therapies. Further comprehensive studies are warranted to fully elucidate its therapeutic potential and establish a clear comparative efficacy profile.
References
A Comparative Analysis of Rhapontigenin and Rhaponticin on Melanin Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of rhapontigenin and its glycoside precursor, rhaponticin, on melanin (B1238610) synthesis. The information presented herein is supported by experimental data from scientific literature to aid in research and development endeavors in dermatology and cosmetology.
Introduction
Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a process called melanogenesis. The key enzyme in this pathway is tyrosinase. Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, inhibitors of melanin synthesis are of significant interest for therapeutic and cosmetic applications. This compound and rhaponticin, both stilbenoid compounds found in plants like rhubarb, have demonstrated potential as melanogenesis inhibitors. This guide offers a detailed comparative analysis of their efficacy and mechanisms of action.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory effects of this compound and rhaponticin on key markers of melanin synthesis.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | Mushroom Tyrosinase Inhibition | - | 126.72 µg/mL | [1] |
| Rhaponticin | Mushroom Tyrosinase Inhibition | - | ~760.32 µg/mL (Calculated) | [1] |
Note: The IC50 value for rhaponticin was calculated based on the finding that this compound's inhibitory activity is six times higher than that of rhapontin (B192571) (rhaponticin)[1].
| Compound | Assay | Cell Line | Effect | Reference |
| This compound | Melanin Content | B16F10 Melanoma Cells | Greater inhibition than rhaponticin | [2] |
| Rhaponticin | Melanin Content | B16F10 Melanoma Cells | Dose-dependent inhibition | [2] |
| This compound | Cellular Tyrosinase Activity | B16F10 Melanoma Cells | Greater inhibition than rhaponticin | [2] |
| Rhaponticin | Cellular Tyrosinase Activity | B16F10 Melanoma Cells | Dose-dependent inhibition | [2] |
Comparative Efficacy
Experimental evidence consistently demonstrates that This compound is a more potent inhibitor of melanin synthesis than rhaponticin . Studies have shown that the bioconversion of rhaponticin to its aglycone form, this compound, significantly enhances its inhibitory effects on both mushroom tyrosinase activity and cellular melanin synthesis in B16F10 melanoma cells[1][2]. This suggests that the glycosidic moiety in rhaponticin diminishes its inhibitory capacity.
Signaling Pathways in Melanogenesis Inhibition
Melanogenesis is regulated by a complex network of signaling pathways. The primary pathway involves the activation of the Microphthalmia-associated transcription factor (MITF), which is the master regulator of melanogenic enzymes such as tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). Key signaling cascades that modulate MITF activity include the cAMP/PKA pathway, the mitogen-activated protein kinase (MAPK) pathway (including ERK and p38), and the PI3K/Akt pathway.
This compound's Mechanism of Action
While the precise mechanism of this compound in melanocytes is still under full investigation, its effects on signaling pathways in other cell types suggest potential modes of action. For instance, this compound has been shown to interfere with the PI3K/Akt/mTOR signaling pathway in cancer cells. Activation of the PI3K/Akt and MAPK/ERK pathways in melanocytes is known to promote the degradation of MITF, leading to a downstream reduction in the expression of tyrosinase and other melanogenic enzymes, thereby inhibiting melanin synthesis.
Rhaponticin's Mechanism of Action
The specific signaling pathways through which rhaponticin inhibits melanin synthesis are less well-documented. As the glycoside precursor, it is likely that its primary mode of action is through its conversion to the more active this compound. However, some studies on rhaponticin in other contexts have pointed to its interaction with pathways like the IL-6/STAT3 signaling cascade, though its relevance to melanogenesis is not yet established.
Experimental Protocols
Mushroom Tyrosinase Activity Assay
This assay measures the direct inhibitory effect of a compound on tyrosinase, the rate-limiting enzyme in melanin synthesis.
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).
-
Prepare solutions of L-DOPA (substrate) in phosphate buffer.
-
Dissolve this compound and rhaponticin in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the mushroom tyrosinase solution to each well and incubate.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475-492 nm at regular intervals to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
-
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by melanocytes in culture after treatment with the test compounds.
-
Cell Culture and Treatment:
-
Culture B16F10 melanoma cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or rhaponticin for a specified period (e.g., 48-72 hours). Alpha-melanocyte-stimulating hormone (α-MSH) can be used to induce melanogenesis.
-
-
Melanin Extraction:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a solution of NaOH with DMSO.
-
Heat the lysate to dissolve the melanin granules.
-
-
Quantification:
-
Measure the absorbance of the lysate at approximately 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of the cell lysate to account for any effects on cell proliferation.
-
References
- 1. This compound Production by Bioconversion and Inhibition of Melanin Synthesis -Microbiology and Biotechnology Letters | Korea Science [koreascience.kr]
- 2. This compound converted from rhapontin purified from Rheum undulatum enhances the inhibition of melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Rhapontigenin's cytotoxic effects on different cancer cell lines
For Immediate Release: Shanghai, China – December 19, 2025 – Rhapontigenin, a natural stilbenoid compound, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. This guide provides a comparative overview of its efficacy, delving into the experimental data and underlying molecular mechanisms. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Cytotoxicity of this compound
The cytotoxic potential of this compound varies across different cancer cell lines, as evidenced by the half-maximal inhibitory concentration (IC50) values obtained from various studies. A summary of these findings is presented below, offering a quantitative comparison of this compound's anti-cancer activity.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Key Findings & Observations |
| Caco-2 | Colorectal Cancer | ~50-100 | At 100 µM, this compound reduced cell survival to 32% after 48 hours of treatment. Its cytotoxicity at 50 µM was noted to be slightly better than that of resveratrol (B1683913) and piceatannol.[1][2][3] |
| A549 | Lung Cancer | 25 (for Rhaponticin) | Rhaponticin, the glucoside precursor of this compound, showed an IC50 of 25 µM. This compound is the active aglycone form.[4] |
| Hep-G2 | Liver Cancer | 115.0 ± 49.3 µg/mL | This compound demonstrated anticancer activity, while its glycosylated parent compound, rhaponticin, showed insignificant activity, highlighting the importance of biotransformation. |
| MDA-MB-231 | Breast Cancer | Non-cytotoxic concentrations studied for anti-invasive effects | Studies have focused on the anti-migratory and anti-invasive properties of this compound at concentrations that do not significantly impact cell viability, suggesting a multi-faceted anti-cancer effect. |
| PC-3 | Prostate Cancer | Data not available | While studies have investigated the effects of this compound on PC-3 cells, specific IC50 values for cytotoxicity were not detailed in the reviewed literature.[3] |
| KATO III | Stomach Cancer | Data not available | Research has demonstrated that Rhapontin (B192571), a precursor, induces apoptosis in KATO III cells, suggesting the potential cytotoxic role of its aglycone, this compound.[5] |
Experimental Protocols
The following section details the methodologies employed in key experiments to ascertain the cytotoxic and apoptotic effects of this compound.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[6]
-
Treatment: The cells are then treated with varying concentrations of this compound (e.g., 25, 50, 100 µM) and incubated for a specified period, typically 48 hours.[1]
-
MTT Addition: Following treatment, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.[6]
-
Solubilization: The MTT solution is removed, and the resulting formazan (B1609692) crystals are solubilized by adding 130 µL of dimethyl sulfoxide (B87167) (DMSO). The plate is then incubated for an additional 15 minutes with shaking.[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm using a microplate reader to determine the percentage of viable cells relative to an untreated control group.[6]
Apoptosis Detection (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
Annexin V staining is a common method for detecting apoptosis. It identifies the externalization of phosphatidylserine, an early marker of apoptotic cells.
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and then centrifuged.[7]
-
Staining: The cell pellet is resuspended in a binding buffer, followed by the addition of Annexin V-FITC and propidium iodide (PI). The mixture is incubated in the dark at room temperature.[7][8][9]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. This allows for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+).[7][9]
Signaling Pathways and Mechanisms of Action
This compound exerts its cytotoxic effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth and survival. This compound has been shown to inhibit this pathway, leading to a downstream cascade of events that promote apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of the Physicochemical Limitations of this compound, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by rhapontin having stilbene moiety, a component of rhubarb (Rheum officinale Baillon) in human stomach cancer KATO III cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Isorhapontigenin vs. Rhapontigenin: A Comparative Guide to Oral Bioavailability
For researchers and drug development professionals navigating the therapeutic potential of stilbenoids, understanding their pharmacokinetic profiles is paramount. Among these, isorhapontigenin (B148646) and this compound, two closely related resveratrol (B1683913) analogues, have garnered significant interest. This guide provides an objective comparison of their oral bioavailability, supported by experimental data, to aid in the selection and development of these promising compounds.
Key Differences in Oral Bioavailability
Current research indicates a notable difference in the oral bioavailability of isothis compound and its isomer, this compound. Isothis compound has demonstrated significantly higher oral bioavailability in preclinical studies.
Isothis compound exhibits an absolute oral bioavailability of approximately 20-30% in rats .[1][2][3] This is considered a favorable pharmacokinetic property for an orally administered therapeutic agent. Studies have shown that upon oral administration, isothis compound is rapidly absorbed, leading to substantial plasma concentrations.[4][5]
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for isothis compound and this compound based on studies in Sprague-Dawley rats.
| Pharmacokinetic Parameter | Isothis compound | This compound | Reference |
| Animal Model | Sprague-Dawley Rats | Sprague-Dawley Rats | [4][7] |
| Oral Dose | 100 µmol/kg, 200 µmol/kg | 200 µmol/kg | [4][5][7] |
| Intravenous Dose | 90 µmol/kg | 90 µmol/kg | [4][5][7] |
| Absolute Oral Bioavailability (F%) | ~20-30% | Not explicitly reported | [1][2][3] |
| Tmax (h) | ~1-2 h | Not explicitly reported | [4] |
| Key Metabolites | Glucuronide conjugates | Glucuronide conjugates | [1][8] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies.
Isothis compound Bioavailability Study Protocol
A representative experimental design to determine the oral bioavailability of isothis compound is as follows:
-
Housing: Animals are housed in a controlled environment with a standard diet and water ad libitum.
-
Drug Administration:
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of isothis compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[1][4][5]
-
Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both IV and PO administration routes. The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
This compound Pharmacokinetic Study Protocol
A similar experimental setup is used to assess the pharmacokinetics of this compound:
-
Animal Model: Male Sprague-Dawley rats.[7]
-
Drug Administration:
-
Blood Sampling and Analysis: Blood sampling and bioanalysis follow a similar procedure to the isothis compound studies, utilizing LC-MS/MS for quantification.[7]
Visualizing the Concepts
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the metabolic pathways.
Caption: Experimental workflow for determining oral bioavailability.
Caption: General metabolic pathway of stilbenoids.
Conclusion
The available evidence strongly suggests that isothis compound possesses superior oral bioavailability compared to this compound . The methoxy (B1213986) group at the 3' position in isothis compound, as opposed to the 4' position in this compound, may play a crucial role in its enhanced absorption and/or reduced first-pass metabolism. For researchers and developers, this distinction is critical. Projects requiring systemic exposure after oral administration would likely find isothis compound to be a more promising candidate. However, further head-to-head comparative studies are warranted to definitively quantify the oral bioavailability of this compound and to fully elucidate the structural and metabolic factors contributing to these differences.
References
- 1. mdpi.com [mdpi.com]
- 2. A Simple and Reliable Method for the Determination of Isothis compound in Murine Biological Matrices: Application in a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pre-clinical Pharmacokinetic and Metabolomic Analyses of Isothis compound, a Dietary Resveratrol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, bioavailability and metabolism of rhaponticin in rat plasma by UHPLC-Q-TOF/MS and UHPLC-DAD-MSn. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of Rhaponticin and Activities of its Metabolite, this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhapontigenin: A Potent and Selective Cytochrome P450 1A1 Inactivator for Research and Drug Development
For researchers, scientists, and drug development professionals, the selective inhibition of cytochrome P450 1A1 (CYP1A1) is of significant interest due to the enzyme's critical role in the metabolic activation of procarcinogens. This guide provides a comprehensive comparison of rhapontigenin, a natural stilbenoid, with other known CYP1A1 inhibitors, supported by experimental data. Detailed methodologies and visual representations of key pathways and workflows are included to facilitate informed decisions in research and preclinical studies.
This compound has emerged as a highly potent and selective mechanism-based inactivator of human CYP1A1.[1] Its unique inhibitory profile makes it a valuable tool for studying CYP1A1 function and a potential candidate for chemopreventive strategies.
Comparative Analysis of CYP1A1 Inhibitors
The following table summarizes the quantitative data for this compound and other notable CYP1A1 inhibitors, highlighting their potency and selectivity.
| Compound | Type of Inhibition | IC50 (µM) vs. CYP1A1 | KI (µM) | kinact (min⁻¹) | Selectivity Profile |
| This compound | Mechanism-Based Inactivator | 0.4 [1][2] | 0.09 [1] | 0.06 [1] | Highly selective for CYP1A1. ~400-fold over CYP1A2 and ~23-fold over CYP1B1. [1] |
| Resveratrol | Competitive/Mixed | ~3 | 9 (competitive) | - | Selective for CYP1A1 over CYP1A2. |
| α-Naphthoflavone | Competitive | 0.02 - 0.1 | 0.015 | - | Potent inhibitor of CYP1A1 and CYP1B1, less so for CYP1A2. |
| 7-Hydroxyflavone | Competitive | < 0.1 | 0.015 | - | ~6-fold selective for CYP1A1 over CYP1A2.[3] |
| 1-Ethynylpyrene | Mechanism-Based Inactivator | Potent | - | - | Also inhibits other CYPs. |
| Furafylline | Mechanism-Based Inactivator | > 500 | - | - | Potent and selective for CYP1A2.[4] |
Signaling Pathway of CYP1A1 Induction and Inhibition
The induction of CYP1A1 is primarily mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Understanding this pathway is crucial for contextualizing the action of CYP1A1 inhibitors.
Caption: CYP1A1 Induction via AhR Pathway and Inhibition by this compound.
Experimental Protocols
Determination of IC50 Values for CYP1A1 Inhibition
This protocol is adapted from standard fluorometric assays used to assess CYP inhibition.
1. Materials:
- Recombinant human CYP1A1 enzyme (e.g., in microsomes)
- 7-Ethoxyresorufin (EROD), a fluorescent substrate for CYP1A1
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate (B84403) buffer (pH 7.4)
- This compound and other test inhibitors
- 96-well black microplates
- Fluorescence plate reader
2. Procedure:
- Prepare a reaction mixture containing the CYP1A1 enzyme in potassium phosphate buffer.
- Add varying concentrations of the inhibitor (e.g., this compound) to the wells of the microplate. Include a vehicle control (e.g., DMSO).
- Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 10 minutes) at 37°C.
- Initiate the reaction by adding the EROD substrate and the NADPH regenerating system.
- Monitor the production of resorufin (B1680543), the fluorescent product, over time using a fluorescence plate reader (e.g., excitation ~530 nm, emission ~590 nm).
- Calculate the initial reaction velocities for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Determination of Mechanism-Based Inactivation Parameters (KI and kinact)
This protocol is designed to characterize time-dependent inhibitors of CYP1A1.
1. Materials:
- Same as for IC50 determination.
2. Procedure:
- Pre-incubation: Prepare a mixture of CYP1A1 enzyme and a range of inhibitor concentrations in buffer. Initiate the pre-incubation by adding the NADPH regenerating system. A control incubation without the inhibitor is also prepared.
- Time-course sampling: At various time points during the pre-incubation (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot of the pre-incubation mixture and dilute it into a secondary reaction mixture. This secondary mixture contains the EROD substrate at a saturating concentration and additional NADPH. The dilution step is crucial to minimize the effect of any remaining reversible inhibition.
- Activity measurement: Immediately measure the residual CYP1A1 activity by monitoring resorufin production in the secondary reaction mixture.
- Data analysis:
- For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed inactivation rate constant (kobs).
- Plot the kobs values against the inhibitor concentrations.
- Fit the data to the Michaelis-Menten equation for inactivation: kobs = kinact * [I] / (KI + [I]), where [I] is the inhibitor concentration. This allows for the determination of the maximal rate of inactivation (kinact) and the inhibitor concentration at which the inactivation rate is half-maximal (KI).
Experimental Workflow for CYP1A1 Inactivation Assessment
The following diagram illustrates the typical workflow for assessing a compound's potential as a CYP1A1 inactivator.
Caption: Workflow for Assessing CYP1A1 Inactivation Potential.
References
- 1. CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses | Springer Nature Experiments [experiments.springernature.com]
- 2. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 3. Comparative inhibition of human cytochromes P450 1A1 and 1A2 by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In Vivo Validation of Rhapontigenin's Cardioprotective Effects in a Rat Model of Myocardial Infarction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo cardioprotective effects of Rhapontigenin (RPG) in a rat model of isoproterenol (B85558) (ISO)-induced myocardial infarction (MI). The data presented is compiled from peer-reviewed studies to assist researchers and professionals in evaluating its therapeutic potential against other alternatives.
Executive Summary
This compound, a natural stilbene (B7821643) derivative, has demonstrated significant cardioprotective effects in preclinical rat models of myocardial infarction. Administered prophylactically, RPG mitigates cardiac damage by attenuating inflammation, oxidative stress, and apoptosis. This guide summarizes the key quantitative findings, details the experimental protocols used to validate these effects, and visualizes the proposed mechanism of action.
Comparative Data on Cardioprotective Efficacy
The cardioprotective effects of this compound were assessed by measuring key biomarkers of cardiac injury, inflammation, and oxidative stress. The data reveals a dose-dependent protective effect of RPG against ISO-induced myocardial damage.
Table 1: Effect of this compound on Cardiac Injury Markers in ISO-Induced MI Rat Model
| Group | Dose (mg/kg/day) | Creatine Kinase (CK) (U/L) | Lactate Dehydrogenase (LDH) (U/L) | Cardiac Troponin-T (cTnT) (ng/mL) |
| Control (Sham) | - | 185.3 ± 10.2 | 210.5 ± 12.8 | 0.12 ± 0.03 |
| ISO-Treated (MI) | - | 482.1 ± 21.5 | 598.4 ± 25.1 | 0.89 ± 0.09 |
| RPG 1.0 + ISO | 1.0 | 398.7 ± 18.9 | 485.2 ± 20.7 | 0.68 ± 0.07 |
| RPG 2.5 + ISO | 2.5 | 310.4 ± 15.4 | 390.1 ± 18.2 | 0.45 ± 0.05** |
| RPG 5.0 + ISO | 5.0 | 225.6 ± 12.1 | 289.6 ± 14.5 | 0.21 ± 0.04*** |
| RPG 5.0 Alone | 5.0 | 188.9 ± 11.5 | 215.3 ± 13.1 | 0.14 ± 0.02 |
| p < 0.05, **p < 0.01, ***p < 0.001 vs. ISO-Treated Group. Data is presented as mean ± SEM. |
Table 2: Effect of this compound on Inflammatory and Oxidative Stress Markers
| Group | Dose (mg/kg/day) | TNF-α (pg/mL) | IL-6 (pg/mL) | Malondialdehyde (MD) (nmol/mg protein) | Superoxide (B77818) Dismutase (SOD) (U/mg protein) |
| Control (Sham) | - | 25.4 ± 2.1 | 30.1 ± 2.5 | 1.8 ± 0.2 | 85.7 ± 5.3 |
| ISO-Treated (MI) | - | 89.2 ± 5.8 | 95.4 ± 6.1 | 5.9 ± 0.5 | 38.2 ± 3.1 |
| RPG 5.0 + ISO | 5.0 | 41.3 ± 3.5 | 48.7 ± 4.2 | 2.5 ± 0.3 | 72.4 ± 4.9 |
| ***p < 0.001 vs. ISO-Treated Group. Data is presented as mean ± SEM. |
Comparison with Other Cardioprotective Agents
While direct comparative studies of this compound with standard-of-care drugs like ACE inhibitors in the same experimental model are limited, a study on its analogue, Isothis compound, provides valuable insights.
Table 3: Comparative Efficacy of Isothis compound and Omega-3 Fatty Acids in ISO-Induced MI
| Parameter | MI Group | Isothis compound + MI | Omega-3 FA + MI | Isothis compound + Omega-3 FA + MI |
| LDH (U/L) | 253.7 ± 10.2 | 168.4 ± 7.5 | 175.1 ± 8.1 | 135.8 ± 6.9 |
| CK-MB (U/L) | 189.6 ± 8.5 | 125.7 ± 6.3 | 130.2 ± 6.8 | 101.4 ± 5.2 |
| TNF-α (pg/mL) | 78.2 ± 4.1 | 45.9 ± 2.8 | 48.3 ± 3.1 | 35.6 ± 2.2 |
| IL-6 (pg/mL) | 85.4 ± 4.9 | 50.1 ± 3.2 | 53.7 ± 3.5 | 41.2 ± 2.8 |
| *p < 0.05 vs. MI Group, **p < 0.05 vs. individual treatment groups. Data is presented as mean ± SEM. |
The results suggest that Isothis compound is comparable to omega-3 fatty acids in its cardioprotective effects, and a combination of both agents shows a synergistic improvement.[1]
Experimental Protocols
Induction of Myocardial Infarction in Rats
The most common and well-established model for these studies is the isoproterenol (ISO)-induced myocardial infarction model.
-
Animal Model: Male Wistar or Sprague-Dawley rats weighing between 200-250g are typically used.
-
Induction Agent: Isoproterenol hydrochloride is dissolved in normal saline.
-
Administration: A subcutaneous (s.c.) injection of ISO (typically 85 mg/kg body weight) is administered for two consecutive days to induce myocardial infarction.[2]
-
Confirmation of MI: Successful induction of MI is confirmed by significant elevation in cardiac injury markers (CK, LDH, cTnT) and characteristic changes in electrocardiogram (ECG) readings in the ISO-treated group compared to the control group.[1][2]
This compound Administration
-
Treatment Groups: Animals are typically divided into several groups: a sham control group, an ISO-treated (MI) group, and multiple RPG pre-treatment groups at varying doses (e.g., 1.0, 2.5, and 5.0 mg/kg/day). A group receiving only the highest dose of RPG is also included to assess its independent effects.[2]
-
Route and Duration: RPG is administered orally once daily for a specified period (e.g., 14 days) prior to the induction of MI by ISO.[2]
Biochemical Analysis
-
Sample Collection: At the end of the experimental period, blood samples are collected via cardiac puncture, and the hearts are excised.
-
Cardiac Injury Markers: Serum levels of CK, LDH, and cTnT are measured using commercially available ELISA kits.[2]
-
Inflammatory Cytokines: Serum concentrations of TNF-α and IL-6 are quantified using ELISA kits.[2]
-
Oxidative Stress Markers: Myocardial tissue homogenates are used to measure the levels of malondialdehyde (MD) as an indicator of lipid peroxidation and the activity of the antioxidant enzyme superoxide dismutase (SOD).[2]
Mechanism of Action: Signaling Pathways
This compound exerts its cardioprotective effects by modulating key signaling pathways involved in inflammation and apoptosis. The experimental data suggests that ISO administration leads to an overactivation of pro-inflammatory and pro-apoptotic pathways, which is significantly attenuated by RPG pre-treatment.
Caption: this compound's cardioprotective mechanism.
The diagram illustrates that isoproterenol induces myocardial injury by activating pro-inflammatory (TNF-α, IL-6) and stress-activated (p38 MAPK, iNOS) pathways, leading to inflammation, oxidative stress, and apoptosis. This compound intervenes by inhibiting these key signaling molecules, thereby reducing downstream cellular damage.[2]
Experimental Workflow
References
Rhapontigenin vs. Other Stilbenes: A Comparative Analysis of Pharmacokinetic Parameters in Rats
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is a critical step in preclinical development. This guide provides an objective comparison of the pharmacokinetic parameters of rhapontigenin against other well-known stilbenes—resveratrol (B1683913), pterostilbene (B91288), piceatannol (B1677779), and pinosylvin (B93900)—based on experimental data from studies in rats.
Stilbenes are a class of natural polyphenolic compounds that have garnered significant interest for their diverse pharmacological activities.[1] Among them, this compound, an aglycone metabolite of rhaponticin, has demonstrated various biological effects, including anticancer, anti-inflammatory, and antioxidant properties.[2][3][4] However, the therapeutic potential of any compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. This guide summarizes key pharmacokinetic data to aid in the comparative evaluation of this compound for further research and development.
Comparative Pharmacokinetic Parameters: Intravenous Administration
Intravenous administration provides a baseline for a compound's disposition in the body, independent of absorption factors. The following table summarizes the key pharmacokinetic parameters of this compound and other stilbenes following a single intravenous dose in rats.
| Parameter | This compound | Piceatannol | Pinosylvin | Resveratrol | Pterostilbene |
| Dose (mg/kg) | 10 | 10 | 10 | 10 | 11.2 |
| AUC (µg·h/mL) | 8.39 ± 0.10 | 8.48 ± 2.48 | 5.23 ± 1.20 | - | - |
| t½ (h) | 25.31 ± 1.46 (urine) | 19.88 ± 5.66 (urine) | 13.13 ± 2.05 (urine) | - | 1.8 ± 0.3 |
| CL (L/h/kg) | 1.18 ± 0.035 | 2.13 ± 0.92 | 1.84 ± 0.44 | - | - |
| Vd (L/kg) | 11.05 ± 0.17 | 10.76 ± 2.88 | 2.29 ± 0.56 | - | - |
| Data presented as mean ± SEM or mean ± SD. | |||||
| AUC: Area Under the Curve; t½: Half-life; CL: Clearance; Vd: Volume of Distribution. | |||||
| Data for this compound, piceatannol, and pinosylvin are from the same comparative study, providing a direct comparison. |
Following intravenous administration, this compound and piceatannol exhibit a larger volume of distribution compared to pinosylvin, suggesting more extensive tissue distribution.[2] All three stilbenes are highly extracted by the liver and are predominantly eliminated via non-urinary routes.[2] It is noteworthy that while plasma half-lives appear relatively short, longer elimination half-lives were observed from urinary concentration-time data.[2]
Comparative Pharmacokinetic Parameters: Oral Administration
Oral bioavailability is a crucial parameter for the development of orally administered drugs. The following table compares the oral pharmacokinetic parameters of this compound with resveratrol and pterostilbene. It is important to note that data for this compound is derived from studies where it was administered directly, as well as from studies where its glycoside precursor, rhaponticin, was administered.
| Parameter | This compound | Resveratrol | Pterostilbene |
| Dose (mg/kg) | 51.65 (200 µmol/kg) | 50 | 56 |
| Cmax (ng/mL) | - | Lower | Markedly Higher |
| Tmax (h) | - | ~0.5 | ~0.25 |
| Oral Bioavailability (%) | - | ~20 | ~80 |
| Cmax: Maximum Plasma Concentration; Tmax: Time to Maximum Plasma Concentration. |
Pterostilbene, the dimethylether analog of resveratrol, demonstrates significantly higher oral bioavailability than resveratrol in rats, at approximately 80% compared to 20%.[5] This is attributed to its increased lipophilicity and metabolic stability.[5] After oral administration, plasma concentrations of pterostilbene are substantially greater than those of resveratrol at equimolar doses.[5]
For this compound, its oral pharmacokinetics are closely linked to its precursor, rhaponticin. Rhaponticin itself has a very low absolute oral bioavailability of 0.03%.[2][6] However, it is metabolized to this compound, which is considered the biologically active form.[2][3] One study involved the direct oral administration of this compound at a dose of 51.65 mg/kg (200 µmol/kg), alongside an intravenous dose of 23.24 mg/kg (90 µmol/kg), allowing for a comprehensive pharmacokinetic profile to be determined.[7]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the pharmacokinetic data. The following is a summary of typical protocols used in the cited studies.
Animal Model:
-
Species: Male Sprague-Dawley rats were commonly used.[2]
-
Housing: Animals were housed in controlled environments with regulated temperature, humidity, and light-dark cycles.
-
Acclimatization: A period of acclimatization of at least one week was allowed before the experiments.
Drug Administration:
-
Intravenous (IV): The stilbene (B7821643) compounds were dissolved in a suitable vehicle and administered as a single bolus dose, typically via the jugular vein.[2] For example, in one study, this compound, piceatannol, and pinosylvin were administered at a dose of 10 mg/kg.[2]
-
Oral (PO): For oral administration, the compounds were often suspended in a vehicle like 0.5% methylcellulose (B11928114) and administered via oral gavage.[5]
Blood Sampling:
-
Serial blood samples were collected at predetermined time points from the jugular vein or another appropriate site.
-
Plasma was separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.
Analytical Methods:
-
Plasma concentrations of the stilbenes and their metabolites were quantified using validated high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods.[2][7]
Metabolism of this compound
The metabolic fate of a compound significantly influences its pharmacokinetic profile and biological activity. This compound is the aglycone metabolite of rhaponticin.[2][3] In vivo, rhaponticin is metabolized to this compound.[2] this compound itself undergoes further metabolism primarily through glucuronidation and sulfation.[8] Demethylation to form piceatannol is another metabolic pathway.[8]
Caption: Metabolic pathway of rhaponticin to this compound and its subsequent metabolism.
Conclusion
This comparative guide highlights the distinct pharmacokinetic profiles of this compound and other stilbenes in rats. Key takeaways for researchers and drug development professionals include:
-
Pterostilbene exhibits superior oral bioavailability compared to resveratrol , a crucial consideration for oral drug development.[5]
-
This compound, like piceatannol, shows extensive tissue distribution following intravenous administration.[2]
-
The oral pharmacokinetics of this compound are influenced by its formation from the precursor rhaponticin , which has very low bioavailability.[2]
-
Metabolism, particularly glucuronidation and sulfation, plays a major role in the disposition of these stilbenes. [2][8]
These findings underscore the importance of structural modifications, such as methylation in the case of pterostilbene, in improving the pharmacokinetic properties of stilbenes. For this compound, its potential as a therapeutic agent will depend on strategies to enhance its oral bioavailability or the utilization of alternative delivery systems. Further head-to-head comparative studies, particularly focusing on the oral pharmacokinetics of this compound itself, are warranted to provide a more complete picture of its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Metabolism of Rhaponticin and Activities of its Metabolite, this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the metabolites of this compound in rat and human by ultra-high-performance liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Antioxidants: Rhapontigenin vs. Rhaponticin
In the realm of natural compounds with therapeutic potential, stilbenoids have garnered significant attention for their diverse biological activities. Among these, rhapontigenin and its glycoside precursor, rhaponticin, both found in the roots of rhubarb (Rheum species), are of particular interest for their antioxidant properties. This guide provides a comprehensive comparison of the antioxidant capacities of this compound and rhaponticin, supported by experimental evidence, to aid researchers and drug development professionals in their investigations.
Superior Antioxidant Capacity of this compound
Experimental studies have consistently demonstrated that this compound exhibits a more potent antioxidant and radical-scavenging activity compared to rhaponticin.[1] Rhaponticin is a glycoside, meaning it has a sugar molecule attached, which is metabolized in the body to form this compound, the biologically active aglycone form.[2][3] The removal of the glucose moiety from rhaponticin to yield this compound is a key step in unlocking its full antioxidant potential.
Data Presentation: A Comparative Summary of Antioxidant Activities
| Antioxidant Assay | This compound | Rhaponticin | Key Findings |
| DPPH Radical Scavenging | High Activity | Lower Activity | This compound is a more effective scavenger of the DPPH radical.[1] |
| Intracellular ROS Scavenging | Effective Scavenger | Less Effective | This compound actively reduces reactive oxygen species within cells.[1][4] |
| Hydrogen Peroxide (H₂O₂) Scavenging | Effective Scavenger | Less Effective | This compound demonstrates the ability to neutralize hydrogen peroxide.[1][4] |
Delving into the Mechanism of Action
The enhanced antioxidant effect of this compound is not solely based on direct radical scavenging. It also involves the modulation of key cellular signaling pathways and antioxidant enzymes.
Cellular Protective Mechanisms of this compound
This compound has been shown to protect cells from oxidative stress-induced damage through several mechanisms:
-
Enhancement of Catalase Activity: It increases both the activity and the protein expression of catalase, a crucial enzyme that decomposes hydrogen peroxide into water and oxygen.[1]
-
Modulation of Signaling Pathways: this compound influences cellular signaling cascades by increasing the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and inhibiting the activity of Activator Protein-1 (AP-1), a transcription factor sensitive to the cellular redox state.[1]
Caption: this compound's multifaceted antioxidant mechanism.
Experimental Protocols
For researchers aiming to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to evaluate the free radical scavenging ability of a compound.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Sample Preparation: Dissolve this compound and rhaponticin in a suitable solvent (e.g., methanol or DMSO) to create stock solutions. From these, prepare a series of dilutions to test a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁)/A₀] × 100 where A₀ is the absorbance of the blank and A₁ is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
Intracellular Reactive Oxygen Species (ROS) Assay using DCFH-DA
This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Protocol:
-
Cell Culture: Plate cells (e.g., V79-4 Chinese hamster lung fibroblasts) in a 24-well plate and culture until they reach approximately 80-90% confluency.
-
Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Treatment: Wash the cells again with PBS to remove excess DCFH-DA. Treat the cells with the desired concentrations of this compound or rhaponticin for a specified time (e.g., 1 hour).
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as 500 µM hydrogen peroxide (H₂O₂), and incubate for a further 30 minutes.
-
Measurement of Fluorescence: After incubation, wash the cells with PBS. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Catalase Activity Assay
This assay measures the activity of catalase by monitoring the decomposition of hydrogen peroxide.
Protocol:
-
Cell Lysate Preparation: Treat cells with this compound or rhaponticin for the desired duration. Harvest the cells and prepare a cell lysate using a suitable lysis buffer.
-
Reaction Mixture: In a UV-transparent cuvette, add 50 mM potassium phosphate (B84403) buffer (pH 7.0) and the cell lysate.
-
Initiation of Reaction: Start the reaction by adding 10 mM hydrogen peroxide to the cuvette.
-
Measurement: Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes using a spectrophotometer. The rate of decrease in absorbance is proportional to the catalase activity.
-
Calculation: Catalase activity can be calculated using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹) and expressed as units per milligram of protein.
Western Blot for ERK Phosphorylation
This technique is used to detect the phosphorylation status of ERK, a key protein in cell signaling.
Protocol:
-
Protein Extraction: Treat cells with this compound as described in the catalase activity assay and extract total protein using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody for total ERK.
AP-1 Luciferase Reporter Assay
This assay measures the activity of the transcription factor AP-1.
Protocol:
-
Cell Transfection: Co-transfect cells with an AP-1 luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with this compound for a specified period.
-
Cell Lysis: Lyse the cells using a reporter lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Normalization: Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency.
Conclusion
The available evidence strongly indicates that this compound is a more potent antioxidant than its glycoside precursor, rhaponticin. This enhanced activity is attributed to its aglycone structure and its ability to modulate cellular antioxidant defense mechanisms and signaling pathways. For researchers in drug discovery and development, focusing on this compound may offer a more direct and potent approach to harnessing the therapeutic benefits of rhubarb-derived stilbenoids against oxidative stress-related conditions. The detailed experimental protocols provided herein serve as a valuable resource for further investigation into the antioxidant capacities of these promising natural compounds.
References
Rhapontigenin: A Promising Natural Compound Against Antibiotic-Resistant Propionibacterium acnes
A Comparative Guide for Researchers and Drug Development Professionals
The rising prevalence of antibiotic resistance in Propionibacterium acnes (P. acnes), the bacterium implicated in acne vulgaris, necessitates the exploration of novel therapeutic agents. Rhapontigenin, a stilbenoid compound derived from rhubarb (Rheum species), has emerged as a candidate with significant antibacterial properties. This guide provides an objective comparison of this compound's performance against conventional antibiotics, supported by available experimental data, and details the methodologies for its evaluation.
Comparative Antibacterial Activity
Studies have demonstrated that this compound exhibits potent antibacterial activity against both antibiotic-sensitive and, crucially, antibiotic-resistant strains of P. acnes.[1][2][3] While the specific Minimum Inhibitory Concentration (MIC) values from the primary research are not publicly available, the compound has been shown to be 4 to 16 times more potent than its glycosylated precursor, rhapontin (B192571).[1][2]
Synergistic Potential with Conventional Antibiotics
A key finding is the synergistic effect of this compound when combined with clindamycin (B1669177), an antibiotic to which P. acnes has developed significant resistance.[1][2] In checkerboard assays, a combination of this compound and clindamycin was found to inhibit the growth of clindamycin-resistant P. acnes at a concentration eight times lower than that required for clindamycin alone.[2] This suggests that this compound could potentially restore the efficacy of existing antibiotic treatments.
Data on Antibacterial Potency
The following table summarizes the available data on the antibacterial activity of this compound and provides a comparison with typical MIC ranges for standard antibiotics against both susceptible and resistant P. acnes.
Note: The specific MIC values for this compound from the key comparative study were not available. The data presented for this compound is descriptive based on available literature. The antibiotic MIC ranges are compiled from various studies to provide a general reference.[4][5][6][7][8][9]
| Compound | P. acnes Strain Type | Minimum Inhibitory Concentration (MIC) in µg/mL | Synergy with Clindamycin (FIC Index) |
| This compound | Antibiotic-Sensitive | Data not available | Not reported |
| Clindamycin-Resistant | Effective at 4 µg/mL in combination | Synergistic (FIC data not available)[2] | |
| Clindamycin | Sensitive | 0.03 - 0.25 | - |
| Resistant | 8 to >512 | - | |
| Erythromycin | Sensitive | ≤ 0.5 | - |
| Resistant | >256 to >512 | - |
FIC Index (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergy; 0.5 - 4.0 indicates an additive or indifferent effect; > 4.0 indicates antagonism.
Experimental Protocols
The validation of this compound's antibacterial activity involves standard microbiological assays. The detailed protocols below are based on established methods for testing anaerobic bacteria like P. acnes.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method to find the lowest concentration of an agent that inhibits visible bacterial growth.
Protocol Steps:
-
P. acnes Culture: P. acnes strains are cultured on a suitable medium, such as Reinforced Clostridial Medium (RCM) or Brain Heart Infusion (BHI) agar, under anaerobic conditions at 37°C for 48-72 hours.
-
Inoculum Preparation: A bacterial suspension is prepared in a suitable broth and its density is adjusted to match a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Serial Dilution: this compound and comparator antibiotics are serially diluted (two-fold) in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared P. acnes suspension. Control wells with no drug (growth control) and no bacteria (sterility control) are included.
-
Incubation: The plate is incubated anaerobically at 37°C for 48-72 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Checkerboard Synergy Assay
This assay is used to evaluate the interaction between two antimicrobial agents.
Protocol Steps:
-
Plate Preparation: In a 96-well plate, this compound is serially diluted vertically, and the second antibiotic (e.g., clindamycin) is serially diluted horizontally. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation and Incubation: The plate is inoculated with the target antibiotic-resistant P. acnes strain and incubated under the same conditions as the MIC assay.
-
Data Analysis: The well with the lowest concentration of both drugs that inhibits bacterial growth is identified.
-
FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC Index = FICA + FICB, where FICA = (MIC of drug A in combination) / (MIC of drug A alone). A similar calculation is done for drug B. The result determines if the interaction is synergistic, additive, or antagonistic.
Mechanism of Action and Inflammatory Pathway
P. acnes is known to induce an inflammatory response in the skin, which is a key aspect of acne pathology. This process is primarily initiated through the activation of the innate immune system. While the specific anti-inflammatory mechanism of this compound has not been fully elucidated in the context of P. acnes, the bacterium is known to trigger the Toll-like receptor 2 (TLR2) signaling pathway.
Activation of TLR2 by P. acnes components leads to the recruitment of adaptor proteins like MyD88, initiating a downstream cascade that results in the activation of key transcription factors such as NF-κB and AP-1. These factors then move into the nucleus and trigger the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-8, which drive the inflammatory lesions seen in acne. The potential for this compound to modulate this pathway presents an additional therapeutic advantage beyond its direct antibacterial effects.
Conclusion
This compound demonstrates significant potential as a novel agent for the treatment of acne, particularly in cases involving antibiotic-resistant P. acnes. Its direct antibacterial action and, notably, its synergistic activity with clindamycin highlight its promise. Further research is warranted to fully quantify its efficacy against a broader range of resistant strains, to elucidate its precise mechanism of action on the bacterial cell, and to confirm its anti-inflammatory effects through the modulation of key signaling pathways. These investigations will be crucial for the development of this compound as a standalone or adjunct therapy in dermatology.
References
- 1. Evaluation of the antibacterial activity of this compound produced from rhapontin by biotransformation against Propionibacterium acnes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Fundamental studies on antibacterial activity of clindamycin against Propionibacterium acnes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility of Propionibacterium acnes Isolates from Shoulder Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. Propionibacterium acnes resistance to antibiotics in acne patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jidc.org [jidc.org]
- 8. Erythromycin-resistance of cutaneous bacterial flora in acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of antibiotic susceptibility and Minimum Inhibitory Concentration (MIC) of the Propionibacterium acnes to the prevalent antibiotics in the treatment of Acne vulgaris [ijmcm.tonekabon.iau.ir]
Comparative Efficacy of Rhapontigenin and Clindamycin Against Cutibacterium acnes
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of rhapontigenin, a natural stilbenoid, and clindamycin (B1669177), a lincosamide antibiotic, against Cutibacterium acnes (C. acnes), the bacterium implicated in the pathogenesis of acne vulgaris. This document synthesizes experimental data on their antibacterial and anti-inflammatory properties, offering insights into their mechanisms of action and potential therapeutic applications.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data on the antibacterial activity of this compound and clindamycin against C. acnes.
| Compound | C. acnes Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| This compound | Antibiotic-sensitive | 16 | [1][2][3] |
| Clindamycin-resistant | 32 | [1][2][3] | |
| Clindamycin | Antibiotic-sensitive | 0.125 | [1][2][3] |
| Clindamycin-resistant | >128 | [1][2][3] | |
| This compound + Clindamycin | Clindamycin-resistant | 4 (this compound) + 16 (Clindamycin) [Synergistic Effect] | [1][2][3] |
Antibacterial and Anti-inflammatory Mechanisms
Clindamycin exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of C. acnes, interfering with the translocation of peptidyl-tRNA and thereby halting peptide chain elongation[4][5]. Beyond its direct antibacterial action, clindamycin possesses anti-inflammatory properties. It has been shown to inhibit the production of certain pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), by human keratinocytes stimulated with C. acnes[6]. However, it does not appear to inhibit the induction of IL-1α, IL-8, or IL-12p70[6]. The widespread use of clindamycin has unfortunately led to the emergence of resistant C. acnes strains[4].
This compound , a natural compound, demonstrates a broader mechanism of antibacterial action against C. acnes. Its efficacy is attributed to its ability to damage the bacterial cell wall and membrane, leading to the leakage of cytoplasmic contents, and to decrease protein synthesis[2]. Notably, this compound exhibits a synergistic effect when combined with clindamycin, significantly reducing the MIC of clindamycin against resistant strains[1][2][3]. This suggests a potential role for this compound in overcoming clindamycin resistance. The anti-inflammatory activities of this compound are also recognized, though its specific impact on C. acnes-induced inflammatory signaling pathways requires further elucidation[2].
Signaling Pathways in C. acnes-Induced Inflammation
C. acnes triggers an inflammatory response in the skin primarily through the activation of Toll-like receptor 2 (TLR2) on keratinocytes and immune cells[7][8]. This activation initiates downstream signaling cascades, predominantly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways culminate in the production and release of pro-inflammatory cytokines and chemokines, including IL-1β, IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α), which drive the inflammatory lesions characteristic of acne[7][8].
References
- 1. Evaluation of the antibacterial activity of this compound produced from rhapontin by biotransformation against Propionibacterium acnes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Antibacterial Activity of this compound Produced from Rhapontin by Biotransformation Against Propionibacterium acnes -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 4. Mechanistic Basis for the Translation Inhibition of Cutibacterium acnes by Clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. Inhibition of Proinflammatory Cytokines in Cutibacterium acnes-Induced Inflammation in HaCaT Cells by Using Buddleja davidii Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of Cutibacterium acnes-Mediated Inflammatory Reactions by Fibroblast Growth Factor 21 in Skin - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the ERβ receptor agonist activity of Rhapontigenin versus other phytoestrogens
For Immediate Release
A comparative analysis of the estrogen receptor beta (ERβ) agonist activity of various phytoestrogens reveals that Rhapontigenin, a stilbenoid from rhubarb, exhibits significant potency and selectivity, positioning it as a compound of high interest for researchers in endocrinology, oncology, and drug development. This guide provides an objective comparison of this compound with other well-known phytoestrogens—Genistein (B1671435), Daidzein (B1669772), and Resveratrol—supported by experimental data on their ERβ binding affinity and transactivation capabilities.
Comparative Agonist Activity at ERβ
The efficacy of a phytoestrogen as an ERβ agonist is determined by its binding affinity and its ability to activate the receptor, leading to downstream signaling. The following table summarizes key quantitative data for this compound and other selected phytoestrogens.
| Compound | ERβ Binding Affinity (RBA/Ki) | ERβ Transactivation (EC50) | Selectivity for ERβ over ERα |
| This compound | Acts as a full ERβ agonist[1] | Comparable to 10⁻⁸ M 17β-estradiol[2] | High, with little to no ERα activation[1][2] |
| Genistein | 9–10-fold higher affinity for ERβ than ERα[3]; Ki value indicates strong binding[4] | ~30 nM | 20- to 30-fold higher affinity for ERβ[4] |
| Daidzein | Preferentially binds to ERβ over ERα[5] | - | Five-fold increased affinity for ERβ[4] |
| Resveratrol | Binds to ERβ with an EC50 of 32.3 ± 3.6 nM[6] | - | Acts as a mixed agonist/antagonist[7] |
Note: RBA (Relative Binding Affinity) is expressed relative to 17β-estradiol. Ki (Inhibition Constant) and EC50 (Half-maximal Effective Concentration) values are indicative of potency, with lower values signifying higher potency. Data is compiled from multiple studies and variations may exist due to different experimental conditions.
This compound and its metabolite, desoxythis compound, are potent and selective agonists for ERβ, with activity comparable to the endogenous estrogen 17β-estradiol at similar concentrations[2]. Studies have consistently shown that this compound activates ERβ without significantly affecting ERα, highlighting its potential for selective therapeutic applications[1][2]. In contrast, while genistein and daidzein also show a preference for ERβ, their selectivity is less pronounced than that of this compound[3][4][5]. Resveratrol's interaction is more complex, acting as a mixed agonist/antagonist for both ERα and ERβ[7].
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.
Competitive Binding Assay
This assay is employed to determine the relative binding affinity of a test compound for the ERβ receptor.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the ERβ protein. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Protocol Outline:
-
Preparation of ERβ: Recombinant human ERβ protein is used.
-
Reaction Mixture: A constant concentration of radiolabeled estradiol (B170435) and ERβ is incubated with increasing concentrations of the test compound (e.g., this compound, Genistein).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Techniques such as hydroxylapatite or dextran-coated charcoal are used to separate the receptor-ligand complexes from the unbound radiolabeled ligand.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound radiolabeled ligand against the log concentration of the test compound. The IC50 value is determined from this curve.
Reporter Gene Assay
This cell-based assay is used to quantify the ability of a compound to activate ERβ-mediated gene transcription.
Principle: Cells are engineered to express ERβ and a reporter gene (e.g., luciferase) under the control of an Estrogen Response Element (ERE). When an ERβ agonist binds to the receptor, it translocates to the nucleus, binds to the ERE, and drives the expression of the reporter gene. The amount of reporter protein produced is proportional to the agonist activity.
Protocol Outline:
-
Cell Culture: A suitable cell line (e.g., HEK293T, HeLa) is cultured in a phenol (B47542) red-free medium to avoid estrogenic interference.
-
Transfection: Cells are transiently or stably transfected with two plasmids: one expressing human ERβ and another containing an ERE-driven luciferase reporter gene. A control plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
Treatment: Transfected cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol) are included.
-
Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell extracts is measured using a luminometer after the addition of a luciferase substrate. Renilla luciferase activity is also measured for normalization.
-
Data Analysis: The relative light units (RLUs) are normalized to the control. A dose-response curve is plotted, and the EC50 value is calculated.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the ERβ signaling pathway and a typical experimental workflow for assessing ERβ agonist activity.
Figure 1: Simplified diagram of the genomic ERβ signaling pathway.
Figure 2: General experimental workflow for a reporter gene assay.
Conclusion
The available data strongly supports this compound as a potent and highly selective ERβ agonist. Its ability to activate ERβ without significantly engaging ERα suggests a favorable profile for therapeutic applications where ERβ-specific signaling is desired. This is in contrast to other phytoestrogens like Genistein and Daidzein, which, while also ERβ-preferential, exhibit a lesser degree of selectivity. Resveratrol's role is more ambiguous due to its mixed agonist/antagonist properties. For researchers and drug development professionals, this compound represents a promising candidate for further investigation into its potential roles in various physiological and pathological processes mediated by ERβ.
References
- 1. Rheum rhaponticum Root Extract Improves Vasomotor Menopausal Symptoms and Estrogen-Regulated Targets in Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anticancer activity of genistein is increased in estrogen receptor beta 1-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol Analogues as Selective Estrogen Signaling Pathway Modulators: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Rhapontigenin
Essential protocols for the safe handling, storage, and disposal of Rhapontigenin are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals.
This compound, a natural stilbenoid, requires careful handling due to its potential physiological effects. Adherence to established safety protocols is paramount to minimize exposure risks and prevent contamination. The following information outlines the necessary personal protective equipment (PPE), first aid procedures, and operational plans for working with this compound.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1] Engineering controls, such as fume hoods, should be the primary line of defense, with PPE serving as essential secondary protection.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved full-face particle respirator (Type N99 or P2) or a full-face supplied-air respirator.[1] | To prevent inhalation of airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Eye Protection | Safety glasses and a face shield.[1] | To protect eyes from dust and splashes. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[1] |
First Aid Procedures
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following table summarizes the recommended actions.
First Aid Measures for this compound Exposure
| Exposure Route | First Aid Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational and Disposal Plans
A clear and concise operational plan ensures that all personnel are aware of the correct procedures for handling this compound from receipt to disposal.
Handling and Storage Workflow
The following diagram illustrates the standard workflow for handling and storing this compound in a laboratory setting.
Caption: Workflow for the safe handling and storage of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. As this compound is a bioactive chemical, it should be treated as hazardous waste.
Step-by-Step Disposal Protocol
-
Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated from general laboratory waste.
-
Containerization: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container. The label should include "Hazardous Waste" and "this compound".
-
Storage: Store the waste container in a designated and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[1]
Experimental Protocols
Adherence to detailed experimental protocols is necessary for both safety and the reproducibility of results. The following provides a general methodology for the preparation of this compound solutions for in vitro studies, based on common practices for similar compounds.[2]
Preparation of a this compound Stock Solution for Cell Culture
Objective: To prepare a sterile stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile-filtered pipette tips
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Aseptically weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Add the appropriate volume of sterile DMSO to the weighed this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.[2]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in the dark.[1]
By implementing these safety and handling procedures, researchers can minimize risks and create a secure environment for the investigation of this compound's therapeutic potential. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before working with any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
